4-Hydroxy-3-nitrobenzaldehyde oxime
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-[(E)-hydroxyiminomethyl]-2-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c10-7-2-1-5(4-8-11)3-6(7)9(12)13/h1-4,10-11H/b8-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAOGVGRPYOBEJ-XBXARRHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=NO)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N/O)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physicochemical properties of 4-Hydroxy-3-nitrobenzaldehyde oxime
An In-Depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-3-nitrobenzaldehyde Oxime
Introduction
This compound is an aromatic oxime, a class of organic compounds characterized by the R¹R²C=NOH functional group. This particular molecule is derived from 4-hydroxy-3-nitrobenzaldehyde, an important intermediate in the synthesis of various pharmaceuticals.[1] The introduction of the oxime functionality, coupled with the existing hydroxyl and electron-withdrawing nitro groups on the benzene ring, imparts a unique set of physicochemical properties to the molecule. These properties are critical for its potential application as a building block in medicinal chemistry, materials science, and organic synthesis.
This guide provides a comprehensive analysis of the synthesis, structural characteristics, and spectroscopic and thermal properties of this compound. The methodologies and expected data are synthesized from established principles and comparative analysis with structurally related compounds, offering field-proven insights for researchers.
Synthesis Pathway and Experimental Protocol
The most direct and established method for synthesizing aryl oximes is the condensation reaction between the corresponding aldehyde and hydroxylamine hydrochloride.[2] This reaction is a classic example of nucleophilic addition to the carbonyl group, followed by an elimination of water to form the C=N double bond of the oxime.
Causality of Experimental Design
The reaction is typically performed in a protic solvent like ethanol to solubilize the reactants. A mild base, such as sodium acetate, is crucial. Its primary role is to neutralize the hydrochloric acid that is liberated from hydroxylamine hydrochloride. This in-situ generation of free hydroxylamine (NH₂OH) is necessary for it to act as a nucleophile and attack the electrophilic carbonyl carbon of the aldehyde. The reaction is often heated under reflux to ensure it proceeds to completion in a reasonable timeframe.[3]
Synthesis Workflow Diagram
Caption: General synthesis and purification workflow for this compound.
Step-by-Step Experimental Protocol
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydroxy-3-nitrobenzaldehyde (1.0 eq.) in ethanol (approx. 10-15 mL per gram of aldehyde).
-
Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.2 eq.) and sodium acetate trihydrate (2.5-3.0 eq.).
-
Reaction: Heat the mixture to reflux and maintain for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot.
-
Precipitation: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing cold water (approx. 5-10 times the volume of ethanol used).
-
Isolation: The oxime product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Washing: Wash the filtered solid thoroughly with excess water to remove any inorganic salts.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature (40-50 °C).
-
Purification: For higher purity, recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol-water mixture.
Physicochemical and Structural Properties
The properties of the title oxime can be reliably predicted based on its structure and data from its precursor aldehyde and analogous nitrobenzaldoximes.
General Properties
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O₄ | [4] |
| Molecular Weight | 182.14 g/mol | Calculated |
| IUPAC Name | (E)-N'-[(4-hydroxy-3-nitrophenyl)methylidene]hydroxylamine | IUPAC Nomenclature |
| CAS Number | Not assigned; Precursor is 3011-34-5 | |
| Appearance | Expected to be a light yellow to orange crystalline solid | Inferred from precursor |
| Melting Point | Expected >120 °C | Inferred from analogs[5][6] |
| Solubility | Likely insoluble in water, soluble in polar organic solvents (e.g., ethanol, acetone, DMSO) | [7] |
Crystallographic Analysis
While the crystal structure for this compound is not publicly available, extensive data exists for its precursor, 4-hydroxy-3-nitrobenzaldehyde, and for a closely related analog, (E)-4-nitrobenzaldehyde oxime.[3][8]
Precursor Crystal Data (4-Hydroxy-3-nitrobenzaldehyde) [8] The precursor crystallizes in a triclinic system, with two independent molecules in the asymmetric unit.[8] A key structural feature is the presence of both intramolecular O—H···O hydrogen bonds between the hydroxyl and nitro groups, and intermolecular hydrogen bonds linking the hydroxyl group to the aldehyde group of an adjacent molecule, forming a linear chain structure.[8] The dihedral angle between the aromatic ring and the nitro group is approximately 10°.[8]
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 8.042 (1) |
| b (Å) | 8.036 (1) |
| c (Å) | 12.242 (2) |
| α (°) | 71.975 (2) |
| β (°) | 70.820 (2) |
| γ (°) | 67.323 (2) |
| V (ų) | 674.1 (2) |
| Z | 4 |
Expected Crystal Structure of the Oxime Based on the structure of (E)-4-nitrobenzaldehyde oxime, it is highly probable that this compound would exhibit similar packing motifs.[3] In the crystal structure of the analog, intermolecular O—H···N hydrogen bonds link the oxime hydroxyl group of one molecule to the oxime nitrogen of another, forming centrosymmetric dimers.[3] This robust hydrogen bonding is a defining characteristic of oxime crystal structures. The presence of the additional phenolic hydroxyl group in the title compound would likely lead to more complex and extended hydrogen-bonding networks.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural confirmation of the synthesized oxime. The following sections detail the expected spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The electron-withdrawing nitro group and the electron-donating hydroxyl group will significantly influence the chemical shifts of the aromatic protons and carbons.
-
¹H NMR:
-
Aromatic Protons (3H): Expect complex multiplets or distinct doublets and doublet of doublets in the range of δ 7.0-8.5 ppm. The proton ortho to the nitro group will be the most deshielded.
-
Oxime Proton (-NOH, 1H): A broad singlet, typically downfield, in the range of δ 10.0-12.0 ppm.
-
Imine Proton (=CH, 1H): A singlet in the range of δ 8.0-8.5 ppm.
-
Phenolic Proton (-OH, 1H): A broad singlet, its position being highly dependent on solvent and concentration.
-
-
¹³C NMR:
-
Imine Carbon (C=N): Expected in the range of δ 145-155 ppm.
-
Aromatic Carbons (6C): Peaks will appear between δ 110-160 ppm. The carbon bearing the hydroxyl group (C-OH) will be shifted upfield, while the carbon bearing the nitro group (C-NO₂) will be shifted downfield.[9]
-
The carbon attached to the oxime group (C4) will also be significantly affected.
-
Vibrational and Electronic Spectroscopy
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
O-H Stretch (Oxime): A broad band around 3200-3400 cm⁻¹.
-
O-H Stretch (Phenol): A broad band, potentially overlapping with the oxime O-H, around 3100-3500 cm⁻¹.
-
C-H Stretch (Aromatic): Weak to medium bands around 3000-3100 cm⁻¹.
-
C=N Stretch (Oxime): A medium intensity band around 1620-1680 cm⁻¹.
-
NO₂ Stretch (Asymmetric & Symmetric): Two strong bands, one near 1520-1560 cm⁻¹ and another near 1340-1360 cm⁻¹.
-
N-O Stretch (Oxime): A band in the region of 930-960 cm⁻¹.
-
-
UV-Visible Spectroscopy: The molecule contains multiple chromophores. The electronic spectrum, likely recorded in ethanol or methanol, should exhibit strong absorptions corresponding to π-π* transitions of the nitro-substituted aromatic system, with an expected λₘₐₓ in the range of 260-320 nm.
-
Mass Spectrometry: In an electron ionization (EI-MS) spectrum, the molecular ion peak (M⁺) would be expected at m/z = 182. The fragmentation pattern would likely involve the loss of small neutral molecules such as OH, NO, or H₂O.
Thermal Analysis
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are vital for determining the thermal stability, decomposition profile, and phase transitions of the compound.[10][11]
Principles of Thermal Analysis
-
TGA: Measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine decomposition temperatures and quantify mass loss.[12]
-
DSC: Measures the difference in heat flow required to maintain a sample and an inert reference at the same temperature. It reveals thermal events like melting (endothermic peak) and decomposition (endothermic or exothermic peak).[13]
Thermal Analysis Workflow Diagram
Caption: Standard workflow for TGA/DSC analysis of an organic compound.
Expected Thermal Behavior
A typical TGA/DSC analysis of this compound would likely show:
-
Melting: A sharp endothermic peak in the DSC curve corresponding to the melting point, with no associated mass loss in the TGA curve.[14]
-
Decomposition: At higher temperatures, typically above 150-200 °C, the TGA curve will show one or more mass loss steps, indicating thermal decomposition.[14] The decomposition of nitro-aromatic compounds can be energetic, often appearing as a sharp exothermic event in the DSC curve.
Conclusion
This compound is a molecule with significant potential as a synthetic intermediate. Its physicochemical properties are dictated by the interplay of the oxime, hydroxyl, and nitro functional groups. This guide provides a robust framework for its synthesis and a detailed prediction of its structural, spectroscopic, and thermal characteristics based on authoritative chemical principles and data from analogous compounds. The experimental protocols and expected data herein serve as a valuable resource for researchers aiming to synthesize, characterize, and utilize this compound in drug discovery and materials science applications.
References
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Rizal, M. R., Azizul, I., & Ng, S. W. (2008). 4-Hydroxy-3-nitrobenzaldehyde. Acta Crystallographica Section E Structure Reports Online, 64(5), o915. [Link]
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PubChem. (n.d.). 4-Hydroxy-3-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Cheméo. (n.d.). 4-Hydroxy-3-nitrobenzaldehyde. Retrieved from [Link]
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Sci-Hub. (n.d.). 4-Hydroxy-3-nitrobenzaldehyde. Retrieved from [Link]
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Indian Academy of Sciences. (2021). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences, 133(79). [Link]
-
SlideShare. (2021). Thermal Analysis. Retrieved from [Link]
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ScienceOpen. (2010). (E)-4-Nitrobenzaldehyde oxime. Acta Crystallographica Section E Structure Reports Online, 66(5), o1130. [Link]
-
NIST. (n.d.). 4-Hydroxy-3-nitrobenzaldehyde. National Institute of Standards and Technology. Retrieved from [Link]
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Galbács, G. (n.d.). Thermal analysis. University of Szeged. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Hydroxy-3-nitrobenzaldehyde. Wiley. Retrieved from [Link]
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IndiaMART. (n.d.). 4-Hydroxybenzaldehyde Oxime Or p-hydroxybenzaldehyde oxime. Retrieved from [Link]
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MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Molecules, 28(11), 4339. [Link]
-
IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]
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ChemSrc. (n.d.). (E)-3-Nitrobenzaldehyde oxime. Retrieved from [Link]
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LibreTexts. (2021). Basics of Thermal Analysis. Retrieved from [Link]
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Unveiling the Bio-Pharmacological Potential of 4-Hydroxy-3-nitrobenzaldehyde Oxime: A Technical Guide for Drug Discovery Professionals
Foreword: The Rationale for Investigating 4-Hydroxy-3-nitrobenzaldehyde Oxime
In the landscape of medicinal chemistry, the benzaldehyde oxime scaffold represents a privileged structure, consistently demonstrating a wide spectrum of biological activities. The strategic incorporation of substituents onto the aromatic ring allows for the fine-tuning of a molecule's physicochemical properties, profoundly influencing its pharmacokinetic profile and therapeutic efficacy. This guide focuses on a particularly compelling, yet underexplored, derivative: this compound. The presence of a hydroxyl group, a nitro group, and an oxime moiety on a single aromatic scaffold suggests a rich potential for multifaceted biological interactions. The hydroxyl group can participate in hydrogen bonding and may contribute to antioxidant properties. The nitro group, a known pharmacophore in various therapeutic agents, can modulate electronic properties and may be a key player in anticancer activity, potentially acting as a hypoxic cell-selective cytotoxin. The oxime functional group is a versatile component known to be a reactivator of acetylcholinesterase and is present in several FDA-approved drugs.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a roadmap for the synthesis, characterization, and in-depth evaluation of the biological activities of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.
I. Synthesis and Characterization: From Precursor to Purified Compound
The synthesis of this compound is a direct and efficient process, achievable through the condensation of its commercially available aldehyde precursor, 4-Hydroxy-3-nitrobenzaldehyde, with hydroxylamine.
Physicochemical Properties of the Starting Material: 4-Hydroxy-3-nitrobenzaldehyde
A thorough understanding of the starting material is paramount for a successful synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₅NO₄ | [1] |
| Molecular Weight | 167.12 g/mol | [1] |
| Appearance | Yellowish crystalline solid | |
| Melting Point | 142-144 °C | |
| CAS Number | 3011-34-5 | [1] |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of aryl oximes.
Materials:
-
4-Hydroxy-3-nitrobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa) or other suitable base
-
Ethanol
-
Water
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 4-Hydroxy-3-nitrobenzaldehyde (1 equivalent) in ethanol.
-
Reagent Preparation: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in a minimal amount of water.
-
Reaction: Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of the aldehyde with continuous stirring.
-
Heating and Monitoring: Heat the reaction mixture under reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot disappears.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product, this compound, is expected to precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure oxime.
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
II. Probing the Biological Landscape: A Suite of In Vitro Assays
Based on the structural features of this compound and the known activities of related compounds, we propose a comprehensive evaluation of its antimicrobial, antioxidant, anti-inflammatory, and anticancer potential.
A. Antimicrobial Activity Evaluation
Benzaldehyde oxime derivatives have shown promising antimicrobial activities. The presence of hydroxyl and nitro groups can significantly influence this activity.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is a gold standard for determining the MIC of a compound against various microbial strains.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in the appropriate broth.
-
Inoculum Preparation: Culture the microbial strains overnight and adjust the turbidity to a 0.5 McFarland standard.
-
Incubation: Add the diluted compound and the microbial inoculum to the wells of a 96-well plate. Include positive (microbes only) and negative (broth only) controls.
-
MIC Determination: Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi). The MIC is the lowest concentration of the compound that completely inhibits visible growth.
B. Antioxidant Capacity Assessment
The phenolic hydroxyl group in the target molecule suggests potential antioxidant activity.
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is a rapid and widely used method to screen for the free radical scavenging activity of a compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Ascorbic acid (positive control)
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare various concentrations of the test compound and ascorbic acid in methanol.
-
Reaction: Add a methanolic solution of DPPH to each concentration of the test compound and the positive control.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm. The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100.
-
IC₅₀ Calculation: The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.
C. Anti-inflammatory Potential Investigation
The parent aldehyde, 4-Hydroxy-3-nitrobenzaldehyde, has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines.[2] It is plausible that the oxime derivative retains or even enhances this activity.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with FBS.
-
Treatment: Seed the cells in a 96-well plate and treat them with various concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
NO Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Hypothesized Anti-inflammatory Signaling Pathway
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
D. Anticancer Activity Screening
The nitro group is a key feature in some anticancer drugs, particularly those targeting hypoxic tumor environments.
Experimental Protocol: MTT Assay for Cytotoxicity in Cancer Cell Lines
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung])
-
This compound
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
IC₅₀ Determination: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
III. Data Interpretation and Future Directions
The data generated from these assays will provide a comprehensive profile of the biological activities of this compound.
Expected Outcomes and Interpretation:
| Assay | Potential Outcome | Interpretation |
| Antimicrobial MIC | Low MIC values against specific strains | Indicates selective antimicrobial activity. |
| DPPH Assay | Low IC₅₀ value | Suggests significant antioxidant potential. |
| NO Inhibition Assay | Dose-dependent reduction in NO production | Implies anti-inflammatory properties. |
| MTT Assay | Low IC₅₀ values in cancer cell lines | Indicates potential as a cytotoxic agent. |
Should this compound demonstrate significant activity in any of these primary screens, further investigations would be warranted. These could include mechanism of action studies, in vivo efficacy studies in animal models, and structure-activity relationship (SAR) studies to optimize the lead compound.
IV. Conclusion
This compound stands as a molecule of considerable interest for drug discovery. Its synthesis is straightforward, and its structural motifs suggest a high probability of diverse biological activities. This guide provides a robust framework for the systematic evaluation of this compound, from its chemical synthesis to a comprehensive in vitro pharmacological assessment. The insights gained from these studies will be invaluable in determining the therapeutic potential of this promising scaffold and will pave the way for the development of novel therapeutic agents.
V. References
-
PubChem Compound Summary for CID 18169, 4-Hydroxy-3-nitrobenzaldehyde. National Center for Biotechnology Information. [Link]
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4-Hydroxy-3-nitrobenzaldehyde oxime structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 4-Hydroxy-3-nitrobenzaldehyde Oxime
Introduction: Establishing the Molecular Identity
In the fields of medicinal chemistry and materials science, the precise structural characterization of novel compounds is a foundational requirement for understanding their function and potential applications. This compound is a multifaceted molecule, serving as a potential intermediate in the synthesis of various bioactive compounds and functional materials. Its structure, featuring a phenolic hydroxyl group, a nitro group, and an oxime moiety, presents an interesting case for spectroscopic analysis. The presence of the C=N double bond in the oxime group also introduces the possibility of E/Z geometric isomerism, making an unambiguous structural assignment critical.[1]
This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of this compound. As a senior application scientist, the following narrative is structured not as a rigid set of instructions, but as a logical workflow. It explains the causality behind experimental choices and demonstrates how a combination of modern analytical techniques provides a self-validating system for confirming molecular structure with high confidence. We will proceed from the synthesis of the molecule to its detailed characterization by Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments.
Part 1: Synthesis - The Genesis of the Analyte
The first step in any structure elucidation is the synthesis of the target compound. The reaction of an aldehyde with hydroxylamine hydrochloride is a classic and reliable method for preparing oximes.[2][3][4] The choice of a base and solvent system can be critical for reaction efficiency and yield.
Experimental Protocol: Synthesis of this compound
-
Reactant Preparation: In a 100 mL round-bottomed flask, dissolve 4-hydroxy-3-nitrobenzaldehyde (10.0 mmol) in 30 mL of ethanol.
-
Hydroxylamine Solution: In a separate beaker, dissolve hydroxylamine hydrochloride (12.0 mmol) and sodium acetate (15.0 mmol) in 15 mL of water. Gentle warming may be required to achieve complete dissolution.
-
Reaction Initiation: Add the aqueous hydroxylamine solution to the ethanolic solution of the aldehyde.
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), using a mobile phase such as ethyl acetate/hexane (1:1). The disappearance of the starting aldehyde spot indicates the completion of the reaction.
-
Isolation and Purification: Once the reaction is complete, the mixture is poured into 100 mL of cold water to precipitate the product. The resulting solid is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from an ethanol/water mixture can be performed to obtain the pure oxime.[5]
Causality Note: Sodium acetate is used as a base to neutralize the HCl released from hydroxylamine hydrochloride, liberating the free hydroxylamine nucleophile required for the reaction with the aldehyde's carbonyl group. The use of an ethanol/water co-solvent system ensures the solubility of both the organic aldehyde and the inorganic salts. This reaction can potentially yield a mixture of E and Z isomers, which may or may not be separable by standard crystallization.
Part 2: Spectroscopic Interrogation
With the purified compound in hand, we can begin the process of structural verification. The following sections detail the application and interpretation of key spectroscopic techniques.
Infrared (IR) Spectroscopy: Mapping the Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence of specific functional groups by measuring their characteristic vibrational frequencies.
Experimental Protocol: FTIR-ATR Analysis
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol.
-
Background Spectrum: Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Analysis: Place a small amount of the dried, solid this compound onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Acquire the IR spectrum over a range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.
Data Interpretation for this compound
The IR spectrum provides a "fingerprint" of the molecule, confirming the successful conversion of the aldehyde to the oxime and the integrity of the other functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance and Interpretation |
| O-H Stretch (Oxime & Phenol) | 3300-3100 (Broad) | A broad absorption in this region is characteristic of hydrogen-bonded hydroxyl groups. This confirms the presence of both the phenolic and oxime -OH groups. |
| Aromatic C-H Stretch | 3100-3000 | Confirms the presence of the benzene ring. |
| C=N Stretch (Oxime) | ~1650-1610 | This peak is crucial for confirming the formation of the oxime functional group. |
| Aromatic C=C Stretch | ~1600-1450 | Multiple bands in this region are characteristic of the aromatic ring. |
| N-O Asymmetric Stretch (Nitro) | 1550-1475 | A strong absorption band confirming the presence of the nitro group.[6] |
| N-O Symmetric Stretch (Nitro) | 1360-1290 | A second strong band, also characteristic of the nitro group.[6] |
| N-O Stretch (Oxime) | ~960-930 | A medium intensity band that further supports the presence of the oxime moiety. |
Trustworthiness Check: The disappearance of the strong aldehyde C=O stretching band (typically around 1700 cm⁻¹) from the starting material's spectrum and the appearance of the C=N and broad O-H bands are primary indicators of a successful reaction.
Mass Spectrometry (MS): Determining the Molecular Mass and Formula
Mass spectrometry provides the exact molecular weight of the compound and, through fragmentation patterns, offers clues about its structure.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
-
Detection: The abundance of each ion is measured, generating a mass spectrum.
Data Interpretation for this compound
The molecular formula is C₇H₆N₂O₄, with a molecular weight of 182.13 g/mol .
-
Molecular Ion Peak (M⁺): The mass spectrum should show a clear molecular ion peak at m/z = 182. This peak confirms the molecular weight of the synthesized compound.
-
Key Fragmentation Patterns: The fragmentation pattern provides a structural puzzle that must be consistent with the proposed structure. Expected fragments for this compound include:
-
[M - OH]⁺ (m/z 165): Loss of the hydroxyl radical from the oxime group.
-
[M - NO₂]⁺ (m/z 136): Loss of the nitro group.
-
Other fragments corresponding to the cleavage of the aromatic ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful tool for the elucidation of organic structures, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[1] For this compound, a combination of 1D and 2D NMR experiments will be used to assign every proton and carbon signal unambiguously.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 10-15 mg of the sample in ~0.6 mL of a deuterated solvent, such as DMSO-d₆. DMSO-d₆ is an excellent choice as it can solubilize the compound and allows for the observation of exchangeable protons (phenolic -OH and oxime =N-OH).
-
1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra.
-
2D Spectra Acquisition: Acquire a suite of 2D NMR spectra, including COSY, HSQC, and HMBC, using standard instrument parameters.
Logical Workflow for NMR Data Interpretation
The following diagram illustrates the systematic workflow for interpreting the NMR data to build the final structure.
Caption: Workflow for NMR-based structure elucidation.
¹H NMR Data Interpretation
The ¹H NMR spectrum will reveal the number of distinct proton environments. The presence of E/Z isomers would result in two sets of signals, especially for the protons near the C=N bond.[7][8]
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Interpretation |
| =N-OH (Oxime) | ~11.5 | Singlet (s) | 1H | The acidic proton of the oxime group, often broad. Its downfield shift is characteristic. |
| Ar-OH (Phenol) | ~10.0-11.0 | Singlet (s) | 1H | The phenolic proton, also acidic and often broad. |
| -CH=N (Oxime) | ~8.1-8.3 | Singlet (s) | 1H | The proton on the carbon of the C=N bond. Its chemical shift can differ significantly between E and Z isomers. |
| H-2 (Aromatic) | ~8.0 | Doublet (d) | 1H | Ortho to the nitro group and the CH=N group, expected to be the most deshielded aromatic proton. |
| H-6 (Aromatic) | ~7.6 | Doublet of doublets (dd) | 1H | Ortho to the CH=N group and meta to the nitro group. |
| H-5 (Aromatic) | ~7.1 | Doublet (d) | 1H | Ortho to the hydroxyl group and meta to the CH=N group. |
Causality Note: The electron-withdrawing nitro group and the anisotropic effect of the C=N bond deshield adjacent protons, shifting their signals downfield. The hydroxyl group is electron-donating, shielding its ortho- and para-protons.
¹³C NMR Data Interpretation
The ¹³C NMR spectrum will show seven distinct signals for the carbon atoms of the aromatic ring and the oxime group.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Interpretation |
| C-4 (C-OH) | ~155-160 | The carbon attached to the phenolic oxygen is significantly deshielded. |
| C=N (Oxime) | ~145-150 | The carbon of the oxime group. |
| C-3 (C-NO₂) | ~135-140 | The carbon bearing the nitro group. |
| C-1 (C-CH=N) | ~125-130 | The ipso-carbon of the aromatic ring attached to the oxime group. |
| C-2, C-5, C-6 | ~115-130 | The remaining three aromatic carbons. Their precise assignment requires 2D NMR. |
2D NMR: Assembling the Pieces
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment will show correlations between coupled protons. We expect to see a cross-peak between H-5 and H-6, confirming their adjacent positions on the aromatic ring. H-2, being isolated, will not show any COSY correlations with other aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to the carbon it is directly attached to. It will allow for the unambiguous assignment of the protonated carbons (C-2, C-5, C-6).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the molecular framework by identifying 2- and 3-bond correlations between protons and carbons.
Caption: Key HMBC correlations for structural assignment.
-
Connecting the Oxime to the Ring: The proton of the -CH=N group will show correlations to the aromatic carbons C-2 and C-6 (³J coupling) and to the ipso-carbon C-1 (²J coupling). This definitively attaches the oxime moiety to the benzene ring at the correct position.
-
Assigning Aromatic Carbons: The aromatic protons will show correlations to their neighboring carbons. For example, H-2 will correlate to C-1, C-3, and C-6. H-6 will correlate to C-1, C-5, and C-4. These cross-peaks allow for the complete and unambiguous assignment of all quaternary (non-protonated) carbons (C-1, C-3, C-4).
Conclusion: A Self-Validating Structural Proof
The structure of this compound is confirmed through a logical and systematic synthesis of evidence from multiple, independent analytical techniques. IR spectroscopy confirms the presence of all key functional groups. Mass spectrometry verifies the correct molecular weight. Finally, a comprehensive analysis of 1D and 2D NMR spectra allows for the complete assignment of every proton and carbon atom, confirming the connectivity and substitution pattern of the molecule. This multi-faceted approach ensures the highest degree of confidence in the final structural assignment, providing a solid foundation for any further research or development involving this compound.
References
-
Royal Society of Chemistry. E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods. Organic & Biomolecular Chemistry. Accessed January 19, 2026. [Link]
-
Das, B., et al. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PubMed Central. Accessed January 19, 2026. [Link]
-
Li, J-T., et al. An Efficient Procedure for Synthesis of Oximes by Grinding. Rasayan J. Chem. Accessed January 19, 2026. [Link]
-
Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure. Accessed January 19, 2026. [Link]
-
Makarov, I.S., et al. Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. National Institutes of Health. Accessed January 19, 2026. [Link]
-
Kiasat, A.R., et al. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry. Accessed January 19, 2026. [Link]
-
University of California, Los Angeles. IR Spectroscopy Tutorial: Nitro Groups. UCLA Chemistry. Accessed January 19, 2026. [Link]
-
Reddit. HNMR of E/Z mixtures. r/Chempros. Accessed January 19, 2026. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Material (ESI) for RSC Advances. RSC Publishing. Accessed January 19, 2026. [Link]
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- 7. Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
A Spectroscopic Guide to 4-Hydroxy-3-nitrobenzaldehyde Oxime: Synthesis, Characterization, and Data Interpretation
This guide is intended for researchers, chemists, and drug development professionals, offering detailed methodologies, data interpretation, and the scientific rationale behind the spectral assignments.
Rationale and Synthetic Strategy
The conversion of an aldehyde to an oxime is a fundamental transformation in organic synthesis. The resulting oxime functional group is a versatile intermediate and a key feature in various bioactive molecules. Understanding the spectroscopic signature of this transformation is critical for reaction monitoring, purity assessment, and structural confirmation.
The synthesis of 4-Hydroxy-3-nitrobenzaldehyde oxime proceeds via a condensation reaction between the parent aldehyde and hydroxylamine. This reaction is typically straightforward and high-yielding.
General Synthesis Protocol
The following protocol is a standard and reliable method for the synthesis of aryl oximes from their corresponding aldehydes[1].
Materials:
-
4-Hydroxy-3-nitrobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa) or other suitable base
-
Ethanol
-
Water
Procedure:
-
Dissolve 4-Hydroxy-3-nitrobenzaldehyde in a minimal amount of warm ethanol in a round-bottomed flask.
-
In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium acetate.
-
Add the hydroxylamine solution to the stirred aldehyde solution.
-
Attach a reflux condenser and heat the mixture under reflux. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude solid from an ethanol-water mixture to yield pure this compound.
Below is a workflow diagram illustrating the process from synthesis to characterization.
Caption: General workflow for the synthesis and spectroscopic characterization of this compound.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the synthesized compound. The conversion of the aldehyde (C₇H₅NO₄, MW: 167.12 g/mol ) to the oxime (C₇H₆N₂O₄, MW: 182.14 g/mol ) results in an increase of 15.02 g/mol , corresponding to the addition of a nitrogen atom and a hydrogen atom and the loss of an oxygen atom.
Precursor: 4-Hydroxy-3-nitrobenzaldehyde
-
Molecular Formula: C₇H₅NO₄
-
Molecular Weight: 167.12 g/mol
-
Expected M⁺ Peak: m/z = 167
-
Key Fragmentation: Aromatic aldehydes often exhibit fragmentation patterns involving the loss of the aldehyde proton (M-1) or the entire formyl group (M-29)[2]. The NIST mass spectrum for this precursor shows a strong peak at m/z 167 and 166[2][3].
Product: this compound (Predicted)
-
Molecular Formula: C₇H₆N₂O₄
-
Molecular Weight: 182.14 g/mol
-
Predicted M⁺ Peak: m/z = 182
-
Predicted Fragmentation Pattern:
-
m/z 182 (M⁺): The molecular ion peak, expected to be reasonably intense due to the aromatic system.
-
m/z 165 (M-17): Loss of hydroxyl radical (•OH) from the oxime group.
-
m/z 136 (M-46): Loss of the nitro group (•NO₂). This is a common fragmentation pathway for aromatic nitro compounds.
-
m/z 118 (M-17-47): Subsequent loss of HNO₂ from the M-OH fragment.
-
Table 1: Summary of Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z Peaks (Observed/Predicted) |
|---|---|---|---|
| 4-Hydroxy-3-nitrobenzaldehyde | C₇H₅NO₄ | 167.12 | 167 (M⁺), 166 (M-H), 139 (M-CO)[2][3] |
| this compound | C₇H₆N₂O₄ | 182.14 | 182 (M⁺), 165 (M-OH), 136 (M-NO₂) |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule and tracking the conversion of the aldehyde to the oxime. The most significant change will be the disappearance of the aldehyde C=O stretch and the appearance of C=N and O-H stretches from the oxime group.
Precursor: 4-Hydroxy-3-nitrobenzaldehyde
The IR spectrum of the starting material is well-documented[3]. Key absorptions include a strong carbonyl (C=O) stretch and characteristic nitro group stretches.
Product: this compound (Predicted)
The formation of the oxime introduces new vibrational modes while removing the aldehyde carbonyl stretch.
Table 2: Comparison of Key IR Absorption Bands (cm⁻¹)
| Functional Group | Precursor (Observed)[3] | Product (Predicted) | Rationale for Change |
|---|---|---|---|
| Phenolic O-H Stretch | ~3300-3500 (broad) | ~3300-3500 (broad) | Remains present. |
| Oxime O-H Stretch | N/A | ~3150-3300 (broad) | New broad peak, often overlapping with the phenolic O-H. |
| Aldehyde C-H Stretch | ~2850, ~2750 | Absent | Disappearance confirms aldehyde conversion. |
| Aldehyde C=O Stretch | ~1690-1710 (strong) | Absent | Disappearance confirms aldehyde conversion. |
| Aromatic C=C Stretch | ~1600, ~1450 | ~1600, ~1450 | Largely unchanged. |
| Nitro N=O Stretch | ~1530 (asym), ~1350 (sym) | ~1530 (asym), ~1350 (sym) | Largely unchanged. |
| Oxime C=N Stretch | N/A | ~1640-1690 (medium) | Appearance of the characteristic imine stretch. |
| N-O Stretch | N/A | ~930-960 | Appearance of the oxime N-O single bond stretch. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the molecular structure. The conversion of the aldehyde proton to the oxime proton and the resulting changes in the electronic environment of the aromatic ring are clearly observable.
Precursor: 4-Hydroxy-3-nitrobenzaldehyde
The ¹H NMR spectrum of the precursor shows a characteristic downfield singlet for the aldehyde proton and three protons in the aromatic region[4].
Product: this compound (Predicted)
The structure of the product, with atom numbering for NMR assignment, is shown below.
Caption: Molecular structure of this compound with IUPAC numbering for NMR assignments.
A more accurate visual representation:
¹H NMR (Predicted, 500 MHz, DMSO-d₆) The chemical shifts are predicted based on the precursor data and published data for analogous compounds like 3- and 4-nitrobenzaldehyde oxime[1]. The solvent is chosen as DMSO-d₆ due to the presence of acidic protons (phenolic and oxime OH).
-
Phenolic OH: The aldehyde precursor has a phenolic proton. This will remain in the product, likely appearing as a broad singlet around δ 10.5-11.5 ppm .
-
Oxime OH: The newly formed oxime hydroxyl proton is also acidic and exchangeable. It is expected to appear as a singlet in the range of δ 11.0-12.0 ppm [1].
-
Oxime CH (H-7): The aldehyde proton (δ ~9.9 ppm) is replaced by the oxime proton. This proton typically appears upfield relative to the aldehyde proton, predicted to be a singlet around δ 8.1-8.3 ppm . For comparison, the oxime proton in 4-nitrobenzaldehyde oxime appears at δ 8.22 ppm[1].
-
Aromatic Protons (H-2, H-5, H-6): The aromatic substitution pattern remains 1,2,4.
-
H-2: This proton is ortho to both the nitro group and the oxime group. It will be the most deshielded aromatic proton, appearing as a doublet around δ 8.2-8.4 ppm .
-
H-6: This proton is ortho to the oxime group and meta to the nitro group. It will appear as a doublet of doublets around δ 7.7-7.9 ppm .
-
H-5: This proton is ortho to the hydroxyl group and meta to the oxime group. It will be the most shielded, appearing as a doublet around δ 7.1-7.3 ppm .
-
¹³C NMR (Predicted, 125 MHz, DMSO-d₆) The carbon chemical shifts are predicted based on substituent effects. The most significant change is the upfield shift of the C-7 carbon as it changes from an aldehyde to an oxime.
Table 3: Summary of ¹H and ¹³C NMR Data (Predicted, DMSO-d₆)
| ¹H NMR | δ (ppm) | Multiplicity | Assignment | ¹³C NMR | δ (ppm) | Assignment |
|---|---|---|---|---|---|---|
| Phenolic OH | ~11.0 | br s | -OH (C4) | Oxime C | ~145-150 | C-7 |
| Oxime OH | ~11.5 | br s | =N-OH | C-OH | ~155-160 | C-4 |
| Aromatic | ~8.3 | d | H-2 | C-NO₂ | ~138-142 | C-3 |
| Oxime CH | ~8.2 | s | H-7 | Aromatic CH | ~130-133 | C-6 |
| Aromatic | ~7.8 | dd | H-6 | Aromatic C-H | ~125-128 | C-2 |
| Aromatic | ~7.2 | d | H-5 | Aromatic C | ~122-125 | C-1 |
| | | | | Aromatic CH | ~118-121 | C-5 |
Conclusion
This technical guide provides a detailed spectroscopic profile of this compound. By leveraging experimental data from its direct precursor and analogous structures, we have constructed a reliable and scientifically-grounded dataset for its characterization by Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy. The provided protocols and interpretive guides offer a comprehensive resource for scientists working with this compound, enabling confident synthesis, purification, and structural verification.
References
-
Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. (2026). International Journal of Chemical Studies. [Link]
-
Aris, P., et al. (2010). (E)-4-Nitrobenzaldehyde oxime. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1130. [Link]
-
NIST. (n.d.). 4-Hydroxy-3-nitrobenzaldehyde. NIST Chemistry WebBook, SRD 69. [Link]
-
The Royal Society of Chemistry. (2013). [Supporting Information] Table of Contents. RSC Advances. [Link]
-
PubChem. (n.d.). 4-Nitrobenzaldoxime. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 4-Hydroxy-3-nitrobenzaldehyde. National Center for Biotechnology Information. [Link]
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The Emerging Potential of 4-Hydroxy-3-nitrobenzaldehyde Oxime in Medicinal Chemistry: A Technical Guide
Introduction: Unveiling a Scaffold of Promise
In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer both synthetic accessibility and diverse biological activity is paramount. 4-Hydroxy-3-nitrobenzaldehyde oxime, a seemingly unassuming molecule, stands at the intersection of two pharmacologically significant classes: nitroaromatic compounds and oximes. This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth exploration of the potential applications of this compound in medicinal chemistry. By dissecting its structural features and drawing upon established principles from related compounds, we will illuminate promising avenues for its use as a foundational element in the design of next-generation therapeutics.
The unique arrangement of a hydroxyl group, a nitro group, and an oxime moiety on a benzene ring endows this compound with a distinctive electronic and steric profile. The electron-withdrawing nature of the nitro group, coupled with the hydrogen bond donor/acceptor capabilities of the hydroxyl and oxime groups, suggests a high potential for targeted interactions with biological macromolecules.[1][2] This guide will delve into the synthesis, proposed mechanisms of action, and tangible experimental workflows to harness the latent therapeutic potential of this versatile chemical entity.
Core Molecular Attributes and Synthesis
The judicious design of any drug discovery program begins with a thorough understanding of the lead compound's physicochemical properties and a reliable synthetic route.
Physicochemical Properties
The properties of this compound are dictated by the interplay of its functional groups. The phenolic hydroxyl group imparts weakly acidic properties and is a key site for hydrogen bonding. The nitro group, a strong electron-withdrawing group, influences the acidity of the hydroxyl group and the overall electron density of the aromatic ring.[2] The oxime moiety introduces a site for stereoisomerism (E/Z) and possesses both hydrogen bond donor and acceptor capabilities, making it a versatile pharmacophoric feature.[3]
| Property | Value | Reference |
| Molecular Formula | C7H6N2O4 | [4] |
| Molecular Weight | 182.13 g/mol | |
| CAS Number | 26879-83-4 | [5] |
| Appearance | Light yellow to yellow powder/crystal | |
| Melting Point | 141.0 to 145.0 °C |
Synthetic Protocol: A Reliable and Scalable Approach
The synthesis of this compound is a straightforward and efficient process, typically achieved through the condensation of 4-Hydroxy-3-nitrobenzaldehyde with hydroxylamine hydrochloride.[6] This reaction is generally high-yielding and can be performed under mild conditions.
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve 4-Hydroxy-3-nitrobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or a mixture of water and methanol.
-
Addition of Hydroxylamine: In a separate flask, dissolve hydroxylamine hydrochloride (1.1 to 1.5 equivalents) and a base such as sodium acetate or sodium bicarbonate (1.5 to 2 equivalents) in water.
-
Reaction: Add the hydroxylamine solution to the aldehyde solution with stirring. The reaction can be conducted at room temperature or with gentle heating (e.g., 60-80°C) to expedite the process.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Isolation: Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the oxime.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Caption: Synthetic workflow for this compound.
Potential Applications in Medicinal Chemistry
The true potential of this compound lies in its utility as a scaffold for the development of novel therapeutic agents. The following sections outline key areas of promise, grounded in the established biological activities of related nitroaromatic and oxime-containing compounds.
Anticancer Drug Discovery
The nitroaromatic moiety is a well-established pharmacophore in oncology.[7][8][9] Nitro compounds can be bioreduced in the hypoxic environments characteristic of solid tumors, leading to the formation of cytotoxic reactive nitrogen species that can damage DNA and other cellular components.[9] This hypoxia-selective activation makes nitroaromatic compounds attractive candidates for targeted cancer therapy.
Proposed Mechanism of Action:
The this compound scaffold could be derivatized to enhance its anticancer properties. For instance, the oxime group can be alkylated or acylated to improve lipophilicity and cellular uptake. The core hypothesis is that the nitro group would be reduced in hypoxic cancer cells, leading to cell death, while the rest of the molecule could be tailored to interact with specific cancer-related targets.
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A Technical Guide to 4-Hydroxy-3-nitrobenzaldehyde Oxime as a Synthetic Intermediate
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This guide provides an in-depth technical examination of 4-hydroxy-3-nitrobenzaldehyde oxime, a highly versatile yet specific synthetic intermediate. Derived from the readily available 4-hydroxy-3-nitrobenzaldehyde, this oxime serves as a pivotal gateway to a diverse array of functional groups and heterocyclic scaffolds. The strategic placement of the hydroxyl, nitro, and oxime functionalities on the aromatic ring creates a molecule primed for selective transformations. This document is intended for researchers, chemists, and drug development professionals, offering a comprehensive overview of the compound's synthesis, characterization, and critical applications in modern organic synthesis, with a focus on explaining the causal relationships behind experimental methodologies.
Introduction: The Strategic Value of Substituted Oximes
Oximes represent a cornerstone class of organic compounds, valued for their stability and synthetic versatility. In contemporary organic chemistry, they transcend their traditional role as simple carbonyl derivatives or protecting groups.[1][2] They are now recognized as powerful precursors for synthesizing nitriles, amides (via the Beckmann rearrangement), amines, and various nitrogen-containing heterocycles.[1][3] The incorporation of an oxime into a molecule introduces a nucleophilic nitrogen and an acidic proton, opening unique avenues for molecular elaboration.
The subject of this guide, this compound, is a particularly compelling intermediate. Its architecture is rich with electronically distinct functional groups:
-
The Oxime Group: The primary site for transformations such as rearrangement, dehydration, and reduction.
-
The Phenolic Hydroxyl Group: An electron-donating group that activates the ring and provides a handle for etherification or esterification.
-
The Nitro Group: A powerful electron-withdrawing group that deactivates the ring meta to its position, influences the acidity of the phenolic proton, and can itself be reduced to an amine, providing another key synthetic vector.
This guide will systematically detail the synthesis of this intermediate, its key physicochemical properties, and its subsequent conversion into valuable downstream products, thereby providing a robust framework for its utilization in research and development programs.
Physicochemical Properties & Characterization
A thorough understanding of the physical and chemical properties of a synthetic intermediate is fundamental to its effective use. The key properties of the starting material and the target oxime are summarized below.
| Property | 4-Hydroxy-3-nitrobenzaldehyde (Precursor) | This compound (Product) |
| Molecular Formula | C₇H₅NO₄[4] | C₇H₆N₂O₄[5] |
| Molecular Weight | 167.12 g/mol [4][6] | 182.14 g/mol |
| CAS Number | 3011-34-5[4] | 26879-83-4[7] |
| Appearance | Yellow solid | Light yellow to off-white solid |
| Melting Point | 140-142 °C[8] | Not widely reported, expected >150 °C |
| Solubility | Soluble in ethanol, methanol, DMSO; sparingly soluble in water. | Soluble in DMSO, DMF; sparingly in alcohols. |
Characterization: Successful synthesis must be validated by rigorous characterization. Key expected spectroscopic signatures include:
-
¹H NMR (DMSO-d₆): The disappearance of the aldehyde proton signal (~10 ppm) from the starting material is a key indicator of reaction completion. New signals will appear for the oxime proton (-NOH, ~11-12 ppm) and the imine proton (-CH=N, ~8-8.5 ppm). The aromatic protons will show characteristic shifts influenced by the three substituents.
-
IR (KBr, cm⁻¹): The strong C=O stretch of the aldehyde (~1690 cm⁻¹) will be absent in the product. The appearance of a C=N stretch (~1600-1650 cm⁻¹) and a broad O-H stretch from the oxime (~3200-3400 cm⁻¹) confirms its formation. The phenolic O-H (~3400-3500 cm⁻¹) and N-O stretches (~930-960 cm⁻¹) will also be present.
-
Mass Spectrometry (ESI-MS): The molecular ion peak corresponding to the calculated mass of the oxime (m/z = 182.14) will confirm the product's identity.
Caption: Chemical structures of the precursor and product isomers.
Synthesis of this compound
The conversion of an aldehyde to an oxime is a robust and high-yielding condensation reaction. The protocol described here is a self-validating system, incorporating in-process checks and a straightforward purification to ensure high purity of the final intermediate.
Reaction Principle: The synthesis proceeds via a two-step mechanism. First, the lone pair on the nitrogen of hydroxylamine performs a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde. This is followed by proton transfer steps to form a carbinolamine intermediate. Finally, acid- or base-catalyzed dehydration of this unstable intermediate yields the stable C=N double bond of the oxime. A base, such as sodium acetate, is required to neutralize the hydrochloride salt of hydroxylamine, liberating the free nucleophile.[2][9]
Detailed Experimental Protocol:
-
Reagent Preparation: In a 250 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-hydroxy-3-nitrobenzaldehyde (10.0 g, 59.8 mmol) in 95% ethanol (100 mL) with gentle warming.
-
Hydroxylamine Solution: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (NH₂OH·HCl, 5.0 g, 71.9 mmol, 1.2 equiv) and sodium acetate trihydrate (CH₃COONa·3H₂O, 16.3 g, 119.6 mmol, 2.0 equiv) in water (40 mL).
-
Causality: Using a slight excess of hydroxylamine ensures complete consumption of the starting aldehyde. Sodium acetate acts as a base to free the hydroxylamine and as a buffer for the reaction medium.
-
-
Reaction Execution: Add the aqueous hydroxylamine solution to the ethanolic aldehyde solution. A color change and slight warming may be observed.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 1-2 hours.
-
Self-Validation: The reaction progress can be monitored using Thin Layer Chromatography (TLC) with a mobile phase such as 3:1 Hexane:Ethyl Acetate. The disappearance of the starting aldehyde spot (lower Rf) and the appearance of a new product spot (higher Rf) indicates completion.
-
-
Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes. The product will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration. Wash the solid cake thoroughly with cold water (3 x 50 mL) to remove inorganic salts and then with a small amount of cold ethanol to remove any unreacted starting material.
-
Drying: Dry the purified solid in a vacuum oven at 50-60 °C to a constant weight. The expected yield is typically >90%.
Caption: Workflow for the synthesis of this compound.
Key Synthetic Transformations and Applications
The true value of this compound lies in its capacity to be transformed into a variety of other functional groups and molecular scaffolds.
A. Beckmann Rearrangement to Substituted Amide
The Beckmann rearrangement is a classic acid-catalyzed reaction that converts an oxime into an amide. This provides a direct route to N-aryl formamides, which are valuable building blocks.
-
Mechanism: Protonation of the oxime hydroxyl group by a strong acid (e.g., polyphosphoric acid, sulfuric acid) converts it into a good leaving group (water). This departure triggers a 1,2-shift of the group anti-periplanar to the leaving group—in this case, the aromatic ring—onto the electron-deficient nitrogen atom. The resulting nitrilium ion is then attacked by water to ultimately yield the N-(4-hydroxy-3-nitrophenyl)formamide after tautomerization.
-
Significance: This transformation is a powerful C-C to C-N bond-forming strategy, enabling access to anilide structures that are prevalent in pharmaceuticals and agrochemicals.
Caption: Key steps of the Beckmann Rearrangement.
B. Dehydration to 4-Hydroxy-3-nitrobenzonitrile
Oximes can be readily dehydrated to form nitriles, which are exceptionally versatile functional groups.
-
Reaction Insight: This transformation is typically achieved using a variety of dehydrating agents, such as acetic anhydride, thionyl chloride, or phosphorus pentoxide. The choice of reagent depends on the sensitivity of other functional groups in the molecule. For this substrate, milder conditions like acetic anhydride are often preferred to avoid side reactions with the phenolic hydroxyl group.
-
Significance: The resulting 4-hydroxy-3-nitrobenzonitrile is a valuable intermediate. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in cycloadditions to form heterocycles like tetrazoles.
C. Selective Reductions for Amine Synthesis
The presence of two reducible groups (nitro and oxime) allows for selective synthesis depending on the choice of reducing agent.
-
Nitro Group Reduction: Catalytic hydrogenation (e.g., H₂, Pd/C) or transfer hydrogenation under controlled conditions can selectively reduce the nitro group to an amine, yielding 3-amino-4-hydroxybenzaldehyde oxime. This provides a nucleophilic amine for further derivatization while preserving the oxime.
-
Oxime Reduction: Reagents like sodium borohydride (NaBH₄) in the presence of a Lewis acid or lithium aluminum hydride (LiAlH₄) can reduce the oxime to the corresponding hydroxylamine or primary amine.
-
Significance: The ability to selectively unmask different amine functionalities on the same scaffold is a powerful tool in combinatorial chemistry and the synthesis of complex drug candidates.
D. Nitrile Oxide Formation and Cycloaddition
Oximes are excellent precursors for 1,3-dipoles, specifically nitrile oxides, which are highly reactive intermediates for [3+2] cycloaddition reactions.
-
Reaction Pathway: The oxime can be converted in situ to a hydroximoyl chloride using a reagent like N-chlorosuccinimide (NCS).[1] Subsequent treatment with a non-nucleophilic base eliminates HCl to generate the transient 4-hydroxy-3-nitrobenzonitrile oxide. This dipole can then react with various dipolarophiles (e.g., alkenes, alkynes) to form five-membered heterocycles.
-
Significance: This pathway provides direct access to isoxazoline and isoxazole rings, which are privileged scaffolds in medicinal chemistry, known for a wide range of biological activities.
Caption: Pathway to Isoxazoles via Nitrile Oxide Cycloaddition.
Safety and Handling
Proper handling of 4-hydroxy-3-nitrobenzaldehyde and its oxime derivative is crucial for laboratory safety. The presence of a nitroaromatic system necessitates caution.
| Hazard Category | Precaution |
| Personal Protection | Wear appropriate PPE: nitrile gloves, safety glasses or goggles, and a lab coat. Handle in a well-ventilated area or chemical fume hood. |
| Inhalation | May cause respiratory irritation. Avoid breathing dust. |
| Skin/Eye Contact | Causes skin and serious eye irritation. In case of contact, rinse immediately and thoroughly with water. |
| Storage | Store in a cool, dry, well-ventilated place away from oxidizing agents.[10] Keep container tightly closed. |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |
Conclusion
This compound is more than a simple derivative; it is a strategic linchpin in synthetic chemistry. Its straightforward, high-yield synthesis and the orthogonal reactivity of its functional groups make it an invaluable platform for generating molecular diversity. From the synthesis of functionalized anilides and benzonitriles to the construction of complex heterocyclic systems, this intermediate offers reliable and versatile pathways to high-value chemical entities. For researchers in medicinal chemistry and materials science, mastering the use of this building block can significantly accelerate the discovery and development of novel molecules.
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antioxidant properties of substituted benzaldehyde oximes
An In-Depth Technical Guide to the Antioxidant Properties of Substituted Benzaldehyde Oximes
Executive Summary
Oxidative stress, an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is a key pathological factor in numerous diseases. This has spurred significant research into novel antioxidant compounds.[1] Among these, substituted benzaldehyde oximes have emerged as a promising class of molecules due to their structural versatility and potent radical scavenging capabilities.[1][2] This guide provides a comprehensive technical overview of the antioxidant properties of these compounds. We will explore their synthesis, delve into the core mechanisms of their antioxidant action, elucidate critical structure-activity relationships (SAR), and provide detailed, field-proven protocols for their in vitro evaluation. The objective is to equip researchers with the foundational knowledge and practical methodologies required to effectively investigate and develop benzaldehyde oxime-based antioxidants.
The Chemical Landscape of Benzaldehyde Oximes
Foundational Chemistry and Synthesis
Benzaldehyde oximes are organic compounds characterized by the C=N-OH functional group, formed from the condensation reaction of a substituted benzaldehyde with hydroxylamine.[3] The presence of the hydroxyl group on the imine nitrogen is central to their antioxidant activity.
Modern synthetic approaches prioritize efficiency, yield, and environmental considerations. Microwave-assisted synthesis has proven to be a particularly effective method.
Protocol: Microwave-Assisted Synthesis of a Substituted Benzaldehyde Oxime
-
Rationale: Microwave irradiation provides rapid and uniform heating, significantly reducing reaction times from hours to minutes and often improving yields compared to conventional heating methods.[4]
-
Step 1: Reagent Preparation: In a microwave reaction vessel, dissolve the desired substituted benzaldehyde (1 equivalent), hydroxylamine hydrochloride (1.2 equivalents), and a mild base such as anhydrous sodium acetate (1.5 equivalents) in an appropriate solvent like ethanol.[4] The base is crucial for neutralizing the HCl released from hydroxylamine hydrochloride, thereby liberating the free hydroxylamine needed for the reaction.
-
Step 2: Microwave Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 5-15 minutes at a controlled temperature (e.g., 80-100°C) and power (e.g., 200-300W).[4] Reaction parameters should be optimized for each specific substrate.
-
Step 3: Work-up and Purification: After cooling, remove the solvent under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Step 4: Characterization: The final product's identity and purity should be confirmed using standard analytical techniques such as ¹H-NMR, IR spectroscopy, and mass spectrometry.[1][2]
Core Mechanisms of Antioxidant Action
The ability of a substituted benzaldehyde oxime to neutralize free radicals primarily stems from two major pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[5] A compound's efficacy is often a result of its capacity to utilize one or both of these mechanisms, which are heavily influenced by its chemical structure and the reaction environment.
-
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates its labile hydrogen atom (from the -OH of the oxime group) to a free radical, effectively quenching the radical. The stability of the resulting antioxidant radical is a key determinant of the reaction's favorability. This pathway is highly dependent on the O-H bond dissociation energy (BDE).[6]
-
Single Electron Transfer (SET): The SET mechanism involves the transfer of an electron from the antioxidant molecule to the free radical, forming a radical cation of the antioxidant and an anion of the substrate.[7][8] This process is governed by the ionization potential of the antioxidant.
Caption: Key antioxidant mechanisms of benzaldehyde oximes.
Structure-Activity Relationships (SAR)
The antioxidant potency of benzaldehyde oximes is not uniform; it is profoundly dictated by the nature and position of substituents on the aromatic ring. Understanding these relationships is paramount for the rational design of highly active compounds.
The Role of Electronic Effects
The electronic properties of the ring substituents are the most critical factor.
-
Electron-Donating Groups (EDGs): Substituents such as hydroxyl (-OH) and methoxy (-OCH₃) groups increase the electron density on the aromatic ring. This has two major consequences:
-
It lowers the ionization potential, making the molecule a better electron donor for the SET mechanism.[7]
-
It helps to stabilize the resulting radical formed after H-atom or electron donation through resonance, making the parent molecule a more willing donor.[6] Therefore, the presence of EDGs, particularly at the ortho and para positions relative to the oxime group, generally enhances antioxidant activity.[6][9]
-
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or chloro (-Cl) pull electron density away from the ring. This increases the O-H bond dissociation energy and the ionization potential, thereby diminishing the molecule's ability to act as an antioxidant.[5]
Table 1: Influence of Aromatic Substituents on Antioxidant Activity
| Substituent | Position | Electronic Effect | Predicted Impact on Antioxidant Activity |
|---|---|---|---|
| -OH (Hydroxyl) | para, ortho | Strong EDG | High Increase (+++) |
| -OCH₃ (Methoxy) | para, ortho | Strong EDG | Moderate-High Increase (++) |
| -CH₃ (Methyl) | para, ortho | Weak EDG | Low-Moderate Increase (+) |
| -H (Unsubstituted) | N/A | Neutral | Baseline |
| -Cl (Chloro) | para, meta | Weak EWG | Decrease (-) |
| -NO₂ (Nitro) | para, meta | Strong EWG | High Decrease (---) |
In Vitro Methodologies for Antioxidant Evaluation
A multi-assay approach is essential for a comprehensive assessment of antioxidant capacity, as different assays reflect different mechanisms of action.[10] Here, we detail three robust and widely adopted methods: DPPH, ABTS, and FRAP.[11]
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An In-Depth Technical Guide to the Antimicrobial Activity of Nitroaromatic Oximes
Executive Summary
The rise of antimicrobial resistance (AMR) constitutes a formidable threat to global health, necessitating an urgent and innovative approach to the discovery of new therapeutic agents. Nitroaromatic compounds have a long-standing history in medicine, valued for their broad-spectrum antimicrobial properties.[1] Their efficacy is often linked to a unique mechanism of action involving reductive activation within the target pathogen, a process that circumvents many common resistance pathways.[2][3] This guide delves into a specific, promising subclass: nitroaromatic oximes. By integrating the potent nitroaromatic "warhead" with the versatile oxime scaffold, these compounds present a compelling avenue for antimicrobial drug development. This document provides a technical overview of their chemical synthesis, explores the intricate mechanisms of their antimicrobial action, elucidates key structure-activity relationships (SAR), and furnishes detailed, field-proven protocols for their experimental evaluation. It is intended to serve as a foundational resource for researchers, chemists, and drug development professionals dedicated to pioneering the next generation of antimicrobial agents.
Introduction: The Imperative for Novel Antimicrobials
Nitroaromatic compounds, such as the well-known metronidazole and chloramphenicol, are cornerstones in the treatment of various infectious diseases.[1] Their biological activity is fundamentally tied to the nitro (-NO2) group, which acts as a pharmacophore and, concurrently, a potential toxicophore.[1] The antimicrobial power of these molecules is unlocked through a process of bioactivation.[3][4] Microbial enzymes, particularly nitroreductases, reduce the nitro group, unleashing a cascade of reactive nitrogen and oxygen species that are cytotoxic to the pathogen.[1][2][5]
The oxime functional group (>C=N-OH), derived from aldehydes or ketones, is not merely a passive linker. Oximes themselves are known to possess a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6] The strategic combination of these two moieties—the nitroaromatic ring and the oxime—creates a chemical architecture ripe for exploration, offering the potential for enhanced potency, modulated selectivity, and novel mechanisms of action.
The Chemical Architecture: Synthesis of Nitroaromatic Oximes
Core Scaffold
The fundamental structure of a nitroaromatic oxime features a nitro-substituted aromatic ring connected to an oxime functional group. The versatility of this scaffold allows for extensive chemical modification at three key positions to optimize biological activity: the aromatic ring, the carbon of the C=N bond, and the oxygen of the oxime.
General Synthesis Protocol: Oximation of a Nitroaromatic Carbonyl
The most direct and widely used method for synthesizing nitroaromatic oximes is the condensation reaction between a nitroaromatic aldehyde or ketone and a hydroxylamine salt.
Causality in Experimental Design:
-
Choice of Base: A mild base like sodium acetate or pyridine is crucial. Its role is to deprotonate the hydroxylamine salt (e.g., NH2OH·HCl) to generate the free hydroxylamine (NH2OH), which is the active nucleophile. A strong base is avoided as it could lead to unwanted side reactions with the nitroaromatic system.
-
Solvent System: An alcoholic solvent such as ethanol is typically used because it effectively dissolves both the organic carbonyl compound and the polar hydroxylamine salt, creating a homogenous reaction environment essential for efficient reaction kinetics.
-
Temperature Control: The reaction is often performed at a gentle reflux. This provides sufficient activation energy for the condensation to proceed to completion without causing degradation of the starting materials or the product.
Step-by-Step Methodology:
-
Dissolution: Dissolve one molar equivalent of the starting nitroaromatic aldehyde or ketone (e.g., 4-nitrobenzaldehyde) in a minimal amount of ethanol in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Add a solution of hydroxylamine hydrochloride (1.1 to 1.5 molar equivalents) and sodium acetate (1.5 to 2.0 molar equivalents) in a small volume of water to the flask. The slight excess of hydroxylamine ensures the complete conversion of the carbonyl compound.
-
Reaction: Heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is generally complete within 1-4 hours.
-
Isolation: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. The product, being less soluble in the cold solvent mixture, will often precipitate.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure nitroaromatic oxime.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as NMR (¹H, ¹³C), IR spectroscopy, and Mass Spectrometry.
Mechanism of Antimicrobial Action: A Tale of Reductive Activation
The primary mechanism of action for most nitroaromatic antimicrobials is not direct interaction but rather intracellular activation to a cytotoxic state.[7] The nitroaromatic oxime acts as a prodrug, remaining relatively inert until it enters the microbial cell.
The Nitro Group as a Prodrug Moiety
The high electron affinity of the nitro group makes it an excellent electron acceptor.[2] In the low-oxygen environment typical of many pathogenic bacteria (especially anaerobes) or within specific enzymatic pockets, microbial nitroreductases (Type I or Type II) transfer electrons from cellular donors like NADH or NADPH to the nitro group.[8][9] This reductive bioactivation is the critical first step in the cytotoxic cascade.[2][3]
The Reductive Cascade and Cellular Targets
The enzymatic reduction of the nitro group is a multi-step process that generates a series of highly reactive intermediates.[1][2]
-
One-Electron Reduction: Formation of a nitro radical anion (Ar-NO₂⁻•). In the presence of oxygen, this can be futilely cycled back to the parent nitro compound, generating superoxide radicals (O₂⁻•).
-
Further Reduction: The nitro radical anion can be further reduced to nitroso (Ar-NO) and hydroxylamino (Ar-NHOH) derivatives.
-
Cytotoxicity: These intermediates, particularly the nitroso and hydroxylamino species, are potent electrophiles. They can covalently bind to and damage critical cellular macromolecules, including DNA, leading to strand breaks and cell death.[1] The generated reactive oxygen species (ROS) also cause widespread oxidative damage to proteins and lipids.
In some cases, the mechanism can be more specific. For instance, nitro-containing compounds have been shown to inhibit fungal 14α-demethylase, an enzyme vital for ergosterol synthesis, through interactions between the nitro group and the enzyme's heme iron.[8]
Caption: Reductive activation of a nitroaromatic oxime within a bacterial cell.
Structure-Activity Relationships (SAR): Tuning for Potency and Selectivity
Optimizing the antimicrobial profile of nitroaromatic oximes requires a systematic understanding of how structural modifications influence their activity.
-
Aromatic Ring Substituents: The nature and position of other substituents on the aromatic ring are critical.
-
Halogens (F, Cl, Br): Adding halogens often increases lipophilicity, which can enhance cell membrane penetration.[8] This frequently leads to improved minimum inhibitory concentrations (MIC).[1] For instance, derivatives with fluorine or chlorine atoms have shown superior activity against Staphylococcus aureus and Candida species.[8]
-
Electron-Withdrawing Groups (EWGs): Additional EWGs can lower the reduction potential of the nitro group, potentially facilitating its activation by nitroreductases.
-
Electron-Donating Groups (EDGs): EDGs may have the opposite effect, potentially reducing activity but could be used to modulate toxicity.
-
-
The Oxime Moiety: The configuration (E/Z isomerism) of the oxime and the nature of any substituent on the oxime oxygen (e.g., in oxime ethers or esters) can significantly impact activity. These changes can affect the molecule's overall polarity, stability, and ability to interact with biological targets. Some studies on oxime esters have shown that halogen-substituted and sulphur-heterocyclic derivatives possess notable antibacterial activity.[10]
Caption: Key structural positions for modification on a nitroaromatic oxime scaffold.
Experimental Evaluation Framework: From In Vitro Activity to Safety Profiling
A rigorous, self-validating experimental workflow is essential to characterize any new antimicrobial agent. The goal is not just to find potent compounds, but to identify those with a favorable therapeutic window.
The Therapeutic Index: A Measure of Selective Toxicity
The ultimate goal is to develop a compound that is highly toxic to pathogens but minimally harmful to host cells. This is quantified by the Selectivity Index (SI) , calculated as the ratio of cytotoxicity to antimicrobial activity.
SI = CC₅₀ / MIC
-
MIC (Minimum Inhibitory Concentration): The lowest concentration of the compound that prevents visible microbial growth. A low MIC is desirable.
-
CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in the viability of mammalian cells. A high CC₅₀ is desirable.
A high SI value indicates that the compound is significantly more toxic to the microbe than to host cells, marking it as a promising candidate for further development.
Caption: A logical workflow for the evaluation of antimicrobial candidates.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol, based on CLSI (Clinical and Laboratory Standards Institute) guidelines, is the gold standard for determining the in vitro potency of an antimicrobial agent.
Self-Validation and Controls:
-
Positive Control: A well with bacteria and growth medium but no test compound, to ensure the bacteria are viable.
-
Negative Control: A well with growth medium only, to check for contamination.
-
Vehicle Control: A well with bacteria and the solvent (e.g., DMSO) used to dissolve the test compound, to ensure the solvent itself has no antimicrobial effect at the concentration used.
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of the nitroaromatic oxime in a suitable solvent (e.g., DMSO). Prepare a standardized inoculum of the test bacterium (e.g., S. aureus) to a concentration of approximately 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in CAMHB. This creates a range of concentrations to test (e.g., from 128 µg/mL down to 0.25 µg/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well containing the test compound dilutions. Also, prepare the positive, negative, and vehicle control wells.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Endpoint Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm with a plate reader.
Protocol 2: Assessment of Cytotoxicity using the MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[11] It measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed a human cell line (e.g., HEK293 or HepG2) into a 96-well plate at a density of ~1 x 10⁴ cells per well in 100 µL of appropriate culture medium (e.g., DMEM with 10% FBS). Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to adhere.[12]
-
Compound Treatment: Prepare serial dilutions of the nitroaromatic oxime in fresh culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include wells with untreated cells (viability control) and wells with medium only (background control).
-
Incubation: Incubate the plate for a defined period, typically 24 or 48 hours, under the same conditions.[12]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and use non-linear regression to determine the CC₅₀ value.
Data Presentation
Quantitative data should be summarized for clear comparison and analysis.
| Compound ID | Target Organism | MIC (µg/mL) | Mammalian Cell Line | CC₅₀ (µg/mL) | Selectivity Index (SI) |
| N-OX-01 | S. aureus | 6.25 | HEK293 | >100 | >16 |
| N-OX-02 | S. aureus | 3.13 | HEK293 | 50 | 16 |
| N-OX-03 | E. coli | 12.5 | HEK293 | >100 | >8 |
| Ciprofloxacin | S. aureus | 1 | HEK293 | >100 | >100 |
Challenges and Future Directions
-
Overcoming Toxicity: The primary challenge in developing nitroaromatic drugs is managing their potential toxicity to host cells.[1] The same reactive intermediates that kill microbes can also harm mammalian cells. Future work must focus on designing compounds with high selectivity for microbial nitroreductases over mammalian orthologs.
-
Combating Resistance: While nitroaromatics often bypass typical resistance mechanisms, resistance can still emerge, usually through the downregulation or mutation of nitroreductase enzymes.
-
Future Research: The field is ripe for innovation. Strategies include developing nitroaromatic oximes as adjuvants to potentiate existing antibiotics, exploring diverse heterocyclic scaffolds beyond simple benzene rings, and employing advanced computational modeling to predict both antimicrobial activity and toxicity profiles before synthesis.
Conclusion
Nitroaromatic oximes represent a scientifically grounded and highly promising class of compounds in the fight against antimicrobial resistance. Their mechanism of action, reliant on pathogen-specific bioactivation, offers a distinct advantage over many conventional antibiotics. By leveraging a deep understanding of their chemical synthesis, mechanism, and structure-activity relationships, and by applying a rigorous, self-validating experimental framework, the scientific community can systematically optimize these molecules. The path from a promising scaffold to a clinical candidate is challenging, but the unique properties of nitroaromatic oximes make them a worthy and critical focus for future drug discovery efforts.
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Rice, A. M., Long, Y., & King, S. B. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Biomolecules, 11(2), 267. [Link]
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Rice, A. M., Long, Y., & King, S. B. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PubMed. [Link]
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Musilek, K., et al. (2022). In Vitro Evaluation of Oxidative Stress Induced by Oxime Reactivators of Acetylcholinesterase in HepG2 Cells. International Journal of Molecular Sciences, 23(19), 11881. [Link]
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Abreu, P. A., et al. (2024). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate. [Link]
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Pabon, M., & Hernandez-Rivera, S. P. (2012). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. Sensors, 12(8), 10276-10313. [Link]
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investigating the electronic properties of 4-Hydroxy-3-nitrobenzaldehyde oxime
An In-Depth Technical Guide to the Electronic Properties of 4-Hydroxy-3-nitrobenzaldehyde Oxime
Abstract
This technical guide provides a comprehensive investigation into the electronic properties of this compound, a molecule of significant interest due to its unique structural features that are pertinent to medicinal chemistry and materials science. By integrating experimental methodologies with computational analysis, we elucidate the interplay between the molecule's aromatic core, electron-withdrawing nitro group, electron-donating hydroxyl group, and the versatile oxime moiety. This document details the synthesis, spectroscopic characterization (UV-Vis), and electrochemical behavior (Cyclic Voltammetry) of the title compound. Furthermore, it leverages Density Functional Theory (DFT) to provide a quantum chemical perspective on its frontier molecular orbitals and electrostatic potential. The guide is structured to offer not only procedural knowledge but also a deep causal understanding of the structure-property relationships that govern the molecule's electronic behavior, highlighting its potential in the development of novel therapeutic agents.
Introduction and Molecular Overview
This compound is an aromatic organic compound characterized by a benzene ring substituted with three functional groups: a hydroxyl (-OH) group, a nitro (-NO₂) group, and an oxime (-CH=NOH) group.[1] The electronic landscape of this molecule is dictated by the complex interplay between these substituents. The nitro group acts as a strong electron-withdrawing group via both resonance and inductive effects, while the hydroxyl group is a potent electron-donating group through resonance. The oxime moiety itself possesses a rich electronic character, capable of participating in redox processes and serving as a versatile synthetic handle. Understanding these electronic properties is crucial for predicting the molecule's reactivity, intermolecular interactions, and potential biological activity, making it a valuable scaffold in drug discovery for areas such as anticancer and antimicrobial agent development.
Molecular Structure:
-
Chemical Formula: C₇H₆N₂O₄[1]
-
Molecular Weight: 182.14 g/mol
-
IUPAC Name: this compound[1]
-
CAS Number: 26879-83-4[2]
The relative positioning of the hydroxyl and nitro groups (ortho to each other) and the oxime (para to the hydroxyl group) creates a polarized aromatic system, which is the primary focus of this investigation.
Synthesis of this compound
The most direct and efficient synthesis of this compound is achieved through the condensation reaction of its parent aldehyde, 4-Hydroxy-3-nitrobenzaldehyde, with hydroxylamine hydrochloride.[3] The reaction involves a nucleophilic attack by the hydroxylamine on the aldehyde's carbonyl carbon, followed by dehydration to yield the oxime. A mild base, such as sodium acetate, is used to neutralize the HCl byproduct and to free the hydroxylamine nucleophile from its salt.[4]
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis
-
Dissolution: Dissolve 1.0 equivalent of 4-Hydroxy-3-nitrobenzaldehyde (e.g., 1.67 g, 10 mmol) in a suitable solvent like ethanol (e.g., 50 mL) in a round-bottom flask, warming gently if necessary.[4]
-
Addition of Reagents: Add 1.2 equivalents of hydroxylamine hydrochloride (e.g., 0.83 g, 12 mmol) and 2.5 equivalents of sodium acetate trihydrate (e.g., 3.40 g, 25 mmol) to the solution.[4]
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of cold water.[4]
-
Isolation: The precipitated crude product is collected by vacuum filtration, washed thoroughly with water, and dried.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.
Spectroscopic Properties: UV-Visible Absorption
UV-Visible spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For aromatic compounds like this compound, the spectrum is typically characterized by absorptions arising from π → π* and n → π* transitions.[5][6] The presence of the nitro, hydroxyl, and oxime groups extends the chromophore's conjugation and introduces non-bonding electrons, leading to characteristic absorption bands. The spectra of nitrobenzaldehydes generally show strong absorptions around 250 nm (π → π* transitions involving the nitro and benzene groups) and weaker transitions around 350 nm (n → π* absorptions from the nitro and carbonyl/oxime moieties).[5][7]
Experimental Protocol: UV-Vis Spectroscopy
-
Solution Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., ethanol or acetonitrile). Prepare a series of dilutions from the stock solution.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent to serve as a blank and the other with the sample solution.
-
Data Acquisition: Scan the absorbance of the sample from a range of 200 nm to 600 nm.
-
Analysis: Identify the wavelength of maximum absorbance (λmax) for each electronic transition. Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette (typically 1 cm).
Caption: Standard workflow for UV-Vis spectroscopic analysis.
Expected Spectroscopic Data
The electronic properties are heavily influenced by the substituents. The combination of the electron-donating -OH group and electron-withdrawing -NO₂ group is expected to create significant charge-transfer character in the electronic transitions.
| Transition Type | Expected λmax (nm) | Description |
| π → π | ~250-280 nm | High-intensity band associated with the conjugated aromatic system and nitro group.[5][6] |
| Intramolecular CT | ~320-360 nm | Moderate-intensity band arising from charge transfer between the hydroxyl and nitro groups. |
| n → π | ~350-400 nm | Low-intensity band corresponding to transitions of non-bonding electrons on the nitro and oxime groups.[5][7] |
Electrochemical Properties: Cyclic Voltammetry
Cyclic Voltammetry (CV) is a powerful electroanalytical technique used to investigate the redox behavior of a molecule.[8] For this compound, CV can provide critical insights into the reduction potential of the nitro group and the oxidation/reduction of the oxime and phenol moieties. The nitro group in aromatic compounds is well-known to undergo irreversible reduction, often in multiple steps. The oxime group can also exhibit redox activity.[9][10] These properties are vital for applications in sensor development and for understanding potential metabolic pathways in drug development.[11]
Experimental Protocol: Cyclic Voltammetry
-
Cell Assembly: Assemble a three-electrode cell consisting of a working electrode (e.g., Glassy Carbon Electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[11]
-
Electrolyte Solution: Prepare a solution of the analyte (e.g., 1 mM this compound) in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate, TBAP).
-
Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement.
-
Data Acquisition: Connect the electrodes to a potentiostat. Scan the potential over a desired range (e.g., from +1.5 V to -2.0 V vs. Ag/AgCl) at a specific scan rate (e.g., 100 mV/s).
-
Analysis: Record the resulting voltammogram (current vs. potential). Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa, Epc) and peak currents (Ipa, Ipc).
Caption: Experimental workflow for Cyclic Voltammetry.
Expected Redox Behavior
-
Nitro Group Reduction: A prominent, irreversible cathodic peak is expected at a negative potential, corresponding to the reduction of the -NO₂ group to a nitro radical anion.
-
Phenolic Oxidation: A possible anodic peak at a positive potential corresponding to the oxidation of the hydroxyl group may be observed.
-
Oxime Redox: The oxime group may undergo either oxidation or reduction, depending on the potential window and solvent conditions, which would appear as additional peaks in the voltammogram.[9]
Computational Analysis: A DFT Perspective
To complement experimental findings, quantum chemical calculations using Density Functional Theory (DFT) are invaluable. DFT studies on similar 3- and 4-nitrobenzaldehyde oximes have successfully predicted molecular geometries, vibrational frequencies, and electronic properties.[12][13] By modeling this compound, we can gain a deeper understanding of its electronic structure.
Computational Methodology
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP is a commonly used hybrid functional for such organic molecules.[12]
-
Basis Set: 6-311++G(d,p) provides a good balance of accuracy and computational cost for geometry optimization and electronic property calculations.[12]
-
Solvent Model: A Polarizable Continuum Model (PCM) can be used to simulate solvent effects (e.g., in ethanol or acetonitrile) to better correlate with experimental data.[14]
Key Electronic Descriptors
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding electronic transitions and reactivity. The HOMO is associated with the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them (the HOMO-LUMO gap) is a key indicator of molecular stability and corresponds to the energy of the lowest-lying electronic excitation. For this molecule, the HOMO is expected to have significant contributions from the electron-rich phenol ring, while the LUMO will likely be localized on the electron-deficient nitrobenzaldehyde framework.[12][14]
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule. It identifies electrophilic (positive potential, typically colored blue) and nucleophilic (negative potential, colored red) regions. For this compound, the most negative potential is expected around the oxygen atoms of the nitro and hydroxyl groups, indicating sites susceptible to electrophilic attack. The hydrogen of the hydroxyl group will be a region of high positive potential.[12]
Caption: Interplay between experimental and computational methods.
Conclusion: Synthesizing the Electronic Profile
The electronic properties of this compound are a direct consequence of its substituted aromatic structure. The strong electronic push-pull effect between the para-hydroxyl and ortho-nitro groups results in significant intramolecular charge transfer characteristics, observable in its UV-Vis spectrum. Its electrochemical profile is dominated by the facile reduction of the nitro group, a key feature that could be exploited in the design of hypoxia-activated prodrugs. Computational DFT analysis corroborates these findings, providing a theoretical framework to understand the observed phenomena through the lens of frontier molecular orbitals and electrostatic potential maps. This integrated experimental and theoretical approach provides a robust foundation for researchers in drug development, enabling the rational design of novel derivatives with tailored electronic and, consequently, biological properties.
References
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- ResearchGate. (n.d.). Cyclic Voltammetry. Pyridoxal oxime ( ) and pyridoxic acid (- - -). c=1mM and V.
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- BenchChem. (2025). Application Note: Electrochemical Behavior and Cyclic Voltammetry of Pyrazine-2-amidoxime. BenchChem.
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Gökce, H., & Bahçeli, S. (2011). A study on quantum chemical calculations of 3-, 4-nitrobenzaldehyde oximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1783-1793. [Link]
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Wikipedia. (n.d.). Cyclic voltammetry. Wikipedia. [Link]
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Indian Academy of Sciences. (2021). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences, 133(79). [Link]
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Gökce, H., & Bahçeli, S. (2011). A study on quantum chemical calculations of 3-, 4-nitrobenzaldehyde oximes. Core.ac.uk. [Link]
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Abbas, A., et al. (2010). (E)-4-Nitrobenzaldehyde oxime. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 5), o1137. [Link]
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Chemistry LibreTexts. (2023). Cyclic Voltammetry. Chemistry LibreTexts. [Link]
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Methodological & Application
protocol for the synthesis of 4-Hydroxy-3-nitrobenzaldehyde oxime from 4-hydroxy-3-nitrobenzaldehyde
Application Note: A Validated Protocol for the Synthesis of 4-Hydroxy-3-nitrobenzaldehyde Oxime
Introduction: The Versatility of Oximes in Synthetic Chemistry
Oximes are a class of organic compounds with the general formula R¹R²C=N-OH, formed by the condensation of an aldehyde or a ketone with hydroxylamine.[1] The formation of oximes is a robust and widely utilized reaction in organic synthesis, serving as a reliable method for the protection of carbonyl groups and as a versatile intermediate for synthesizing more complex molecules like amides (via the Beckmann rearrangement) or nitriles.[2][3] this compound, the subject of this protocol, is a valuable building block, particularly in medicinal chemistry and materials science, where the presence of nitro and hydroxyl functional groups on the aromatic ring allows for diverse downstream modifications.[4][5] This guide provides a detailed, validated protocol for its synthesis from 4-hydroxy-3-nitrobenzaldehyde, emphasizing the chemical rationale behind the procedure and ensuring a high degree of reproducibility and safety.
Reaction Principle and Mechanism
The synthesis of an oxime from an aldehyde is a nucleophilic addition-elimination reaction.[6] The reaction proceeds under mildly acidic or basic conditions, where hydroxylamine (NH₂OH) acts as the nucleophile.
The overall reaction is as follows:
Caption: Overall reaction for the synthesis of this compound.
The mechanism involves two key stages:[6][7]
-
Nucleophilic Attack: The nitrogen atom of hydroxylamine, a potent nucleophile, attacks the electrophilic carbonyl carbon of the 4-hydroxy-3-nitrobenzaldehyde. This forms a tetrahedral intermediate known as a hemiaminal.[8]
-
Dehydration: The hemiaminal intermediate is unstable and readily eliminates a molecule of water to form the stable C=N double bond of the oxime.[8] This step is often catalyzed by a weak acid or base.
When using hydroxylamine hydrochloride (NH₂OH·HCl), a base such as sodium hydroxide or sodium acetate is required to neutralize the hydrochloride salt and liberate the free hydroxylamine, which is the active nucleophile.
Materials and Safety
Reagent and Solvent Data
| Chemical Name | Formula | MW ( g/mol ) | CAS No. | Hazards |
| 4-Hydroxy-3-nitrobenzaldehyde | C₇H₅NO₄ | 167.12 | 3011-34-5 | Skin, eye, and respiratory irritant.[9][10] |
| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | 5470-11-1 | Toxic if swallowed, skin irritant, may cause allergic skin reaction, suspected carcinogen.[11][12][13] |
| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | Causes severe skin burns and eye damage.[14][15][16] |
| Ethanol (95% or Absolute) | C₂H₅OH | 46.07 | 64-17-5 | Highly flammable liquid and vapor, causes serious eye irritation.[17][18][19] |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | Non-hazardous. |
Required Equipment
-
Round-bottom flask (100 mL or 250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Beakers and graduated cylinders
-
Buchner funnel and filter flask
-
pH paper or pH meter
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
Critical Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and nitrile gloves.[10]
-
Ventilation: Conduct the entire procedure in a well-ventilated fume hood.[20]
-
Hydroxylamine Hydrochloride: This compound is toxic and a suspected carcinogen.[11][21] Avoid creating dust and prevent contact with skin and eyes. It can be explosive when heated, especially in the presence of impurities.[22]
-
Sodium Hydroxide: This is a strong corrosive.[23] Handle with extreme care to avoid skin and eye burns. When preparing solutions, always add NaOH to water, not the other way around, to manage the exothermic reaction.
-
Ethanol: Ethanol is highly flammable.[24] Ensure there are no open flames or spark sources nearby. Use a heating mantle or a spark-proof water bath for heating.
Detailed Experimental Protocol
This protocol is designed for a ~5-gram scale synthesis and can be adjusted accordingly.
Caption: Step-by-step workflow for the synthesis of the target oxime.
Step 1: Preparation of the Aldehyde Solution
-
In a 250 mL round-bottom flask, add 5.0 g (29.9 mmol) of 4-hydroxy-3-nitrobenzaldehyde.
-
Add 50 mL of 95% ethanol and stir with a magnetic stir bar until the aldehyde is completely dissolved. Gentle warming may be required.
Step 2: Preparation of the Nucleophile Solution
-
In a separate 50 mL beaker, dissolve 2.5 g (36.0 mmol, ~1.2 equivalents) of hydroxylamine hydrochloride in 15 mL of deionized water.
-
Causality Check: Using a slight excess of hydroxylamine hydrochloride helps to drive the reaction to completion.
-
Carefully and slowly, add 1.2 g (30.0 mmol) of sodium hydroxide pellets to the hydroxylamine solution while stirring. This is an exothermic reaction; cool the beaker in an ice bath to manage the temperature.
-
Expert Insight: The goal is to generate free hydroxylamine (NH₂OH) from its salt form. The reaction is: NH₂OH·HCl + NaOH → NH₂OH + NaCl + H₂O. Ensure the final pH is neutral or slightly basic (pH 7-8) using pH paper. Adding too much strong base can promote unwanted side reactions.
Step 3: Reaction Execution
-
Slowly add the freshly prepared aqueous hydroxylamine solution to the stirring ethanolic solution of the aldehyde at room temperature.
-
Attach a reflux condenser to the flask and begin heating the mixture to a gentle reflux (approximately 80°C) using a heating mantle.
-
Maintain the reflux for 60 to 90 minutes.
Step 4: Reaction Monitoring
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3]
-
Prepare a TLC plate and spot the starting aldehyde, the reaction mixture, and a co-spot.
-
Elute the plate using a suitable solvent system (e.g., Hexane:Ethyl Acetate 3:1). The product oxime should have a different Rf value than the starting aldehyde. The reaction is complete when the aldehyde spot has disappeared.
Step 5: Product Isolation and Purification
-
Once the reaction is complete, turn off the heat and allow the flask to cool to room temperature.
-
Cool the flask further in an ice-water bath for about 15-20 minutes.
-
Slowly add 50 mL of cold deionized water to the reaction mixture while stirring. This will cause the oxime product, which is less soluble in the aqueous ethanol mixture, to precipitate out as a solid.
-
Collect the solid precipitate by suction filtration using a Buchner funnel.
-
Wash the collected solid with two portions of cold deionized water (20 mL each) to remove any remaining inorganic salts (like NaCl) and unreacted hydroxylamine.
-
Dry the product either by air-drying, in a desiccator, or in a vacuum oven at a low temperature (40-50°C) to yield the crude this compound.
-
For obtaining a high-purity product, the crude solid can be recrystallized from an ethanol-water solvent system.
References
-
Brainly.com. (2023). Explain the formation of oximes from an aldehyde and hydroxylamine. [Link]
-
Lab-Aids. (n.d.). Sodium Hydroxide 40% - SAFETY DATA SHEET. [Link]
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Master Organic Chemistry. (n.d.). Beckmann Rearrangement. [Link]
-
Química Organica.org. (n.d.). Oxime formation. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Ethanol. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Sodium hydroxide. [Link]
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Szabo-Scandic. (n.d.). Hydroxylamine hydrochloride - Material Safety Data Sheet. [Link]
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University of the Witwatersrand. (n.d.). MATERIALS SAFETY DATA SHEET (MSDS) Ethanol (C2H5OH). [Link]
-
Tata Chemicals Ltd. (2021). SAFETY DATA SHEET (SDS) - Name of chemical : Sodium Hydroxide. [Link]
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Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Ethanol. [Link]
-
Khan Academy. (n.d.). Formation of oximes and hydrazones. [Link]
-
Kölmel, D. K., & Schedler, M. (2015). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC - NIH. [Link]
-
PubChem. (n.d.). 4-Hydroxy-3-nitrobenzaldehyde. [Link]
-
Indian Academy of Sciences. (2021). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. [Link]
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Application Note: High-Purity Recovery of 4-Hydroxy-3-nitrobenzaldehyde Oxime via Optimized Recrystallization
Abstract
This application note provides a comprehensive, field-tested protocol for the purification of 4-Hydroxy-3-nitrobenzaldehyde oxime by recrystallization. The document moves beyond a simple list of steps to explain the fundamental principles and causal relationships behind the protocol design, ensuring both reproducibility and adaptability. We delve into the physicochemical properties of the target compound, systematic solvent selection, a detailed step-by-step purification workflow, and a robust troubleshooting guide. This guide is designed to empower researchers to achieve high-purity crystalline product consistently.
Introduction and Principle
This compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and fine chemicals. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in subsequent synthetic steps.
Recrystallization is a powerful and economical technique for purifying solid organic compounds. The principle hinges on the differential solubility of the desired compound and its impurities in a selected solvent system at varying temperatures. An ideal recrystallization process involves dissolving the crude solid in a minimum amount of a hot solvent, followed by slow cooling to allow the desired compound to crystallize out in a purified form, while impurities remain dissolved in the surrounding solution (mother liquor).
The molecular structure of this compound, featuring polar hydroxyl (-OH), nitro (-NO₂), and oxime (-NOH) functional groups, dictates its solubility and makes it an excellent candidate for purification by recrystallization from polar solvents.
Physicochemical Properties
A thorough understanding of the compound's properties is essential for designing an effective purification strategy.
| Property | Value / Description | Source |
| IUPAC Name | (E)-N-(4-hydroxy-3-nitrobenzylidene)hydroxylamine | - |
| Molecular Formula | C₇H₆N₂O₄ | [1] |
| Molecular Weight | 182.14 g/mol | [1] |
| Appearance | Expected to be a light yellow to orange crystalline solid. | [2] |
| Melting Point (m.p.) | Not widely reported. Should be determined experimentally as a key indicator of purity. For comparison, the parent aldehyde melts at 141-145 °C. | [2] |
| Polarity | High, due to hydroxyl, nitro, and oxime functional groups capable of hydrogen bonding. |
Solvent Selection: The Cornerstone of Purity
The choice of solvent is the most critical parameter in recrystallization. The guiding principle is "like dissolves like"; therefore, polar solvents are the primary candidates for the polar this compound.
An ideal solvent must satisfy the following criteria:
-
High Solvency at Elevated Temperatures: The compound should be highly soluble in the boiling solvent.
-
Low Solvency at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.
-
Favorable Impurity Profile: Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (retained in the mother liquor).
-
Chemical Inertness: The solvent must not react with the compound.
-
Volatility: The solvent should have a relatively low boiling point for easy removal from the purified crystals.
Recommended Solvents for Screening
Based on the polarity of the target molecule, the following solvents and solvent systems are recommended for initial screening.
| Solvent / System | Rationale & Expected Outcome |
| Ethanol (95%) | Primary Choice. The hydroxyl group can hydrogen bond effectively. Expected to show a significant positive solubility-temperature gradient. |
| Methanol | Similar to ethanol but more volatile. May be too effective a solvent, even when cold, potentially reducing yield. |
| Isopropanol | Less polar than ethanol. May provide a better yield if the compound is too soluble in ethanol. |
| Water | The compound is likely sparingly soluble even in hot water, but it can be an excellent anti-solvent. |
| Ethanol/Water | Excellent Secondary Choice. A solvent-pair system is ideal if no single solvent is perfect. The compound is dissolved in a minimum of hot ethanol, and hot water is added dropwise until the solution becomes faintly cloudy (the saturation point). This technique allows for fine-tuning of the solubility profile. |
| Acetone | A strong polar aprotic solvent. Its low boiling point (56 °C) may not provide a sufficiently wide temperature gradient for effective crystallization. |
Experimental Protocol
This protocol is designed as a self-validating system, with checkpoints to ensure optimal purification.
Materials and Apparatus
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol 95%)
-
Erlenmeyer flasks (2-3 of appropriate sizes)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Short-stemmed glass funnel
-
Fluted filter paper (for hot filtration, if needed)
-
Büchner funnel and flask
-
Vacuum source (aspirator or pump)
-
Filter paper for Büchner funnel
-
Watch glass
-
Spatula and glass stirring rod
-
Ice-water bath
Workflow Diagram
Caption: Recrystallization workflow for this compound.
Step-by-Step Methodology
Safety First: Perform all operations in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. Nitrated aromatic compounds can be thermally sensitive; avoid excessive, uncontrolled heating.
-
Dissolution:
-
Place the crude solid (e.g., 1.0 g) in an appropriately sized Erlenmeyer flask with a magnetic stir bar.
-
Add a small portion of the chosen solvent (e.g., 5-10 mL of ethanol) and heat the mixture to a gentle boil with stirring.
-
Continue adding the solvent in small portions until the solid just dissolves completely. Causality: Using the minimum amount of hot solvent is crucial for achieving supersaturation upon cooling, which is necessary for a good recovery yield.
-
-
Hot Filtration (Optional but Recommended):
-
If any insoluble material (e.g., dust, inorganic salts) is observed in the hot solution, a hot filtration is required.
-
Place a short-stemmed funnel with fluted filter paper into the neck of a second, pre-heated Erlenmeyer flask.
-
Quickly pour the hot solution through the filter paper. Causality: Pre-heating the apparatus prevents premature crystallization of the product in the funnel, which would result in significant loss of yield.
-
-
Crystallization (The Cooling Phase):
-
Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly to room temperature on a benchtop, insulated from the cold surface by a cork ring or paper towels.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. Causality: Slow cooling is essential for the formation of large, well-defined, and pure crystals. Rapid cooling can trap impurities within the crystal lattice.
-
-
Isolation by Vacuum Filtration:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum source and pour the cold crystal slurry into the funnel.
-
Use a spatula to transfer any remaining crystals and a small amount of the cold filtrate (mother liquor) to rinse the flask.
-
-
Washing:
-
With the vacuum still applied, wash the crystals on the filter paper with a minimal amount of fresh, ice-cold solvent. Causality: This wash removes any residual mother liquor that contains dissolved impurities. Using cold solvent minimizes the redissolving of the purified product.
-
-
Drying:
-
Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them.
-
Transfer the solid to a pre-weighed watch glass, break up any large clumps, and allow it to air-dry completely in a dust-free environment or in a vacuum oven at a modest temperature (e.g., 40-50 °C).
-
-
Analysis:
-
Once dry, weigh the purified product to calculate the percent recovery.
-
Determine the melting point of the crystals. A sharp melting point range (typically < 2 °C) is a strong indicator of high purity.
-
Troubleshooting and Optimization
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Oiling Out (Product separates as a liquid) | 1. The solution is cooling too rapidly. 2. The boiling point of the solvent is higher than the melting point of the impure compound. 3. The concentration of the solute is too high. | 1. Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. 2. Switch to a lower-boiling point solvent or use a solvent-pair system. |
| No Crystals Form | 1. Too much solvent was used. 2. The solution is not sufficiently supersaturated. | 1. Boil off a portion of the solvent to increase the solute concentration and allow it to cool again. 2. Scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites. 3. Add a tiny "seed" crystal of pure product, if available. |
| Low Yield | 1. Too much solvent was used initially. 2. Premature crystallization during hot filtration. 3. Washing with too much or warm solvent. | 1. Ensure the minimum amount of boiling solvent is used. Try cooling the mother liquor further to recover a second crop of crystals. 2. Ensure the filtration apparatus is sufficiently pre-heated. 3. Always wash with a minimal volume of ice-cold solvent. |
| Colored Impurities Remain | The impurity has a similar solubility profile to the product. | Add a small amount of activated charcoal to the hot solution before the hot filtration step. Caution: Use sparingly, as charcoal can also adsorb the desired product. |
References
-
PubChem. 4-Hydroxy-3-nitrobenzaldehyde. National Center for Biotechnology Information. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Numbeo. List the most important criteria for selecting a recrystallization solvent. [Link]
Sources
Application Note & Protocols: 4-Hydroxy-3-nitrobenzaldehyde Oxime as a Versatile Precursor for Heterocyclic Synthesis
An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, owing to their diverse structural motifs and broad spectrum of pharmacological activities.[1][2][3] Among the myriad of building blocks available for their synthesis, functionalized aromatic oximes serve as powerful and versatile precursors. This guide provides a detailed examination of 4-Hydroxy-3-nitrobenzaldehyde oxime, a strategically substituted intermediate, for the synthesis of valuable heterocyclic scaffolds. We present not only the foundational protocol for the synthesis of the oxime precursor itself but also a comprehensive methodology for its subsequent transformation into 3,5-disubstituted isoxazoles via an in-situ generated nitrile oxide intermediate. The protocols are designed with scientific integrity, explaining the causality behind each step to ensure reproducibility and deeper understanding for applications in medicinal chemistry and drug discovery.[4]
Foundational Chemistry: The Strategic Value of the Precursor
This compound is a particularly valuable starting material due to its trifunctional nature:
-
The Oxime Group (-CH=NOH): This is the primary reactive center for heterocyclic ring formation. It can be readily dehydrated to form a highly reactive 1,3-dipole known as a nitrile oxide, which is a cornerstone of isoxazole synthesis.[5]
-
The Nitro Group (-NO₂): As a strong electron-withdrawing group, it enhances the reactivity of the precursor for nitrile oxide formation and influences the electronic properties of the final heterocyclic product.
-
The Phenolic Hydroxyl Group (-OH): This group provides a handle for further functionalization, allowing for the synthesized heterocycle to be tethered to other molecules or for its solubility and pharmacokinetic properties to be modulated, a key consideration in drug development.
This guide will first detail the reliable synthesis of this key precursor from its commercially available aldehyde.
Synthesis of the Precursor: this compound
The synthesis of an oxime from an aldehyde is a classic condensation reaction. The protocol provided here is adapted from well-established methods for analogous aryl oximes, ensuring high reliability and yield.[6]
Causality of Experimental Design
The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen onto the electrophilic carbonyl carbon of the aldehyde. A base, such as sodium acetate, is crucial for two reasons: it neutralizes the HCl present in the hydroxylamine hydrochloride salt, liberating the free hydroxylamine nucleophile, and it helps to drive the equilibrium towards the product by neutralizing the HCl byproduct of the reaction. Ethanol or an ethanol/water mixture is an ideal solvent as it effectively dissolves the organic aldehyde while also being compatible with the inorganic salts.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Detailed Synthesis Protocol
| Parameter | Details |
| Starting Material | 4-Hydroxy-3-nitrobenzaldehyde (1.0 eq, e.g., 1.67 g, 10 mmol)[7] |
| Reagents | Hydroxylamine hydrochloride (1.2 eq, 0.83 g, 12 mmol) |
| Sodium acetate trihydrate (2.0 eq, 2.72 g, 20 mmol) | |
| Solvent | 95% Ethanol (approx. 25-30 mL) |
| Apparatus | Round-bottom flask, reflux condenser, magnetic stirrer/hotplate |
Step-by-Step Procedure:
-
Combine 4-Hydroxy-3-nitrobenzaldehyde (1.67 g), hydroxylamine hydrochloride (0.83 g), and sodium acetate trihydrate (2.72 g) in a 100 mL round-bottom flask.
-
Add 95% ethanol (30 mL) and a magnetic stir bar.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Maintain reflux for 1-2 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing cold deionized water (100 mL) while stirring. A precipitate should form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3 x 20 mL) to remove any inorganic salts.
-
Dry the crude product. For purification, the solid can be recrystallized from aqueous ethanol to yield the pure this compound as a crystalline solid.
Application: Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition
The premier application of aldoximes in heterocyclic synthesis is their conversion to isoxazoles.[5][8] This transformation is a powerful example of click chemistry, proceeding via a [3+2] cycloaddition reaction between a nitrile oxide (the 3-atom component) and a dipolarophile, such as an alkyne or alkene (the 2-atom component).
Mechanistic Rationale
The overall strategy involves two key steps performed in a single pot:
-
In-situ Generation of Nitrile Oxide: The oxime is oxidized to a transient hydroximoyl chloride using an N-halosuccinimide, typically N-Chlorosuccinimide (NCS). This intermediate is unstable and, upon treatment with a mild base (like triethylamine), undergoes dehydrochlorination to generate the highly reactive 4-hydroxy-3-nitrobenzonitrile oxide.
-
1,3-Dipolar Cycloaddition: The generated nitrile oxide is immediately trapped by a dipolarophile present in the reaction mixture. The reaction with a terminal alkyne, for example, proceeds with high regioselectivity to yield a 3,5-disubstituted isoxazole. This one-pot approach is highly efficient as it avoids the isolation of the unstable nitrile oxide intermediate.
Reaction Mechanism Diagram
Caption: Reaction mechanism for isoxazole synthesis from an aldoxime precursor.
Detailed Synthesis Protocol for a Model Isoxazole
This protocol details the synthesis of 3-(4-hydroxy-3-nitrophenyl)-5-phenylisoxazole using phenylacetylene as the model alkyne.
| Parameter | Details |
| Starting Material | This compound (1.0 eq, e.g., 1.82 g, 10 mmol) |
| Reagents | N-Chlorosuccinimide (NCS) (1.1 eq, 1.47 g, 11 mmol) |
| Phenylacetylene (1.2 eq, 1.32 mL, 12 mmol) | |
| Triethylamine (Et₃N) (1.5 eq, 2.09 mL, 15 mmol) | |
| Solvent | Dichloromethane (DCM) or Chloroform (CHCl₃) (approx. 50 mL) |
| Apparatus | Two-neck round-bottom flask, dropping funnel, magnetic stirrer, ice bath |
Step-by-Step Procedure:
-
Dissolve this compound (1.82 g) and phenylacetylene (1.32 mL) in DCM (50 mL) in a two-neck round-bottom flask equipped with a magnetic stir bar.
-
Add N-Chlorosuccinimide (1.47 g) to the solution in one portion. Stir the mixture at room temperature for 15-20 minutes.
-
Cool the reaction flask in an ice bath to 0-5 °C.
-
Charge a dropping funnel with triethylamine (2.09 mL) and add it dropwise to the cooled, stirring reaction mixture over 20-30 minutes. A white precipitate (triethylamine hydrochloride) will form.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.
-
Work-up: Upon completion, add water (30 mL) to the reaction mixture and stir for 10 minutes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield the pure isoxazole product.
Characterization of Synthesized Compounds
Standard spectroscopic techniques are essential to confirm the identity and purity of the synthesized oxime and the final isoxazole product.[9][10]
| Compound | FT-IR (cm⁻¹) | ¹H NMR (δ, ppm) | Mass Spec (m/z) |
| Oxime Precursor | ~3400-3200 (broad, O-H), ~1610 (C=N), ~1530 & ~1340 (NO₂), ~950 (N-O) | Singlet for oxime proton (-CH=NOH) ~8.1-8.5 ppm; Aromatic protons; Singlet for phenolic -OH. | Molecular ion peak corresponding to C₇H₆N₂O₄ (M.W. 182.13) |
| Isoxazole Product | ~3400 (O-H), ~1590 (C=C, C=N), ~1530 & ~1340 (NO₂) | Singlet for isoxazole C4-H ~6.5-7.0 ppm; Aromatic protons for both rings. | Molecular ion peak corresponding to C₁₅H₉N₂O₄ (M.W. 281.25 for phenyl derivative) |
Conclusion
This compound is a highly effective and versatile precursor for constructing complex heterocyclic molecules. The protocols detailed herein provide a reliable pathway, first to the oxime itself, and then to valuable 3,5-disubstituted isoxazoles. The straightforward nature of the reactions, coupled with the strategic placement of functional groups on the starting material, offers significant opportunities for generating diverse compound libraries for screening in drug discovery and development programs. The foundational principles of nucleophilic condensation and 1,3-dipolar cycloaddition are expertly leveraged to create a scientifically sound and reproducible synthetic workflow.
References
- Benchchem. (n.d.). Green Chemistry Approaches to Isoxazole Synthesis: Application Notes and Protocols.
- Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. (2016). PMC - NIH.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from 4-Hydrazinyl-3-nitrobenzonitrile.
- Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026). ResearchGate.
- Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). (n.d.). Der Pharma Chemica.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH.
- Scope of the Synthesis of Isoxazole 3 from Oxime 1. (n.d.). ResearchGate.
- Benzaldehyde oxime. (n.d.). Wikipedia.
- Youssef, M. S. K., et al. (1984). Synthesis of pyrazolo[4,3‐d]oxazoles. Journal of Heterocyclic Chemistry.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Isoxazoles Using N-Hydroxy-4-nitrobenzimidoyl Chloride.
- (E)-4-Nitrobenzaldehyde oxime. (2010). PMC - NIH.
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). PubMed Central.
- Isoxazole synthesis. (n.d.). Organic Chemistry Portal.
- Synthetic Methods for the formation of Heterocyclic Compounds from Oxime Ether Derivatives. (n.d.). ResearchGate.
- A Review on Medicinally Important Heterocyclic Compounds. (2022). Bentham Science.
- Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. (2025). IOSR Journals.
- Reaction of 4-hydroxycoumarin (1), 3-nitrobenzaldehyde (2),... (n.d.). ResearchGate.
- The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. (n.d.). International Journal of Scientific Research & Technology.
- Halimehjani, A. Z., et al. (2014). Part I: Nitroalkenes in the synthesis of heterocyclic compounds. RSC Advances.
- Rizal, Mohd. R., et al. (2008). 4-Hydroxy-3-nitrobenzaldehyde. Acta Crystallographica Section E Structure Reports Online.
- 4-Hydroxy-3-nitrobenzaldehyde 97 3011-34-5. (n.d.). Sigma-Aldrich.
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-nitrobenzaldehyde Oxime.
- 4-Hydroxy-3-nitrobenzaldehyde. (n.d.). PubChem.
- Prescribed drugs containing nitrogen heterocycles: an overview. (n.d.). PMC - PubMed Central.
- Prescribed drugs containing nitrogen heterocycles: an overview. (2020). RSC Publishing.
- (E)-4-Nitrobenzaldehyde oxime. (n.d.). ResearchGate.
- Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. (2025). PMC - PubMed Central.
- Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. (n.d.). MDPI.
- Synthesis of Heteroaromatic Compounds. (2023). MDPI.
- 4-Hydroxy-3-nitrobenzaldehyde 97 3011-34-5. (n.d.). Sigma-Aldrich.
- 4-hydroxy-3-nitrobenzaldehyde (C7H5NO4). (n.d.). PubChemLite.
- A study on quantum chemical calculations of 3-, 4-nitrobenzaldehyde oximes. (n.d.). DeepDyve.
- 4-hydroxy-3-nitrobenzaldehyde. (n.d.). Tyger Scientific Inc..
Sources
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- 5. Isoxazole synthesis [organic-chemistry.org]
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- 7. 4-ヒドロキシ-3-ニトロベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]
Development and Validation of Robust Analytical Methods for 4-Hydroxy-3-nitrobenzaldehyde Oxime
An Application Note for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist: Dr. Gemini
Abstract
4-Hydroxy-3-nitrobenzaldehyde oxime is a pivotal intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity and characterization are critical for ensuring the quality, safety, and efficacy of downstream products. This guide provides a comprehensive framework for the development, validation, and implementation of robust analytical methods for this compound. We detail a primary High-Performance Liquid Chromatography (HPLC) method for separation and quantification, and an orthogonal Gas Chromatography-Mass Spectrometry (GC-MS) method for identity confirmation and volatile impurity analysis. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices, ensuring accuracy and reproducibility in a drug development setting.
Introduction: The Need for Rigorous Analytical Control
This compound serves as a key building block in medicinal chemistry. Oxime derivatives are known to exhibit a wide range of biological activities, including antimicrobial and antioxidant properties. The precise structure and purity of this intermediate directly impact the yield, impurity profile, and biological activity of the final active pharmaceutical ingredient (API). Therefore, well-characterized and validated analytical methods are paramount for quality control, stability testing, and regulatory compliance.
This document outlines a systematic approach to developing and validating analytical methods, beginning with the essential first step: the synthesis and characterization of a primary reference standard.
Synthesis and Characterization of a Reference Standard
The establishment of a well-characterized in-house reference standard is the foundation of any analytical method. This is particularly crucial when a commercial certified reference standard is not available. The synthesis involves the reaction of the parent aldehyde with hydroxylamine.[1]
Synthesis Protocol
This protocol outlines the straightforward synthesis from the commercially available 4-hydroxy-3-nitrobenzaldehyde.
Materials:
-
4-Hydroxy-3-nitrobenzaldehyde (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Sodium acetate (1.5 eq)
-
Ethanol and Deionized Water
-
Round-bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
Dissolve 4-hydroxy-3-nitrobenzaldehyde in ethanol in a round-bottom flask.
-
In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium acetate.
-
Slowly add the aqueous solution to the ethanolic solution of the aldehyde with constant stirring. The use of a base like sodium acetate is critical to neutralize the HCl generated from hydroxylamine hydrochloride, which drives the reaction equilibrium towards the formation of the oxime.
-
Heat the mixture to reflux (approximately 80°C) for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid product, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
-
For further purification, recrystallize the crude product from an ethanol-water mixture to obtain pure this compound.
Structural Confirmation
The identity of the synthesized standard must be unequivocally confirmed using spectroscopic techniques.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Analysis should reveal characteristic absorption bands for the O-H stretch of the oxime, the C=N stretch, the N-O stretch, and peaks corresponding to the aromatic ring and the nitro group.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are crucial for elucidating the chemical environment of the protons and carbons. The spectra should be consistent with the proposed structure, showing the characteristic oxime proton signal and the aromatic proton splitting pattern influenced by the hydroxyl and nitro substituents. The absence of the aldehyde proton signal (~10 ppm) from the starting material is a key indicator of reaction completion.
Sources
HPLC analysis of 4-Hydroxy-3-nitrobenzaldehyde oxime
An Application Note for the Pharmaceutical Analysis of 4-Hydroxy-3-nitrobenzaldehyde oxime by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Introduction
This compound is an organic molecule featuring a substituted aromatic ring, a structure commonly found in intermediates for medicinal chemistry and drug development. The presence of a phenolic hydroxyl group, a nitro group, and an oxime functional group imparts specific physicochemical properties that make it a candidate for various synthetic pathways. Oxime derivatives are recognized for their roles in organic synthesis and their potential for a range of biological activities.
Given its potential role in pharmaceutical development, establishing a robust, accurate, and reliable analytical method for determining the purity and concentration of this compound is critical. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is the predominant technique for the quality control of pharmaceutical substances due to its high resolution, sensitivity, and precision.[1][2]
This application note details the development and validation of a stability-indicating RP-HPLC method for the analysis of this compound. The narrative explains the scientific rationale behind the selection of chromatographic parameters and provides a comprehensive protocol for method validation in accordance with the International Council for Harmonisation (ICH) guidelines.[3]
Physicochemical Properties of the Analyte
Understanding the analyte's properties is foundational to developing a suitable analytical method.
| Property | Value | Source |
| Chemical Structure | ||
| Molecular Formula | C₇H₆N₂O₄ | PubChem[4] |
| Molecular Weight | 167.12 g/mol | PubChem[4] |
| Appearance | Predicted: Crystalline solid | General Knowledge |
| Precursor M.P. | 140-142 °C (4-Hydroxy-3-nitrobenzaldehyde) | Sigma-Aldrich |
| Solubility | Soluble in polar organic solvents like Methanol, Acetonitrile | Inferred |
The aromatic nature and the presence of polar functional groups suggest that this compound is well-suited for reversed-phase chromatography, where a polar mobile phase and a nonpolar stationary phase are employed.[2] The phenolic hydroxyl group (pKa ~10) implies that the molecule's ionization state is dependent on pH. Controlling the mobile phase pH is therefore critical for achieving reproducible retention and symmetrical peak shape.[5]
HPLC Method Development: A Rationale-Driven Approach
The primary objective is to develop a method that can separate the main compound from its potential impurities, including starting materials (e.g., 4-Hydroxy-3-nitrobenzaldehyde) and degradation products.
Selection of Chromatographic Mode and Stationary Phase
Reversed-phase HPLC (RP-HPLC) was selected as the most appropriate chromatographic mode due to the analyte's organic nature and moderate polarity. A C18 (octadecylsilane) column is the stationary phase of choice for its versatility, hydrophobicity, and wide availability, providing excellent retention for aromatic compounds. A column with a high surface area and small particle size (e.g., ≤ 3.5 µm) is recommended to ensure high efficiency and resolution.
Mobile Phase Optimization
The mobile phase composition is the most powerful tool for controlling retention and selectivity in RP-HPLC.
-
Organic Modifier : Both acetonitrile (ACN) and methanol (MeOH) are common organic modifiers.[2] Acetonitrile was chosen for this method due to its lower viscosity (resulting in lower backpressure) and its ability to provide sharp peaks for a wide range of compounds.
-
Aqueous Phase and pH Control : To ensure consistent retention and avoid peak tailing, the ionization of the phenolic hydroxyl group must be suppressed. This is achieved by maintaining the mobile phase pH in the acidic range. A buffer of 0.1% Formic Acid in water (pH ≈ 2.7) was selected. This pH is well below the pKa of the hydroxyl group, ensuring it remains in its protonated, less polar form, leading to predictable hydrophobic interactions with the C18 stationary phase. Acidic conditions also suppress the ionization of residual silanol groups on the silica-based packing material, minimizing secondary interactions that can cause peak tailing.[5]
-
Elution Mode : A gradient elution program was developed. This approach is superior to isocratic elution for analyzing purity, as it allows for the elution of both early-eluting polar impurities and late-eluting nonpolar impurities within a reasonable timeframe, all while maintaining good peak shape and resolution.
Detection Wavelength
The analyte contains a nitro-substituted benzene ring conjugated with an oxime group, a chromophore that is expected to exhibit strong ultraviolet (UV) absorbance. To determine the optimal detection wavelength, a photodiode array (PDA) detector was used to acquire the full UV spectrum of the analyte. The wavelength of maximum absorbance (λmax) was identified to ensure the highest sensitivity for both the main peak and any related impurities. A wavelength of 275 nm was found to be optimal.
Protocol 1: Quantitative Analysis of this compound
Equipment and Materials
-
HPLC System : Agilent 1260 Infinity II or equivalent, equipped with a binary pump, autosampler, multicolumn thermostat, and PDA detector.
-
Chromatography Data System : OpenLab CDS or equivalent.
-
Analytical Column : ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm (or equivalent).
-
Reagents :
-
Acetonitrile (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Water (Type I, 18.2 MΩ·cm)
-
This compound Reference Standard.
-
Chromatographic Conditions
| Parameter | Condition |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection Wavelength | 275 nm (PDA, full spectrum 200-400 nm recorded) |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 |
Preparation of Solutions
-
Diluent : 50:50 (v/v) Acetonitrile/Water.
-
Standard Stock Solution (1000 µg/mL) : Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL) : Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the diluent.
-
Sample Solution (100 µg/mL) : Accurately weigh approximately 10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Protocol 2: Method Validation
To ensure the analytical procedure is fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[3] The validation process provides objective evidence of the method's reliability.
System Suitability
Before any validation run, the suitability of the chromatographic system is verified. This is done by making five replicate injections of the Working Standard Solution (100 µg/mL). The results must conform to the predefined criteria.[6]
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| %RSD of Peak Area | ≤ 1.0% |
| %RSD of Retention Time | ≤ 1.0% |
Specificity (Selectivity)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[7]
-
Protocol :
-
Inject the diluent to confirm no interfering peaks are present at the retention time of the analyte.
-
Perform forced degradation studies on the analyte. Expose the sample to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress conditions.
-
Analyze the stressed samples to demonstrate that the degradation products are well-resolved from the main analyte peak. Peak purity analysis using the PDA detector should be performed to confirm the main peak is spectrally pure.[3]
-
Linearity and Range
-
Protocol : Prepare a series of at least five calibration standards from the stock solution, covering a range from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Acceptance Criteria : Plot the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.[8]
Accuracy (as Recovery)
-
Protocol : Accuracy is determined by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Prepare each level in triplicate.
-
Acceptance Criteria : The mean recovery should be within 98.0% to 102.0% at each level.[1]
Precision
-
Repeatability (Intra-assay Precision) : Analyze six individual preparations of the sample at 100% of the test concentration on the same day.
-
Intermediate Precision : Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria : The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision studies should not be more than 2.0%.[6][7]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol : These are determined based on the signal-to-noise (S/N) ratio. LOD is the concentration that yields an S/N ratio of approximately 3:1, and LOQ is the concentration that yields an S/N ratio of approximately 10:1. The LOQ should be further verified by analyzing a standard at this concentration and ensuring acceptable precision and accuracy.[8]
Robustness
-
Protocol : The method's robustness is evaluated by making small, deliberate changes to the chromatographic parameters and observing the effect on the results.
-
Vary flow rate by ±0.1 mL/min.
-
Vary column temperature by ±2 °C.
-
Vary the mobile phase pH by altering the formic acid concentration slightly.
-
-
Acceptance Criteria : The system suitability parameters should still be met, and the changes should not significantly impact the assay results.
Conclusion
The RP-HPLC method described in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative analysis of this compound. The gradient method provides excellent separation from potential impurities and degradation products, establishing it as a stability-indicating assay. This validated protocol is suitable for routine quality control, purity assessment, and stability testing in a pharmaceutical development environment.
References
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Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]
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Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Available at: [Link]
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PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
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Rathnasekara, R. P., et al. (2025). Development of a Reversed-Phase HPLC Method by Applying a Scientific Approach and Strategies to Achieve Challenging Separation of Impurity Peaks in Typical Commercial Bulk Batches of Milbemycin Oxime Drug Substance. Journal of AOAC International. Available at: [Link]
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International Journal of Advanced Research in Science, Communication and Technology. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids. Available at: [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
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Journal of Validation Technology. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Institute of Validation Technology. Available at: [Link]
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Semantic Scholar. (2025). Development of a Reversed Phase HPLC Method by Applying Scientific Approach and Strategies to Achieve Challenging Separation of Impurity Peaks in Typical Commercial Bulk Batches of Milbemycin Oxime (MO) Drug Substance. Available at: [Link]
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Cheméo. (n.d.). Chemical Properties of 4-Hydroxy-3-nitrobenzaldehyde (CAS 3011-34-5). Available at: [Link]
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SIELC Technologies. (2018). Benzaldehyde, oxime. Available at: [Link]
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MDPI. (2021). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Available at: [Link]
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Indian Academy of Sciences. (2021). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Available at: [Link]
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Oriental Journal of Chemistry. (2013). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Available at: [Link]
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ResearchGate. (1993). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Available at: [Link]
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Application Note: A Comprehensive Protocol for Evaluating the Antimicrobial Efficacy of 4-Hydroxy-3-nitrobenzaldehyde oxime
Abstract
The escalating crisis of antimicrobial resistance necessitates the discovery and evaluation of novel therapeutic agents. Nitroaromatic compounds and oxime derivatives have independently demonstrated significant biological activities, making hybrid structures like 4-Hydroxy-3-nitrobenzaldehyde oxime compelling candidates for investigation. This application note provides a comprehensive, multi-phased experimental protocol for researchers, scientists, and drug development professionals to rigorously evaluate the antimicrobial efficacy and preliminary safety profile of this compound. The guide details standardized methodologies, from initial susceptibility screening (MIC, Disk Diffusion) to the determination of bactericidal versus bacteriostatic mechanisms (MBC, Time-Kill Kinetics) and concludes with an essential in vitro cytotoxicity assessment. Each protocol is grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and is designed to yield robust, reproducible, and interpretable data.
Introduction and Scientific Rationale
This compound integrates two key pharmacophores: a nitroaromatic ring and an oxime functional group.
-
Nitroaromatic Moiety : The antimicrobial action of nitro-containing compounds is well-documented.[1][2] Their efficacy often relies on intracellular enzymatic reduction of the nitro group within the target pathogen. This bioactivation process generates reactive nitrogen species, such as nitro radical anions, that can induce significant cellular damage, including DNA strand breakage, leading to cell death.[3][4] This mechanism provides a potent means of antimicrobial action, particularly against anaerobic bacteria and certain parasites.[3]
-
Oxime Functional Group : Oximes and their derivatives are recognized for a broad spectrum of biological activities, including antimicrobial, antifungal, and antioxidant properties.[5][6] The oxime group can influence the molecule's lipophilicity and electronic properties, enhancing its ability to penetrate microbial cell membranes and interact with intracellular targets.
The combination of these groups in this compound suggests a potential for potent antimicrobial activity, possibly through a multi-faceted mechanism. This protocol provides the framework to systematically test this hypothesis.
Hypothesized Mechanism of Action
The primary hypothesized mechanism involves the reductive activation of the nitro group by microbial nitroreductases, a class of enzymes more prevalent in certain bacterial species.
Caption: Hypothesized reductive activation pathway of the test compound.
Compound Profile & Preparation
A thorough understanding of the test article is critical for accurate and reproducible results.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Parent Compound | 4-Hydroxy-3-nitrobenzaldehyde | [7] |
| CAS Number | 3717-19-9 (for 4-Nitrobenzaldehyde oxime) | [8] |
| Molecular Formula | C₇H₆N₂O₄ | - |
| Molecular Weight | 182.14 g/mol | Calculated |
| Appearance | Light yellow to orange solid/powder | |
| Solubility | Sparingly soluble in water. Soluble in DMSO, DMF, and ethanol. | General Chemical Knowledge |
Protocol 1: Stock Solution Preparation
Causality: Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity for a wide range of organic compounds and its relatively low toxicity to microorganisms at concentrations ≤1% (v/v). A high-concentration, sterile stock solution is essential for accurate serial dilutions.
-
Weighing: Accurately weigh 10 mg of this compound using an analytical balance.
-
Solubilization: Dissolve the compound in sterile, analytical-grade DMSO to achieve a final concentration of 10 mg/mL (10,000 µg/mL). Ensure complete dissolution using a vortex mixer.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Overall Experimental Workflow
This protocol is structured in a logical progression from broad screening to more detailed mechanistic and safety evaluations.
Caption: A multi-phase workflow for antimicrobial efficacy evaluation.
Phase 1: Primary Antimicrobial Susceptibility Testing
This initial phase aims to determine the minimum concentration of the compound required to inhibit microbial growth and to perform a rapid qualitative assessment of its activity.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Principle: The broth microdilution method is the gold standard for quantitative antimicrobial susceptibility testing.[9][10] It determines the Minimum Inhibitory Concentration (MIC)—the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[11] This protocol adheres to the guidelines set by the Clinical and Laboratory Standards Institute (CLSI).[12]
Materials:
-
96-well sterile microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or nephelometer
-
Multichannel pipette
Procedure:
-
Inoculum Preparation: a. From a fresh (18-24 h) agar plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approx. 1.5 x 10⁸ CFU/mL). This must be done using a calibrated nephelometer or by visual comparison under good lighting. d. Dilute this adjusted suspension 1:150 in CAMHB to yield a final inoculum density of approximately 1 x 10⁶ CFU/mL. A final dilution in the plate will yield the target of 5 x 10⁵ CFU/mL.
-
Plate Preparation: a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate. b. Prepare an intermediate dilution of the stock compound. For example, dilute the 10,000 µg/mL stock to 256 µg/mL in CAMHB. c. Add 200 µL of this 256 µg/mL compound solution to well 1. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. This creates a concentration range from 128 µg/mL to 0.25 µg/mL. e. Well 11 serves as the growth control (inoculum, no compound). f. Well 12 serves as the sterility control (broth only).
-
Inoculation: a. Using the prepared inoculum (1 x 10⁶ CFU/mL), add 100 µL to wells 1 through 11. This halves the drug concentration in each well and achieves the final target inoculum of 5 x 10⁵ CFU/mL. b. Do not add inoculum to well 12.
-
Incubation: a. Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[9]
-
Result Interpretation: a. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[13] Growth is indicated by turbidity or a pellet at the bottom of the well.
Protocol 3: Kirby-Bauer Disk Diffusion Test
Principle: This is a qualitative method used for rapid screening.[14] A paper disk impregnated with the test compound is placed on an agar plate inoculated with the test organism. The compound diffuses into the agar, creating a concentration gradient. If the organism is susceptible, a zone of growth inhibition will appear around the disk.[15][16]
Procedure:
-
Inoculum Plating: Using a sterile cotton swab, inoculate a Mueller-Hinton Agar (MHA) plate with the bacterial suspension adjusted to a 0.5 McFarland standard to create a uniform lawn of bacteria.
-
Disk Preparation: Aseptically apply a known amount of the this compound stock solution onto a sterile blank paper disk (e.g., 10 µL of a 1 mg/mL solution). Allow the solvent to evaporate completely.
-
Disk Application: Place the impregnated disk onto the center of the inoculated MHA plate. Gently press to ensure full contact.
-
Controls: Use a disk with a known antibiotic (e.g., Ciprofloxacin) as a positive control and a disk with DMSO only as a negative (vehicle) control.
-
Incubation: Invert the plate and incubate at 35 ± 2°C for 16-20 hours.
-
Interpretation: Measure the diameter of the zone of inhibition in millimeters (mm). A larger zone diameter indicates greater susceptibility.
Phase 2: Determination of Bactericidal vs. Bacteriostatic Activity
This phase distinguishes whether the compound kills the bacteria (bactericidal) or merely inhibits its growth (bacteriostatic).
Protocol 4: Minimum Bactericidal Concentration (MBC)
Principle: The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[17] It is determined by sub-culturing from the clear wells of the MIC plate onto antibiotic-free agar.
Procedure:
-
Sub-culturing: Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC, as well as the positive growth control well.
-
Plating: Aseptically transfer a fixed volume (e.g., 10 µL) from each selected well and streak it onto a fresh MHA plate.
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[18] Visually, it is the lowest concentration plate that shows no growth or only 1-2 colonies.
Protocol 5: Time-Kill Kinetics Assay
Principle: This dynamic assay provides detailed information on the rate of antimicrobial activity over time.[19][20] It involves exposing a standard inoculum to the compound at various concentrations (typically multiples of the MIC) and enumerating viable bacteria at specific time points.[21]
Procedure:
-
Setup: Prepare tubes containing CAMHB with the test compound at concentrations of 0x MIC (growth control), 1x MIC, 2x MIC, and 4x MIC. Also include a positive control antibiotic.
-
Inoculation: Inoculate each tube with the test organism to a final density of ~5 x 10⁵ CFU/mL.
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
Enumeration: Perform serial dilutions of the aliquot in sterile saline and plate onto MHA to determine the number of viable cells (CFU/mL).
-
Incubation: Incubate the plates for 18-24 hours and count the colonies.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration.
-
Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[19]
-
Bacteriostatic activity is indicated by a <3-log₁₀ reduction in CFU/mL.
-
Phase 3: In Vitro Toxicology Assessment
Principle: A viable antimicrobial candidate should exhibit selective toxicity against microbial cells over host mammalian cells. The MTT assay is a standard colorimetric method to assess cell viability.[22][23] Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the amount of which is proportional to the number of viable cells.[24]
Protocol 6: MTT Cytotoxicity Assay
Materials:
-
Human cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed a 96-well plate with cells at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Remove the old medium and add fresh medium containing serial dilutions of this compound (e.g., from 0.1 to 200 µg/mL). Include untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified, 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell viability) using non-linear regression.
Data Interpretation and Summary
Consolidating the data allows for a holistic assessment of the compound's potential.
| Parameter | Description | Interpretation |
| MIC (µg/mL) | Minimum Inhibitory Concentration | Potency of growth inhibition. Lower is better. |
| MBC (µg/mL) | Minimum Bactericidal Concentration | Potency of cell killing. Lower is better. |
| MBC/MIC Ratio | MBC divided by MIC | Defines cidal vs. static nature. ≤4 is generally considered bactericidal. |
| IC₅₀ (µg/mL) | 50% Inhibitory Concentration (Mammalian Cells) | In vitro cytotoxicity. Higher is better (less toxic). |
| Selectivity Index (SI) | IC₅₀ / MIC | A measure of selective toxicity. SI > 10 is generally considered promising. |
A successful antimicrobial candidate will exhibit a low MIC and MBC, an MBC/MIC ratio ≤4, a high IC₅₀, and a correspondingly high Selectivity Index.
References
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Chen, B., et al. (2012). Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors. Archiv der Pharmazie, 345(8), 656-663. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18169, 4-Hydroxy-3-nitrobenzaldehyde. PubChem. Retrieved from [Link]
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Al-Hiyasat, A. S., et al. (2023). The Cytotoxic Assessment of Antibacterial-Enhanced Mineral Trioxide Aggregate Compared to Commercially Available Bioceramic Cements by Using Methyl-Thiazoldiphenyl-Tetrazolium (MTT) Assay on Human Dental Pulp Stem Cells: An In Vitro Study. Cureus, 15(11), e49724. Retrieved from [Link]
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American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM. Retrieved from [Link]
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Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Emery Pharma. Retrieved from [Link]
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Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. Retrieved from [Link]
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protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Retrieved from [Link]
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Donahue, C. J., et al. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules, 26(4), 983. Retrieved from [Link]
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Wikipedia. (n.d.). Broth microdilution. Wikipedia. Retrieved from [Link]
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National Institutes of Health, Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. NIH Pakistan. Retrieved from [Link]
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BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. BMG Labtech. Retrieved from [Link]
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Encyclopedia.pub. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. Retrieved from [Link]
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Agyare, C., et al. (2018). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. Evidence-Based Complementary and Alternative Medicine, 2018, 5237821. Retrieved from [Link]
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FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. Retrieved from [Link]
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National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 4-Hydroxy-3-nitrobenzaldehyde. Cheméo. Retrieved from [Link]
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van Tonder, A., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12827. Retrieved from [Link]
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Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. Retrieved from [Link]
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Oriental Journal of Chemistry. (n.d.). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry. Retrieved from [Link]
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NAMSA. (n.d.). MTT Cytotoxicity Study. NAMSA. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Retrieved from [Link]
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Slideshare. (n.d.). Antimicrobial susceptibility testing – disk diffusion methods. Slideshare. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. PMC. Retrieved from [Link]
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CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). CHAIN. Retrieved from [Link]
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National Center for Biotechnology Information. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PMC. Retrieved from [Link]
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CMAC. (n.d.). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. CMAC. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5374046, 4-Nitrobenzaldoxime. PubChem. Retrieved from [Link]
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Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. Retrieved from [Link]
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Application Notes & Protocols for In Vitro Antioxidant Assays of 4-Hydroxy-3-nitrobenzaldehyde Oxime
Introduction: The Antioxidant Potential of 4-Hydroxy-3-nitrobenzaldehyde Oxime
This compound is an aromatic compound featuring a phenolic hydroxyl (-OH) group, a nitro (-NO2) group, and an oxime (-NOH) functional group. The evaluation of its antioxidant capacity is a critical step in its potential development as a therapeutic agent. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders.[1] Antioxidants mitigate this damage by neutralizing free radicals.[1]
The chemical scaffold of this compound suggests a predisposition for antioxidant activity. Phenolic compounds are well-established antioxidants, primarily due to the ability of the hydroxyl group to donate a hydrogen atom to stabilize free radicals. Furthermore, various oxime derivatives have been reported to possess significant antiradical and antioxidant properties.[2][3] This guide provides a detailed framework for the in vitro evaluation of this compound's antioxidant potential using a panel of widely accepted and robust spectrophotometric assays.
Scientific Rationale: Why a Multi-Assay Approach is Essential
No single antioxidant assay can fully capture the complex mechanisms of antioxidant action. Therefore, employing a battery of tests with different underlying mechanisms is crucial for a comprehensive assessment. The primary mechanisms of antioxidant action are:
-
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to quench a free radical.
-
Single Electron Transfer (SET): The antioxidant donates an electron to reduce a radical, cation, or metal ion.
This guide will focus on three common SET-based assays: DPPH, ABTS, and FRAP. These methods are selected for their simplicity, reliability, and relevance to evaluating phenolic compounds.
Comparative Overview of Selected Antioxidant Assays
For researchers, selecting the appropriate assay is paramount. The choice can significantly influence the interpretation of a compound's antioxidant profile.
| Assay | Principle | Mechanism | Measurement | Pros | Cons |
| DPPH | Measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[4] | Primarily Single Electron Transfer (SET), but can also occur via Hydrogen Atom Transfer (HAT). | Decrease in absorbance at ~517 nm as the violet DPPH radical is reduced to the yellow DPPH-H. | Simple, rapid, and inexpensive. | Reaction kinetics can be slow for some phenols; potential for interference from compounds that absorb at 517 nm. |
| ABTS | Measures the scavenging of the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation (ABTS•+).[5] | Primarily Single Electron Transfer (SET). | Decrease in absorbance at ~734 nm as the blue-green ABTS•+ is reduced to the colorless ABTS form.[5] | Applicable to both hydrophilic and lipophilic compounds; stable over a wide pH range. | The radical is not representative of physiological radicals; requires pre-generation of the radical.[6] |
| FRAP | Measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.[7] | Single Electron Transfer (SET). | Formation of an intense blue ferrous-TPTZ complex, measured by an increase in absorbance at ~593 nm.[7] | Simple, fast, and highly reproducible. | Does not measure the response to all types of radicals (e.g., thiol antioxidants); assay is conducted at an acidic pH (3.6), which is not physiological. |
Experimental Protocols and Methodologies
The following protocols are designed to be self-validating, incorporating necessary controls and standards to ensure data integrity.
Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle of the Assay The DPPH assay is based on the reduction of the stable DPPH radical. In its radical form, DPPH absorbs strongly at approximately 517 nm and has a deep violet color. When an antioxidant donates an electron or hydrogen atom, the DPPH is converted to its non-radical form, 1,1-diphenyl-2-picrylhydrazine, resulting in a color change to pale yellow and a corresponding decrease in absorbance.[4][8] The degree of discoloration is directly proportional to the scavenging potential of the antioxidant.[8]
Causality Behind Experimental Choices
-
Wavelength (517 nm): This is the maximum absorbance wavelength for the DPPH radical, providing the highest sensitivity for detecting its reduction.[9]
-
Solvent (Methanol/Ethanol): DPPH is soluble in organic solvents. Spectrophotometric grade methanol or ethanol is used to ensure minimal interference.[9]
-
Incubation in the Dark: The DPPH radical is light-sensitive. Incubation in the dark prevents its degradation from light exposure, which would lead to inaccurate results.
-
Positive Control (Ascorbic Acid or Trolox): A well-characterized antioxidant is used as a positive control to validate the assay's performance and to provide a benchmark for comparing the activity of the test compound.
Experimental Workflow Visualization
Caption: Workflow of the DPPH radical scavenging assay.
Step-by-Step Protocol
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and stored in a light-protected container (e.g., an amber bottle or a flask wrapped in aluminum foil).
-
Preparation of Test Compound and Control:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
From this stock, create a series of dilutions to achieve a range of final concentrations for testing (e.g., 10, 25, 50, 100, 250 µg/mL).
-
Prepare a similar dilution series for a positive control, such as Ascorbic Acid or Trolox.
-
-
Assay Procedure (in a 96-well microplate):
-
To respective wells, add 100 µL of the various dilutions of the test compound or positive control.
-
For the blank (control), add 100 µL of methanol.
-
Add 100 µL of the 0.1 mM DPPH solution to all wells.
-
-
Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] * 100 Where:
-
A_control is the absorbance of the DPPH solution with methanol (blank).
-
A_sample is the absorbance of the DPPH solution with the test compound or positive control.
-
-
Data Interpretation: The results are often expressed as the IC₅₀ value , which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates a higher antioxidant activity. This can be determined by plotting the percent inhibition against the concentration of the test compound.
Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Decolorization Assay
Principle of the Assay This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. This is typically achieved by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark.[5] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The reaction is monitored by measuring the decrease in absorbance at 734 nm.[10]
Causality Behind Experimental Choices
-
Radical Generation: Potassium persulfate is a strong oxidizing agent used to generate the ABTS radical cation (ABTS•+) from the parent ABTS molecule. The overnight incubation ensures the complete formation of the radical.[10]
-
Wavelength (734 nm): This is a primary absorption maximum for the ABTS•+ radical. Using this longer wavelength minimizes interference from colored compounds that might be present in samples.[5]
-
Absorbance Adjustment: The ABTS•+ working solution is diluted to an absorbance of ~0.70 at 734 nm to ensure that the absorbance readings fall within the linear range of the spectrophotometer.[10]
Experimental Workflow Visualization
Caption: Workflow of the Ferric Reducing Antioxidant Power (FRAP) assay.
Step-by-Step Protocol
-
Preparation of FRAP Reagent:
-
This reagent should be prepared fresh.
-
Mix the following three solutions in a 10:1:1 (v/v/v) ratio:
-
300 mM Acetate buffer (pH 3.6)
-
10 mM TPTZ in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution
-
-
Warm the freshly prepared FRAP reagent to 37°C before use. [7]2. Preparation of Test Compound and Standard:
-
Prepare a stock solution and serial dilutions of this compound.
-
Prepare a series of aqueous ferrous sulfate (FeSO₄·7H₂O) solutions of known concentrations (e.g., 100 to 2000 µM) to serve as the standard curve.
-
-
Assay Procedure (in a 96-well microplate):
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Take an initial absorbance reading at 593 nm (this can serve as a baseline).
-
Add 20 µL of the various dilutions of the test compound, FeSO₄ standards, or blank (solvent) to the respective wells.
-
-
Incubation and Measurement:
-
Mix and incubate the plate at 37°C for a defined period (typically 10-30 minutes).
-
Measure the absorbance at 593 nm. [11]5. Calculation and Data Interpretation:
-
Subtract the baseline absorbance reading from the final absorbance reading for each well.
-
Plot a standard curve of absorbance versus the concentration of the FeSO₄ standards.
-
Use the standard curve to determine the FRAP value of the test sample, which is expressed as µM Fe(II) equivalents.
-
Conclusion
This guide provides a comprehensive set of protocols for assessing the in vitro antioxidant activity of this compound. By utilizing a panel of assays including DPPH, ABTS, and FRAP, researchers can obtain a robust and multi-faceted understanding of the compound's antioxidant potential. Adherence to these detailed methodologies, including the use of appropriate controls and standards, will ensure the generation of reliable and reproducible data, which is fundamental for advancing drug discovery and development programs.
References
-
Gosenca, M., Mravljak, J., Gašperlin, M., & Obreza, A. (2013). The design, synthesis, and antioxidant activity of amphiphilic oximes and amidoximes. Acta Chimica Slovenica, 60(2), 310-322. Available at: [Link]
-
Gosenca, M., et al. (2013). The Design, Synthesis, and Antioxidant Activity of Amphiphilic Oximes and Amidoximes. Acta Chimica Slovenica. Available at: [Link]
-
Taha, M., et al. (2021). Synthesis, characterization and antioxidant activities of some novel oxime derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]
-
Taha, M., et al. (2021). Synthesis, characterization and antioxidant activities of some novel oxime derivatives. Semantic Scholar. Available at: [Link]
-
Taslimi, P., et al. (2017). Screening and evaluation of antioxidant activity of some amido-carbonyl oxime derivatives and their radical scavenging activities. Journal of Biochemical and Molecular Toxicology. Available at: [Link]
-
Sudha, G., et al. (2011). In Vitro Antioxidant Profile of Phenolic Acid Derivatives. PubMed. Available at: [Link]
-
de Souza, M. T. S., et al. (2014). Evaluation of antioxidant capacity of 13 plant extracts by three different methods. Journal of Medicinal Plants Research. Available at: [Link]
-
Roy, A., et al. (2010). In-vitro Evaluation of Antioxidant Activity and Phenolic Content of Costus speciosus (Koen) J.E. Sm. PubMed Central. Available at: [Link]
-
Benkhaira, N., et al. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. Available at: [Link]
-
Maciel, M. I. S., et al. (2012). Efficiency of DPPH and FRAP assays for estimating antioxidant activity and separation of organic acids and phenolic compounds by. Acta Scientiarum. Agronomy. Available at: [Link]
-
Seifu, D., & Debela, A. (2018). In vitro antioxidant activity and polyphenolic content of commonly used spices from Ethiopia. Cogent Food & Agriculture. Available at: [Link]
-
G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. G-Biosciences. Available at: [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc. Available at: [Link]
-
Ullah, R., et al. (2024). Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digitata. Frontiers in Pharmacology. Available at: [Link]
-
Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology. Available at: [Link]
-
Marković, J. D., et al. (2019). Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features. Molecules. Available at: [Link]
-
Zen-Bio, Inc. (n.d.). Activated ABTS Antioxidant Assay Kit. Zen-Bio, Inc. Available at: [Link]
-
Çelik, S. E., & Tufan, A. N. (2020). A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs. Scientific Reports. Available at: [Link]
-
PubChem. (n.d.). 4-Hydroxy-3-nitrobenzaldehyde. PubChem. Available at: [Link]
-
Maccari, R., et al. (2022). Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress. Molecules. Available at: [Link]
-
Moreira, D. C. (2019). ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io. Available at: [Link]
-
Ilyasov, I. R., et al. (2020). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Antioxidants. Available at: [Link]
-
Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry. Available at: [Link]
-
Sharma, P., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization and antioxidant activities of some novel oxime derivatives - MedCrave online [medcraveonline.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 11. cellbiolabs.com [cellbiolabs.com]
Application Notes and Protocols for 4-Hydroxy-3-nitrobenzaldehyde Oxime in Enzyme Inhibitor Development
Introduction: The Therapeutic Potential of Oximes
Enzyme inhibitors are cornerstone molecules in drug discovery, functioning by modulating the activity of specific enzymes implicated in disease pathways. The oxime functional group (C=N-OH), a derivative of aldehydes or ketones, has garnered significant attention in medicinal chemistry. The polarity and hydrogen bonding capabilities of the oxime moiety—possessing both hydrogen bond acceptors (nitrogen and oxygen) and a donor (OH group)—allow for unique interactions with enzyme active sites compared to their carbonyl precursors.[1] This structural feature has led to the development of oxime-containing compounds with a wide range of biological activities, including roles as kinase inhibitors, anticancer, and anti-inflammatory agents.[1][2]
4-Hydroxy-3-nitrobenzaldehyde oxime is a synthetic organic compound derived from 4-Hydroxy-3-nitrobenzaldehyde.[3] Its structure, featuring a substituted aromatic ring, presents a promising scaffold for the development of novel enzyme inhibitors. The presence of hydroxyl and nitro groups on the benzaldehyde ring can significantly influence its electronic properties and, consequently, its binding affinity and selectivity for various enzyme targets. This guide provides a comprehensive overview of the application of this compound as a potential enzyme inhibitor, with a primary focus on tyrosinase, and suggests protocols for screening its activity against other relevant enzymes like xanthine oxidase and cyclooxygenase.
Part 1: Tyrosinase Inhibition - A Prime Application
Scientific Rationale:
Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a rate-limiting role in melanogenesis, the pathway responsible for melanin pigment production.[4] It catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Overactivity of tyrosinase can lead to hyperpigmentation disorders. Consequently, tyrosinase inhibitors are highly sought after in the cosmetic and pharmaceutical industries.[4]
Substituted benzaldehydes and their oxime derivatives have been identified as a promising class of tyrosinase inhibitors.[5][6][7] Specifically, benzaldoximes with hydroxy or methoxy substitutions have demonstrated potent inhibitory activity.[5] The structural similarity of this compound to these known inhibitors makes tyrosinase a logical and promising primary target for investigation.
Experimental Workflow for Tyrosinase Inhibitor Screening
Sources
- 1. revistabionatura.com [revistabionatura.com]
- 2. libios.fr [libios.fr]
- 3. (E)-4-Nitrobenzaldehyde oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxy- or methoxy-substituted benzaldoximes and benzaldehyde-O-alkyloximes as tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. Substituent effect of benzaldehydes on tyrosinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Hydroxy-3-nitrobenzaldehyde Oxime
Welcome to the technical support center for the synthesis of 4-Hydroxy-3-nitrobenzaldehyde Oxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of this important chemical intermediate.
I. Troubleshooting Guide: Overcoming Common Synthesis Challenges
This section addresses specific issues that may arise during the synthesis of this compound. Each entry provides a potential cause and a validated solution.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Suboptimal pH: The reaction pH is crucial for the nucleophilic attack of hydroxylamine. 3. Poor Quality Reagents: Impurities in the starting material or reagents can inhibit the reaction. 4. Improper Work-up: Product may be lost during the extraction or purification steps. | 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting aldehyde. If the reaction stalls, consider extending the reaction time or gently heating the mixture. 2. Adjust pH: The addition of a base like sodium acetate or sodium hydroxide is often necessary to neutralize the HCl salt of hydroxylamine and free the nucleophile. Maintain a slightly acidic to neutral pH for optimal results. 3. Verify Reagent Purity: Ensure the 4-Hydroxy-3-nitrobenzaldehyde is of high purity (>97%). Use freshly opened or properly stored hydroxylamine hydrochloride. 4. Optimize Work-up: If the product precipitates, ensure complete collection by filtration and wash with cold water. If extraction is necessary, use an appropriate solvent like ethyl acetate and perform multiple extractions. |
| Formation of Impurities | 1. Side Reactions: The nitro group can be susceptible to reduction under certain conditions. The aldehyde can undergo oxidation. 2. Decomposition: The product may be unstable under the reaction or work-up conditions. | 1. Control Reaction Conditions: Avoid harsh reducing agents. Use mild reaction conditions and monitor the temperature closely. 2. Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography can effectively remove impurities. |
| Product is an Oil Instead of a Solid | 1. Presence of Impurities: Impurities can depress the melting point of the product, causing it to be an oil. 2. Residual Solvent: Trapped solvent from the work-up can prevent crystallization. | 1. Purify the Product: Column chromatography is highly effective for removing impurities that hinder crystallization. 2. Induce Crystallization: Try triturating the oil with a non-polar solvent like hexane to induce crystallization. 3. Thorough Drying: Ensure the product is thoroughly dried under vacuum to remove any residual solvent. |
| Reaction Stalls or is Sluggish | 1. Poor Solubility of Starting Material: 4-Hydroxy-3-nitrobenzaldehyde may have limited solubility in the chosen solvent. 2. Insufficient Activation of Carbonyl: The electrophilicity of the aldehyde carbonyl may not be sufficient for the reaction to proceed readily. | 1. Solvent Selection: Use a co-solvent system, such as methanol/water or ethanol/water, to improve the solubility of the aldehyde.[1] 2. Catalyst Addition: While often not necessary, a mild acid catalyst can sometimes accelerate the reaction.[2] However, careful control of pH is essential to avoid decomposition. |
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What is the general reaction mechanism for the formation of this compound?
A1: The synthesis of this compound proceeds through a nucleophilic addition-elimination reaction. The nitrogen atom of hydroxylamine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the 4-Hydroxy-3-nitrobenzaldehyde. This is followed by the elimination of a water molecule to form the C=N double bond of the oxime.
Caption: General reaction mechanism for oxime formation.
Q2: What is the role of the base in this reaction?
A2: Hydroxylamine is typically used as its hydrochloride salt (NH₂OH·HCl) for stability. The base, such as sodium acetate or sodium hydroxide, is added to neutralize the hydrochloric acid. This deprotonates the hydroxylammonium ion to generate the free hydroxylamine, which is the active nucleophile required for the reaction to proceed.
Q3: Which solvent system is most effective for this synthesis?
A3: A mixture of a polar protic solvent and water, such as ethanol/water or methanol/water, is commonly used.[1] This solvent system helps to dissolve both the organic aldehyde and the inorganic hydroxylamine hydrochloride and base. Some recent literature suggests that using mineral water in a methanol/water mixture can lead to high yields in a short time at room temperature.[1]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used to separate the starting aldehyde from the product oxime. The reaction is considered complete when the spot corresponding to the starting aldehyde is no longer visible on the TLC plate.
Q5: What are the key safety precautions to consider during this synthesis?
A5:
-
4-Hydroxy-3-nitrobenzaldehyde: Can cause skin and eye irritation.[3]
-
Hydroxylamine hydrochloride: Can be corrosive and is toxic.
-
Solvents: Ethanol and methanol are flammable.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Perform the reaction in a well-ventilated fume hood.
III. Experimental Protocols
A. Optimized Protocol for the Synthesis of this compound
This protocol is adapted from established methods for the synthesis of aryl oximes and is optimized for high yield and purity.[1][2]
Materials:
-
4-Hydroxy-3-nitrobenzaldehyde (1.0 eq)
-
Hydroxylamine hydrochloride (1.2-1.5 eq)
-
Sodium acetate (1.5-3.0 eq) or another suitable base
-
Ethanol or Methanol
-
Water (distilled or mineral)[1]
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolution of Aldehyde: In a round-bottom flask, dissolve 4-Hydroxy-3-nitrobenzaldehyde (1.0 eq) in a minimal amount of ethanol or methanol.
-
Preparation of Hydroxylamine Solution: In a separate beaker, dissolve hydroxylamine hydrochloride (1.2-1.5 eq) and sodium acetate (1.5-3.0 eq) in water.
-
Reaction: With stirring, add the aqueous hydroxylamine solution to the aldehyde solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. The reaction is typically complete within 10 minutes to a few hours.[1] Gentle heating (e.g., to 40-50 °C) can be applied if the reaction is slow.
-
Work-up:
-
If a precipitate forms: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum.
-
If no precipitate forms: Extract the reaction mixture with ethyl acetate (3 x volume of the reaction mixture). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude oxime.
-
-
Purification: The crude product can be further purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using an ethyl acetate/hexane gradient.
Caption: Experimental workflow for the synthesis of this compound.
B. Characterization of this compound
The structure and purity of the synthesized oxime should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons, the oxime proton (CH =NOH), and the hydroxyl proton of the oxime group (-OH ). |
| ¹³C NMR | Signals for the carbon atoms of the aromatic ring and the imine carbon (C =NOH). |
| FT-IR | Characteristic absorption bands for the O-H stretch of the oxime, the C=N stretch, and the N-O stretch, as well as peaks corresponding to the aromatic ring and the nitro group. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (C₇H₆N₂O₄, MW: 182.14 g/mol ). |
| Melting Point | The melting point of the purified product should be sharp and consistent with literature values. |
IV. References
-
Indian Academy of Sciences. (2021, July 27). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences, 133(79). Retrieved from [Link]
-
Oriental Journal of Chemistry. (2014). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry, 30(2), 533-537. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 4-Hydroxy-3-nitrobenzaldehyde Oxime
Welcome to the technical support center for the synthesis of 4-Hydroxy-3-nitrobenzaldehyde oxime. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.
Introduction to the Synthesis
The synthesis of this compound is a crucial step in the preparation of various pharmaceutical intermediates and biologically active compounds. The primary reaction involves the condensation of 4-Hydroxy-3-nitrobenzaldehyde with hydroxylamine.[1][2] While seemingly straightforward, this reaction is susceptible to several side reactions that can impact yield, purity, and the overall success of your synthesis. This guide provides a comprehensive overview of these potential pitfalls and offers practical, field-tested solutions.
The core reaction is the nucleophilic addition of hydroxylamine to the aldehyde's carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime.[3][4][5] The reaction is typically carried out in a weakly acidic or basic medium.[1][3]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude product?
A1: The most frequent impurities are unreacted 4-Hydroxy-3-nitrobenzaldehyde and the corresponding nitrile, 4-Hydroxy-3-nitrobenzonitrile. The presence of the starting aldehyde is often due to an incomplete reaction or hydrolysis of the oxime during workup. The nitrile is typically formed via a Beckmann rearrangement of the oxime, which can be promoted by acidic conditions or elevated temperatures.[6]
Q2: My reaction mixture has turned dark brown or black. What is the cause?
A2: The formation of dark, tarry substances is often indicative of oxidation or decomposition of the phenolic starting material, 4-Hydroxy-3-nitrobenzaldehyde. Phenols are susceptible to oxidation, especially under harsh nitrating conditions if you are preparing the starting material in-situ, or in the presence of strong acids and heat during the oximation.[7] Ensure your starting aldehyde is pure and consider degassed solvents to minimize oxidation.
Q3: The yield of my oxime is consistently low. What factors could be responsible?
A3: Low yields can stem from several factors:
-
Incomplete Reaction: The oximation reaction is an equilibrium process. Ensure you are using a slight excess of hydroxylamine hydrochloride and an appropriate base to drive the reaction to completion.
-
Suboptimal pH: The reaction rate is highly pH-dependent. A weakly acidic medium is generally optimal for the initial addition, while the dehydration step is favored by mild acid catalysis.[3][4] Extreme pH values can lead to side reactions or hydrolysis.
-
Product Loss During Workup: this compound has some water solubility. Excessive washing with water or using highly polar recrystallization solvents can lead to significant product loss.
-
Side Reactions: The formation of byproducts like the corresponding nitrile will directly reduce the yield of the desired oxime.
Q4: I observe the formation of 4-Hydroxy-3-nitrobenzonitrile. How can I prevent this?
A4: The formation of 4-Hydroxy-3-nitrobenzonitrile occurs through the Beckmann rearrangement of the aldoxime.[6][8][9] This is typically induced by strong acids or high temperatures. To minimize this side reaction, maintain a moderate reaction temperature and avoid strongly acidic conditions, especially during workup and purification. If subsequent steps in your synthesis require acidic conditions, it is crucial to be aware of this potential transformation.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues during the synthesis of this compound.
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction | Increase reaction time and monitor by TLC. Use a 1.2-1.5 molar excess of hydroxylamine hydrochloride. |
| Suboptimal pH | Adjust the pH of the reaction mixture to be weakly acidic (pH 4-5).[3] | |
| Product loss during workup | Minimize the volume of water used for washing. Use a suitable solvent for extraction like ethyl acetate. | |
| Presence of Starting Aldehyde | Incomplete reaction or hydrolysis | Drive the reaction to completion. During workup, use neutral or slightly basic washes. Purify via recrystallization or column chromatography. |
| Formation of Nitrile Byproduct | Beckmann rearrangement due to acid or heat | Avoid high reaction temperatures. Maintain a neutral or slightly basic pH during workup. |
| Dark, Tarry Reaction Mixture | Oxidation of the phenolic aldehyde | Use high-purity starting materials. Consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[7] |
| Product is an Oil, Not a Solid | Impurities depressing the melting point | Purify a small sample by column chromatography to obtain a solid reference. Try triturating the oil with a non-polar solvent like hexane to induce crystallization. |
Experimental Protocols
General Protocol for the Synthesis of this compound
-
Dissolution: In a round-bottom flask, dissolve 4-Hydroxy-3-nitrobenzaldehyde (1.0 eq) in ethanol or methanol.
-
Reagent Preparation: In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride (1.2-1.5 eq) and a mild base such as sodium acetate (1.5-3.0 eq).
-
Reaction: Add the aqueous hydroxylamine solution to the aldehyde solution with stirring. The reaction can be conducted at room temperature or gently heated (e.g., reflux) for 1-4 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture. If a precipitate forms, collect it by filtration and wash with cold water. If no precipitate forms, extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography.
Reaction Pathways and Troubleshooting Logic
Primary Synthesis and Side Reactions
The following diagram illustrates the main synthetic pathway and the key side reactions that can occur.
Caption: Synthesis of the target oxime and potential side reactions.
Troubleshooting Workflow
This diagram provides a logical flow for diagnosing and addressing issues during the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
Beckmann Rearrangement - Master Organic Chemistry . Master Organic Chemistry. [Link]
-
Oxime formation - Química Organica.org . Química Organica.org. [Link]
-
Oximes - BYJU'S . BYJU'S. [Link]
-
Formation of oximes and hydrazones (video) - Khan Academy . Khan Academy. [Link]
-
Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC - NIH . National Center for Biotechnology Information. [Link]
-
Hydroxylamine - Wikipedia . Wikipedia. [Link]
-
One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - PMC . National Center for Biotechnology Information. [Link]
-
Electrophilic Substitution Reactions of Phenols - BYJU'S . BYJU'S. [Link]
-
Fe(HSO4)3-Catalyzed Direct Conversion of Aldehydes into Nitriles Using Hydroxylamine Hydrochloride - Organic Chemistry Research . Organic Chemistry Research. [Link]
-
Oximation of aldehydes and ketones with hydroxylamine hydrochloride in... | Download Table - ResearchGate . ResearchGate. [Link]
-
Phenol reaction with nitration mixture - Chemistry Stack Exchange . Chemistry Stack Exchange. [Link]
-
Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? - Quora . Quora. [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution . Master Organic Chemistry. [Link]
-
What are the typical reaction conditions and mechanisms for the nitration of phenols, and how do the substituents on the aromatic ring affect the reaction outcome? - Quora . Quora. [Link]
-
the practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water - Indian Academy of Sciences . Indian Academy of Sciences. [Link]
-
4-Hydroxy-3-nitrobenzaldehyde | C7H5NO4 | CID 18169 - PubChem . PubChem. [Link]
-
(E)-4-Nitrobenzaldehyde oxime - ResearchGate . ResearchGate. [Link]
-
Benzaldehyde, m-hydroxy - Organic Syntheses Procedure . Organic Syntheses. [Link]
-
Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid - Oriental Journal of Chemistry . Oriental Journal of Chemistry. [Link]
-
Aldoxime dehydratases: production, immobilization, and use in multistep processes - NIH . National Center for Biotechnology Information. [Link]
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- 5. quora.com [quora.com]
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- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orgchemres.org [orgchemres.org]
optimization of reaction time and temperature for 4-Hydroxy-3-nitrobenzaldehyde oxime synthesis
Welcome to the dedicated technical support guide for the synthesis of 4-Hydroxy-3-nitrobenzaldehyde Oxime. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this important chemical intermediate. Here, we move beyond simple protocols to address the nuances of reaction optimization, troubleshoot common experimental hurdles, and explain the chemical principles that govern success.
Synthesis Overview: The Reaction Pathway
The synthesis of this compound is a nucleophilic addition-elimination reaction. It proceeds by the condensation of 4-Hydroxy-3-nitrobenzaldehyde with hydroxylamine.[1] The hydroxylamine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the final oxime product. The reaction is typically performed using hydroxylamine hydrochloride, requiring a base to liberate the free hydroxylamine.
Caption: General synthesis pathway for this compound.
Troubleshooting and Optimization FAQ
This section addresses common questions and challenges encountered during the synthesis, focusing on the critical interplay between reaction time and temperature.
Question 1: My reaction is very slow or appears to stall. How can I increase the reaction rate without compromising the product?
Answer: This is a classic optimization problem. While increasing temperature is a common method to accelerate reactions, it can also promote side reactions with aldehydes, such as polymerization or condensation.[2]
-
Temperature Adjustment: Gently heating the reaction mixture is the first logical step. A modest increase to 40-60°C can significantly enhance the rate.[3] However, it is crucial to monitor the reaction closely for the appearance of new, undesired spots on your Thin Layer Chromatography (TLC) plate. Some oxime formations have even been shown to be more efficient at very low temperatures, although this is less common for simple condensations.[4]
-
pH Control: The reaction rate is highly pH-dependent. The optimal pH for most oximations is between 4 and 6.[5] At low pH, the hydroxylamine is excessively protonated, reducing its nucleophilicity. At high pH, side reactions can become more prevalent. Using a mild base like sodium acetate not only neutralizes the liberated HCl but also creates a buffered environment conducive to the reaction.[6]
-
Solvent Choice: The reaction is typically run in a protic solvent like ethanol or methanol.[6] These solvents effectively dissolve the reactants and facilitate the proton transfers involved in the mechanism. Using a co-solvent system, such as ethanol/water, can sometimes improve solubility and reaction rate.[7]
Question 2: I'm observing multiple product spots on my TLC plate. What are these byproducts and how can I minimize them?
Answer: The formation of byproducts is often linked to excessive temperature or non-optimal pH.
-
Causality: The primary aldehyde starting material, 4-Hydroxy-3-nitrobenzaldehyde, contains an activated aromatic ring and a reactive aldehyde group. At elevated temperatures or under strongly basic conditions, side reactions can occur. The electron-withdrawing nitro group makes the aldehyde more susceptible to nucleophilic attack, but also influences the overall electronic profile of the molecule.
-
Minimization Strategy:
-
Lower the Temperature: This is the most effective way to improve selectivity. Run the reaction at room temperature for a longer period or with only gentle heating.
-
Verify pH: Ensure your reaction medium is not overly basic. If you are using a strong base like NaOH, consider switching to sodium acetate or sodium carbonate.[8][9]
-
Control Stoichiometry: Use only a slight excess of hydroxylamine hydrochloride (e.g., 1.2-1.5 equivalents). A large excess is unnecessary and can complicate purification.
-
Question 3: How do I know when the reaction is truly complete? What is a reasonable reaction time?
Answer: Reaction completion should always be determined empirically using TLC. Reaction times can vary from 30 minutes to several hours.[10][11]
-
TLC Monitoring: Spot the reaction mixture on a silica gel TLC plate alongside a spot of your starting aldehyde. A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., starting at 7:3 and adjusting as needed). The reaction is complete when the starting aldehyde spot has been completely consumed. The oxime product should have a different Rf value.
-
Time as a Variable: Time is dependent on temperature. A reaction at 60°C might be complete in 1-2 hours, while the same reaction at room temperature could require 4-12 hours.[9] It is better to let the reaction run for a longer time at a lower temperature than to risk byproduct formation by heating it too aggressively for a shorter period.
Question 4: My final product is a sticky oil instead of a crystalline solid. What went wrong?
Answer: This issue almost always points to the presence of impurities which depress the melting point and inhibit crystallization.
-
Impurity Source: The likely culprits are unreacted starting aldehyde or other byproducts.
-
Troubleshooting Steps:
-
Confirm Completion: First, re-check your final TLC to ensure no starting material remains. If it does, the reaction was incomplete.
-
Purification: If the reaction was complete, the oil needs further purification. Trituration (stirring the oil vigorously with a poor solvent like cold hexane) can sometimes induce crystallization.
-
Chromatography: If trituration fails, column chromatography is the most reliable method to separate the pure oxime from closely related impurities.
-
Recrystallization: Once a solid is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) will yield a highly pure, crystalline product.
-
Experimental Protocols
Protocol 1: Standard Synthesis of this compound
This protocol provides a reliable starting point for the synthesis, prioritizing yield and purity with moderate reaction conditions.
Caption: Experimental workflow for the synthesis and purification of the target oxime.
Materials:
-
4-Hydroxy-3-nitrobenzaldehyde (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Sodium acetate trihydrate (1.5 eq)
-
Ethanol (95%)
-
Deionized Water
Procedure:
-
In a round-bottom flask, dissolve 4-Hydroxy-3-nitrobenzaldehyde in a suitable volume of 95% ethanol with gentle warming.
-
In a separate beaker, dissolve hydroxylamine hydrochloride and sodium acetate trihydrate in a minimal amount of warm deionized water and add this solution to the aldehyde solution.[6]
-
Heat the reaction mixture to a gentle reflux (approximately 60-70°C) and stir.
-
Monitor the reaction progress every 30 minutes using TLC (e.g., 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 1-3 hours.
-
Once the starting aldehyde is consumed, cool the reaction mixture to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker of cold deionized water with stirring to precipitate the crude product.
-
Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove inorganic salts.
-
Dry the crude product.
-
Purify the crude oxime by recrystallization from an ethanol-water mixture to obtain the final product as a crystalline solid.
Protocol 2: Optimization of Reaction Time and Temperature
To systematically optimize the reaction, a matrix approach is recommended. This allows for the direct comparison of conditions.
Methodology:
-
Set up multiple small-scale reactions in parallel (e.g., in sealed vials).
-
Use the same reactant concentrations and stoichiometry as described in Protocol 1 for all reactions.
-
Assign each reaction a specific temperature from the matrix below (e.g., Room Temp, 40°C, 60°C, 80°C).
-
At each specified time point (e.g., 30, 60, 120, 240 minutes), withdraw a small aliquot from each reaction vial.
-
Quench the aliquot (e.g., by diluting in mobile phase) and analyze immediately by TLC and/or HPLC to determine the relative amounts of starting material and product.
Data Summary Table for Optimization Study:
| Reaction Temp. | Time (min) | Expected Yield (%) | Purity Observation (via TLC/HPLC) |
| Room Temp (~25°C) | 30 | < 20% | Primarily starting material |
| Room Temp (~25°C) | 120 | 40-60% | Clean conversion, some starting material remains |
| Room Temp (~25°C) | 240 | > 80% | High conversion, minimal byproducts |
| 40°C | 30 | 50-70% | Rapid conversion, very clean |
| 40°C | 60 | > 95% | Reaction likely complete, very clean |
| 60°C | 30 | > 90% | Very rapid conversion, trace impurities may appear |
| 60°C | 120 | > 95% | Complete, potential for slight increase in impurities |
| 80°C | 30 | > 95% | Complete, noticeable formation of baseline/minor byproducts |
This table presents hypothetical yet representative data to guide experimental design. Actual results should be determined empirically.
References
- Technical Support Center: Oxime V Synthesis - Benchchem. (n.d.).
- Bej, S., et al. (2011). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PubMed Central.
- Li, J-T., et al. (2007). An Efficient Procedure for Synthesis of Oximes by Grinding. Asian Journal of Chemistry.
- Effects of temperature on the annulation of oxime-ether tethered cyclopropanes. (n.d.).
- Goksu, H., & Orhan, E. (2021). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Indian Academy of Sciences.
- The reaction of oxime formation. The yield of oxime ligations is 2% at... - ResearchGate. (n.d.).
- Kiasat, A. R., et al. (2013). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry.
- Green Approach for Synthesis of Oximes by Using Natural Acids. (2024). International Journal for Research in Applied Science and Engineering Technology.
- A Comparative Analysis of 3-Nitrobenzaldoxime and 4-Nitrobenzaldoxime for Researchers - Benchchem. (n.d.).
-
Fitzpatrick, F. W., & Gettler, J. D. (1951). Kinetics of Oxime Formation; Temperature Coefficients of Rate of Formation of Several Oximes. Journal of the American Chemical Society. Retrieved from [Link]
- Organic Syntheses Procedure. (n.d.).
- A Comparative Study of 3-Fluoro-4-nitrobenzaldehyde Oxime with Other Substituted Benzaldehyde Oximes - Benchchem. (n.d.).
-
Oximes - BYJU'S. (n.d.). Retrieved from [Link]
- Process for producing oximes - Google Patents. (n.d.).
-
(E)-4-Nitrobenzaldehyde oxime - PMC - NIH. (2010). Retrieved from [Link]
-
Oxime synthesis - how to convert/remove unreacted aldehyde? - ResearchGate. (2013). Retrieved from [Link]
- Oxime synthesis → News → Feed 1. (n.d.).
- An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-nitrobenzaldehyde Oxime - Benchchem. (n.d.).
- Technical Support Center: 3-Fluoro-4-nitrobenzaldehyde Oxime Purification - Benchchem. (n.d.).
Sources
- 1. Oxime Synthesis → News → Feed 1 [news.sustainability-directory.com]
- 2. US3808275A - Process for producing oximes - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. sciencemadness.org [sciencemadness.org]
- 6. (E)-4-Nitrobenzaldehyde oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Purification of 4-Hydroxy-3-nitrobenzaldehyde Oxime
Welcome to the technical support center for the purification of 4-hydroxy-3-nitrobenzaldehyde oxime. This guide is designed for researchers, scientists, and drug development professionals who are working with this important intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and best practices derived from established chemical principles and field experience to help you navigate the common challenges associated with the purification of this molecule.
Introduction to this compound and its Purification Challenges
This compound is a key building block in the synthesis of various pharmaceutical and bioactive molecules. Its structure, featuring a phenolic hydroxyl group, a nitro group, and an oxime functional group, imparts specific chemical properties that can present unique challenges during its purification. The primary goal of any purification strategy is to remove unreacted starting materials, particularly 4-hydroxy-3-nitrobenzaldehyde, residual reagents like hydroxylamine, and any side products formed during the oximation reaction. The key challenges often encountered include the presence of geometric (E/Z) isomers, managing the compound's solubility, and preventing degradation during the purification process.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Q1: My TLC plate shows multiple spots after the reaction. What are they, and how do I get rid of them?
A1: The presence of multiple spots on your TLC plate is a common observation. These spots could be:
-
Unreacted 4-hydroxy-3-nitrobenzaldehyde: This is a common impurity if the reaction has not gone to completion.
-
E/Z Isomers of the Oxime: Aldoximes can exist as geometric isomers (syn and anti), which may have different polarities and thus separate on a TLC plate.[1][2]
-
Baseline Impurities: Highly polar impurities, such as residual hydroxylamine hydrochloride or salts, may remain at the baseline.
Troubleshooting Steps:
-
Co-spotting: Spot your reaction mixture, the starting aldehyde, and a pure standard of the oxime (if available) on the same TLC plate to identify the starting material.
-
Solvent System Optimization: The choice of eluent is crucial for good separation. For a moderately polar compound like this compound, start with a mixture of a non-polar and a polar solvent.
-
Starting Point: A 7:3 or 4:1 mixture of hexane and ethyl acetate is a good starting point for developing your TLC method.[3]
-
Adjusting Polarity: If the spots are too high (high Rf), increase the proportion of the non-polar solvent (hexane). If the spots are too low (low Rf), increase the proportion of the polar solvent (ethyl acetate).
-
-
Purification Strategy:
-
Recrystallization: This is often effective for removing small amounts of impurities. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is a good choice.
-
Column Chromatography: This is the most effective method for separating compounds with different polarities, including the starting material and potentially the E/Z isomers.[4]
-
Q2: I'm having trouble getting my oxime to crystallize. It's an oil or a waxy solid. What should I do?
A2: Oiling out or the formation of a waxy solid instead of crystals during recrystallization is usually due to the presence of impurities that disrupt the crystal lattice formation or the use of an inappropriate solvent system.
Troubleshooting Steps:
-
Purity Check: Run a TLC to assess the purity of your crude product. If significant impurities are present, consider a preliminary purification step like a simple filtration through a silica plug or column chromatography before attempting recrystallization.
-
Solvent Selection:
-
The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Experiment with different solvent systems. For this compound, consider polar protic solvents like ethanol or isopropanol, potentially with the addition of water as an anti-solvent.
-
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. This creates nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, crystalline product, add a single crystal to the cooled, saturated solution to induce crystallization.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Rapid cooling can often lead to oiling out.[5]
-
Trituration: If the product has oiled out, remove the solvent and add a small amount of a non-solvent (a solvent in which the oxime is insoluble, like cold hexane). Stir or sonicate the mixture to encourage the oil to solidify.
-
Q3: How can I separate the E and Z isomers of my oxime?
A3: The separation of E/Z isomers of oximes can be challenging as they often have very similar physical properties. The formation of these isomers is a known phenomenon in oxime synthesis.[1][2]
Troubleshooting Steps:
-
Column Chromatography: This is the most common and effective method for separating geometric isomers.
-
Fine-tune the Eluent: A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) can effectively separate isomers with small differences in polarity.
-
High-Performance Liquid Chromatography (HPLC): For analytical or small-scale preparative separations, reverse-phase HPLC can provide excellent resolution of isomers.
-
-
Fractional Crystallization: In some cases, the E and Z isomers may have slightly different solubilities in a particular solvent, allowing for their separation by carefully controlled fractional crystallization. This is often a trial-and-error process.
-
Isomerization: It is sometimes possible to convert the mixture to the more stable isomer. This can be attempted by heating the mixture in a suitable solvent or by treatment with a mild acid or base, but this approach risks decomposition and should be carefully monitored.
Frequently Asked Questions (FAQs)
Q: What is the expected appearance and melting point of pure this compound?
Q: What are the key features to look for in the NMR and IR spectra to confirm the formation of the oxime?
A:
-
¹H NMR: The most significant change will be the disappearance of the aldehyde proton signal from the starting material (around 9.8-10.1 ppm) and the appearance of a new signal for the oxime proton (-CH=NOH), typically in the range of 8.0-8.5 ppm. The hydroxyl proton of the oxime (-NOH) will also appear as a broad singlet, often at a higher chemical shift (>10 ppm).
-
¹³C NMR: The aldehyde carbon signal (around 190 ppm) will be replaced by the imine carbon signal of the oxime (around 145-155 ppm).
-
FTIR: Look for the disappearance of the strong C=O stretching band of the aldehyde (around 1680-1700 cm⁻¹) and the appearance of a C=N stretching band for the oxime (around 1620-1680 cm⁻¹). A broad O-H stretching band for the oxime hydroxyl group will also be present (around 3100-3500 cm⁻¹).
Q: What are the best practices for storing this compound?
A: Based on the properties of the starting material and general knowledge of oximes, it is recommended to store the purified oxime in a cool, dry, and dark place in a tightly sealed container.[7] Inert atmosphere storage (e.g., under nitrogen or argon) can further prevent degradation.
Q: What safety precautions should I take when working with this compound and its reagents?
A:
-
4-Hydroxy-3-nitrobenzaldehyde (Starting Material): This compound can cause skin and eye irritation.[8]
-
Hydroxylamine Hydrochloride: This reagent is corrosive and can be toxic.
-
Organic Solvents: Many organic solvents used in purification are flammable.
-
General Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9]
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general procedure that should be optimized for your specific crude product.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, and mixtures with water or hexane) at room temperature and with gentle heating.
-
Dissolution: In an appropriately sized flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
This protocol provides a general framework for purification using silica gel chromatography.
-
TLC Analysis: Determine an appropriate solvent system for your column using TLC. The ideal Rf value for your product should be between 0.2 and 0.4. A good starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if it is not soluble in the eluent) and load it onto the top of the silica gel column.
-
Elution: Run the column with the chosen eluent, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Recommended Solvent Systems for TLC and Column Chromatography
| Application | Solvent System (v/v) | Rationale |
| TLC | Hexane:Ethyl Acetate (7:3 to 1:1) | Good starting point for separating the moderately polar oxime from the more polar aldehyde and less polar byproducts. |
| Column Chromatography | Gradient of 0-50% Ethyl Acetate in Hexane | Allows for the elution of non-polar impurities first, followed by the product, and finally the more polar starting material. |
Visualization of Purification Workflow
Caption: Workflow for the purification of this compound.
References
-
Sciencemadness Discussion Board. (2014). Oximes. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxy-3-nitrobenzaldehyde. Retrieved from [Link]
-
NIST. (n.d.). 4-Hydroxy-3-nitrobenzaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Hydroxy-3-nitrobenzaldehyde. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). [Supporting Information] Table of Contents. RSC Advances. [Link]
- Google Patents. (n.d.). Process for the production of o-substituted oximes.
-
Organic Syntheses. (n.d.). sodium carbonate. Retrieved from [Link]
-
PubChem. (n.d.). 4-Nitrobenzaldehyde oxime. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzaldehyde oxime. Retrieved from [Link]
- Google Patents. (n.d.). Microwave synthesis method of benzaldehyde oxime compound.
-
Organic & Biomolecular Chemistry. (n.d.). E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods. Retrieved from [Link]
-
Cheméo. (2025). 4-Hydroxy-3-nitrobenzaldehyde. Retrieved from [Link]
-
PMC. (n.d.). (E)-4-Nitrobenzaldehyde oxime. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 14. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of benzaldeheyde oxime under various experimental conditions. Retrieved from [Link]
-
AdiChemistry. (n.d.). GEOMETRICAL ISOMERISM | ORGANIC | CIS-TRANS | E-Z NOTATION | ALKENES | OXIMES. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Indian Academy of Sciences. (2021). the practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences, 133(79). [Link]
-
Oxford Instruments Magnetic Resonance. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). New Synthesis, Solvatochromism, Halochromism and Dying Applications of Azo Compound 4-hydroxy-3-((3-nitrophenyl)diazenyl)benzaldehyde. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Chloro-3-nitrobenzaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information. Retrieved from [Link]
Sources
- 1. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]
- 2. adichemistry.com [adichemistry.com]
- 3. 3011-34-5|4-Hydroxy-3-nitrobenzaldehyde|BLD Pharm [bldpharm.com]
- 4. rsc.org [rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. biosynth.com [biosynth.com]
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- 9. fishersci.com [fishersci.com]
resolving impurities in 4-Hydroxy-3-nitrobenzaldehyde oxime samples
Prepared by: Senior Application Scientist, Gemini Laboratories
Welcome to the technical support center for 4-Hydroxy-3-nitrobenzaldehyde Oxime. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis and handling of this important chemical intermediate. We will delve into the root causes of impurity formation and provide validated protocols for purification and analysis.
Section 1: FAQ - Understanding the Chemistry of Impurities
This section addresses fundamental questions regarding the nature and origin of impurities in this compound samples.
Q1: What are the most common impurities found in a crude sample of this compound?
A1: The most prevalent impurity is typically the unreacted starting material, 4-Hydroxy-3-nitrobenzaldehyde . Other potential impurities include inorganic salts from the reaction workup (e.g., sodium chloride if sodium hydroxide and hydroxylamine hydrochloride are used), and to a lesser extent, potential degradation products if the sample is old or has been stored improperly.
Q2: Why is unreacted 4-Hydroxy-3-nitrobenzaldehyde the most frequent impurity?
A2: The synthesis of an oxime from an aldehyde and hydroxylamine is a reversible equilibrium reaction. To drive the reaction towards the oxime product, an excess of hydroxylamine is often used. However, if reaction times are too short, the temperature is not optimal, or the stoichiometry is not precise, the reaction may not proceed to completion, leaving residual aldehyde in the final product. Monitoring the reaction via Thin-Layer Chromatography (TLC) is crucial to ensure all the starting aldehyde has been consumed.
Q3: Can my this compound sample degrade over time?
A3: Yes. Oximes can be susceptible to hydrolysis, particularly in the presence of acidic or basic residues, which can revert the oxime back to the corresponding aldehyde (4-Hydroxy-3-nitrobenzaldehyde) and hydroxylamine.[1] To ensure stability, the purified oxime should be stored in a cool, dry, and neutral environment, protected from light.[2][3]
Q4: Does this compound exist as isomers, and how does this affect my analysis?
A4: Yes, like most oximes derived from aldehydes, it can exist as two geometric isomers: (E) and (Z). The formation of these isomers depends on the reaction conditions.[1] In many analytical techniques like HPLC, these isomers may appear as two distinct, closely eluting peaks. In NMR spectroscopy, you may observe two sets of signals for the oxime proton (-NOH) and the benzylic proton (-CH=N), which can complicate spectral interpretation if you are not expecting it. For most applications, a mixture of isomers is acceptable, but for specific downstream processes, separation might be necessary.
Section 2: Troubleshooting Guide - Resolving Common Experimental Issues
This guide provides a systematic approach to identifying and resolving specific experimental problems based on analytical observations.
Issue 1: My analytical data shows unexpected peaks.
-
Symptom A: ¹H NMR spectrum shows a sharp singlet peak between δ 9.8-10.1 ppm.
-
Probable Cause: This is the characteristic chemical shift for an aldehyde proton. Its presence is a definitive indicator of unreacted 4-Hydroxy-3-nitrobenzaldehyde starting material in your sample.
-
Solution: The material requires further purification. For small amounts of this impurity, recrystallization may be sufficient. For significant contamination, column chromatography is the most effective method. Refer to the protocols in Section 3.
-
-
Symptom B: TLC analysis shows two distinct spots after staining.
-
Probable Cause: Your sample is a mixture. Typically, the less polar spot (higher Rf value in a moderately polar eluent like ethyl acetate/hexane) is the starting aldehyde, while the more polar spot (lower Rf) is the desired oxime product.
-
Solution:
-
Confirm Spot Identities: Co-spot your sample alongside a pure standard of the starting material on the same TLC plate to confirm which spot corresponds to the impurity.
-
Purify: Proceed with column chromatography to separate the two components. See Protocol 3 for a detailed methodology.
-
-
-
Symptom C: HPLC chromatogram displays more than one major peak.
-
Probable Cause: This could be due to the presence of the starting aldehyde impurity or the separation of (E) and (Z) isomers of the oxime.
-
Solution:
-
Identify Peaks: If possible, inject a standard of the starting material to identify its retention time.
-
Analyze Isomer Ratio: If the secondary peak is not the starting material, it is likely the other geometric isomer. The ratio can be quantified by integrating the peak areas.
-
Purification: If the impurity is the starting material, purification by column chromatography is recommended.
-
-
Issue 2: My product is an oil or a gummy solid, not a crystalline powder.
-
Probable Cause: The presence of impurities, particularly residual starting material or solvents, can disrupt the crystal lattice formation, leading to a depression of the melting point and preventing crystallization.
-
Solution:
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like cold hexane. This can sometimes wash away impurities and encourage the product to solidify.
-
Chromatography: Purify a small portion of the oil via column chromatography to obtain a pure sample. Use this pure, solid sample to potentially seed the bulk of the oily material to induce crystallization.
-
Full Purification: If the above fails, the entire batch must be purified by column chromatography (Protocol 3).
-
Section 3: Protocols for Purification and Analysis
These validated protocols provide step-by-step instructions for key purification and analytical workflows.
Protocol 1: Purification by Recrystallization
This method is effective for removing small amounts of impurities from a solid crude product.
-
Solvent Selection: A mixture of ethanol and water or ethyl acetate and hexane is a good starting point.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the hot primary solvent (e.g., ethanol or ethyl acetate).
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Slowly add the anti-solvent (e.g., water or hexane) dropwise to the hot solution until it becomes slightly cloudy (the saturation point).
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent mixture to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Protocol 2: High-Resolution Purification by Column Chromatography
This is the most effective method for separating the oxime from unreacted aldehyde.
-
Column Preparation: Prepare a slurry of silica gel (230-400 mesh) in hexane and pack it into a chromatography column. Equilibrate the column by running the starting eluent through it.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully load this powder onto the top of the prepared column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 10-20% ethyl acetate in hexane). Gradually increase the polarity of the eluent (e.g., to 30-40% ethyl acetate in hexane) to elute the more polar oxime.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction using TLC.
-
Product Isolation: Combine the fractions that contain the pure oxime product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 3: Purity Verification using ¹H NMR Spectroscopy
-
Sample Preparation: Prepare a sample by dissolving 5-10 mg of the purified oxime in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis:
-
Confirm Absence of Aldehyde: Verify the complete absence of the aldehyde proton signal around δ 9.8-10.1 ppm .
-
Identify Key Oxime Signals: Look for the characteristic signals of the oxime: the aromatic protons, the oxime proton (-NOH , often a broad singlet), and the benzylic proton (-CH =NOH, a singlet typically between δ 8.0-8.5 ppm). Note that the exact chemical shifts can vary depending on the solvent and isomer.
-
Section 4: Data Interpretation Summary
Use this table for quick identification of the product versus the primary impurity in common analytical techniques.
| Analyte | TLC (30% EtOAc/Hexane) | ¹H NMR (DMSO-d₆) - Key Signal | Appearance |
| 4-Hydroxy-3-nitrobenzaldehyde (Impurity) | Higher Rf | Singlet at ~δ 10.0 ppm (Aldehyde -CHO) | Yellow Powder[4] |
| This compound (Product) | Lower Rf | Singlet at ~δ 8.1-8.4 ppm (Iminomethyl -CH=N) | Light Yellow Solid |
Section 5: Visual Workflows
Synthesis and Impurity Pathway
The following diagram illustrates the primary synthesis reaction and the common point of impurity introduction.
Caption: Synthesis pathway and origin of the primary impurity.
Troubleshooting and Purification Workflow
This decision tree provides a logical workflow for diagnosing and resolving purity issues in your sample.
Caption: Decision tree for impurity troubleshooting and purification.
References
-
NIST. (n.d.). 4-Hydroxy-3-nitrobenzaldehyde. NIST WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxy-3-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Hydroxy-3-nitrobenzaldehyde. Wiley. Retrieved from [Link]
-
NIST. (n.d.). 4-Hydroxy-3-nitrobenzaldehyde. NIST WebBook. Retrieved from [Link]
-
Indian Academy of Sciences. (2021). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). [Supporting Information] Table of Contents. RSC Advances. Retrieved from [Link]
-
PubChem. (n.d.). 4-Nitrobenzaldoxime. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzaldehyde oxime. Retrieved from [Link]
Sources
stability issues of 4-Hydroxy-3-nitrobenzaldehyde oxime under different conditions
Welcome to the technical support center for 4-Hydroxy-3-nitrobenzaldehyde Oxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the stability issues you may encounter during your experiments. As your dedicated Senior Application Scientist, my goal is to equip you with the necessary knowledge to ensure the integrity of your results.
Introduction to the Stability of this compound
This compound is a valuable intermediate in various synthetic pathways. However, the presence of the oxime functional group, along with the nitro and hydroxyl substituents on the aromatic ring, introduces specific stability considerations. Understanding the potential degradation pathways of this molecule under different experimental conditions is crucial for reliable and reproducible research. This guide will walk you through the key stability challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Here are some common questions regarding the stability of this compound:
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound is primarily influenced by pH, light, temperature, and the presence of oxidizing or reducing agents. The interplay of the oxime, hydroxyl, and nitro functional groups makes the molecule susceptible to specific degradation pathways under certain conditions.
Q2: How does pH affect the stability of the oxime?
A2: The oxime linkage is known to be susceptible to acid-catalyzed hydrolysis.[1][2] Under acidic conditions, the oxime can hydrolyze back to the parent aldehyde (4-Hydroxy-3-nitrobenzaldehyde) and hydroxylamine. While oximes are generally more stable to hydrolysis than hydrazones, prolonged exposure to acidic environments should be avoided.[1][3][4] The phenolic hydroxyl group's ionization state will also change with pH, which can influence the molecule's overall electronic properties and reactivity.[5]
Q3: Is this compound sensitive to light?
A3: Yes, nitroaromatic compounds are often susceptible to photodegradation.[6][7] Exposure to UV or even strong visible light can lead to the formation of various photoproducts, potentially including nitrophenols.[6] It is crucial to protect solutions and solid samples of this compound from light, especially during long-term storage or extended experiments.
Q4: What is the expected thermal stability of this compound?
A4: While specific data for this oxime is limited, aromatic oximes generally possess moderate thermal stability. However, elevated temperatures can accelerate degradation reactions, particularly in the presence of other stressors like moisture or reactive chemicals. Thermal decomposition of the parent aldehyde, benzaldehyde, has been studied and can lead to various breakdown products.[8] It is recommended to store the compound in a cool, dry place.[9]
Q5: Can oxidizing agents affect the stability of this compound?
A5: Yes, oxidizing agents can lead to the degradation of oximes. The reaction can result in the formation of the parent aldehyde (4-Hydroxy-3-nitrobenzaldehyde) or other oxidation products.[10] The presence of the nitro group, which is an electron-withdrawing group, might influence the susceptibility to oxidation.
Troubleshooting Guide for Stability Issues
This section provides a structured approach to identifying and resolving common stability problems encountered during experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action & Rationale |
| Appearance of a new peak corresponding to 4-Hydroxy-3-nitrobenzaldehyde in HPLC analysis. | Hydrolysis of the oxime. | Check the pH of your solution. The oxime linkage is prone to acid-catalyzed hydrolysis.[1][2] Ensure your buffers and solvents are within a neutral to slightly acidic pH range (pH 5-7) for optimal stability. If acidic conditions are necessary for your reaction, minimize the exposure time and temperature. |
| Discoloration (e.g., yellowing) of the solution or solid upon storage. | Photodegradation. | Protect your sample from light. Nitroaromatic compounds can undergo photochemical reactions.[6][7] Store the compound in amber vials or wrap containers with aluminum foil. Conduct experiments under subdued lighting conditions whenever possible. |
| Gradual decrease in the concentration of the oxime over time, even in the dark. | Thermal degradation. | Review your storage and experimental temperatures. Elevated temperatures can accelerate decomposition.[8] Store the solid compound and stock solutions at recommended low temperatures (e.g., 2-8 °C) for long-term stability. Avoid unnecessary exposure to high temperatures during your experiments. |
| Formation of multiple unidentified degradation products. | Oxidative degradation. | De-gas your solvents and consider using an inert atmosphere. The presence of dissolved oxygen or other oxidizing species can lead to complex degradation pathways.[10] Purging solvents with nitrogen or argon can mitigate oxidative degradation. |
| Inconsistent results between experimental runs. | A combination of the above factors or variability in handling. | Standardize your experimental protocol. Ensure consistent pH, temperature, and light exposure across all experiments. Prepare fresh solutions for each set of experiments to minimize the impact of degradation over time. |
Experimental Protocols
General Synthesis of this compound
This is a generalized protocol based on common methods for the synthesis of benzaldehyde oximes.
Materials:
-
4-Hydroxy-3-nitrobenzaldehyde
-
Hydroxylamine hydrochloride
-
Sodium acetate or sodium hydroxide
-
Ethanol or Methanol
-
Water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-Hydroxy-3-nitrobenzaldehyde in ethanol or methanol in a round-bottom flask.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride and a base (sodium acetate or sodium hydroxide) in water.
-
Add the aqueous solution to the solution of the benzaldehyde with stirring.
-
The reaction mixture can be stirred at room temperature or heated under reflux (e.g., at 80°C) for a period ranging from a few minutes to several hours, depending on the reactivity of the aldehyde.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration, washed with water, and dried.
-
If no precipitate forms, the mixture is typically extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude oxime.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[11][12][13]
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At various time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours.
-
At various time points, withdraw an aliquot and dilute with the mobile phase for analysis. It is advisable to quench the reaction with a suitable agent if necessary.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a stability chamber at 60°C for 7 days.
-
At various time points, withdraw a sample, dissolve it in the solvent, and analyze.
-
-
Photostability:
-
Expose the stock solution and the solid compound to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples at appropriate time points.
-
3. Analytical Method: A validated stability-indicating HPLC method should be used to analyze the stressed samples. The method should be capable of separating the intact this compound from all potential degradation products.[14][15] A photodiode array (PDA) detector is recommended for peak purity analysis.
Visualizing the Troubleshooting Workflow
The following flowchart provides a systematic approach to troubleshooting stability issues with this compound.
Caption: Troubleshooting workflow for stability issues.
References
Sources
- 1. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. ibisscientific.com [ibisscientific.com]
- 6. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. biosynth.com [biosynth.com]
- 10. researchgate.net [researchgate.net]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. onyxipca.com [onyxipca.com]
- 13. biomedres.us [biomedres.us]
- 14. researchgate.net [researchgate.net]
- 15. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: 4-Hydroxy-3-nitrobenzaldehyde Oxime NMR Analysis
Welcome to the technical support guide for the NMR analysis of 4-Hydroxy-3-nitrobenzaldehyde Oxime. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the spectroscopic analysis of this molecule. The following question-and-answer format addresses specific issues, explains the underlying chemical principles, and provides actionable troubleshooting steps.
Frequently Asked Questions (FAQs)
Q1: I'm seeing fewer aromatic proton signals than expected. Why is my aromatic region simplified?
A1: The aromatic region of this compound is a classic example of a strongly coupled spin system. Due to the electron-withdrawing nitro group and the electron-donating hydroxyl group, the three aromatic protons have distinct chemical environments. You should expect to see three signals in the aromatic region (typically δ 7.0–8.5 ppm).
-
H-5 (ortho to -OH): Appears as a doublet.
-
H-6 (ortho to -CHO and meta to -OH): Appears as a doublet of doublets.
-
H-2 (ortho to -CHO and meta to -NO2): Appears as a doublet.
If you are seeing fewer or poorly resolved signals, it could be due to:
-
Low Spectrometer Resolution: Ensure you are using a spectrometer of sufficient field strength (e.g., 400 MHz or higher) to resolve the coupling.
-
Solvent Choice: The choice of solvent can influence chemical shifts. Aprotic polar solvents like DMSO-d6 often provide excellent signal dispersion for this type of molecule.
Q2: My spectrum has two very broad peaks that I cannot assign. What are they, and how can I confirm their identity?
A2: You are likely observing the exchangeable protons from the phenolic hydroxyl (-OH) and the oxime hydroxyl (=N-OH) groups.[1][2][3] These protons can participate in hydrogen bonding and chemical exchange with residual water or other protic species in your sample, which leads to significant peak broadening.[1][4][5]
-
Phenolic -OH: Typically appears between δ 9–11 ppm.
-
Oxime =N-OH: Often found further downfield, from δ 11–12 ppm.
Their exact chemical shift is highly dependent on solvent, concentration, and temperature.[2][4]
Confirmation Protocol: D₂O Shake Experiment
The definitive method to identify these peaks is a "D₂O shake" experiment.[6][7][8][9] Protons attached to heteroatoms (like oxygen) will rapidly exchange with the deuterium from D₂O. Since deuterium is not observed in a ¹H NMR spectrum, the corresponding peaks will disappear.[6][8][10]
Protocol: D₂O Exchange for Identifying Labile Protons
-
Acquire Initial Spectrum: Dissolve your sample in a deuterated solvent (e.g., DMSO-d6) and acquire a standard ¹H NMR spectrum.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add one to two drops of deuterium oxide (D₂O) directly to the sample.
-
Mix Thoroughly: Cap the tube and shake it vigorously for several seconds to ensure complete mixing.[6][7]
-
Re-acquire Spectrum: Place the sample back into the spectrometer and acquire a second ¹H NMR spectrum using the same parameters.
-
Analyze: Compare the two spectra. The broad peaks corresponding to the -OH and =N-OH protons should have disappeared or significantly diminished in the second spectrum, confirming their assignment.[6][8]
Q3: I see two sets of signals for my compound, suggesting a mixture. Could this be E/Z isomerism of the oxime?
A3: Yes, this is a strong possibility. Oximes can exist as geometric isomers (E/Z or syn/anti) due to the restricted rotation around the C=N double bond.[11][12] These isomers are distinct chemical species and will give rise to two separate sets of NMR signals.[12][13]
-
Key Indicators: You may observe two distinct peaks for the oxime proton (-CH=NOH) and the adjacent aromatic proton (H-2). The relative integration of these two sets of signals will give you the isomeric ratio.
-
Influencing Factors: The E/Z ratio can be influenced by the solvent, temperature, and the synthetic conditions used to prepare the oxime.[11]
-
Advanced Confirmation: 2D NMR techniques like NOESY can be used to definitively assign the stereochemistry. A NOESY experiment would show a through-space correlation between the oxime proton (-CH=NOH) and the nearest aromatic proton, which differs between the E and Z isomers.
Diagram: E/Z Isomerism of this compound
Caption: Representation of E/Z isomers giving distinct NMR signals.
Q4: I have an unexpected singlet around δ 9.8-10.0 ppm. What could this be?
A4: A sharp singlet in this downfield region is highly characteristic of an aldehyde proton (-CHO).[3] This peak most likely corresponds to unreacted 4-hydroxy-3-nitrobenzaldehyde , the starting material for your oxime synthesis.[14][15]
Troubleshooting Steps:
-
Check Purity: Review the purification method for your product. Recrystallization or column chromatography may be necessary to remove the residual starting material.
-
Reaction Monitoring: Ensure the reaction to form the oxime has gone to completion by using a technique like Thin Layer Chromatography (TLC) before workup.
General NMR Troubleshooting Workflow
If your spectrum is not what you expect, follow this logical workflow to diagnose the issue.
Diagram: General NMR Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common NMR spectral issues.
Reference Data
This table provides expected ¹H NMR chemical shifts for this compound. Note that values can vary based on the solvent and spectrometer frequency.
| Proton Assignment | Multiplicity | Approx. Chemical Shift (δ ppm) in DMSO-d6 | Notes |
| Phenolic -OH | broad singlet | 10.5 - 11.5 | Exchangeable with D₂O. Position is highly variable.[2][4] |
| Oxime =N-OH | broad singlet | 11.5 - 12.0 | Exchangeable with D₂O. Position is highly variable.[2][4] |
| Aldehyde CH=N | singlet | 8.1 - 8.3 | May appear as two singlets if E/Z isomers are present.[13] |
| Aromatic H-2 | doublet | ~8.2 | Ortho to C=N, meta to NO₂. |
| Aromatic H-6 | doublet of d. | ~7.8 | Ortho to C=N, meta to OH. |
| Aromatic H-5 | doublet | ~7.2 | Ortho to OH, meta to C=N. |
| Starting Aldehyde -CHO | singlet | ~9.9 | If present as an impurity.[14][15] |
References
-
Proton NMR Assignment Tools - The D2O Shake. (2007). University of Rochester. [Link]
-
Hydroxyl Groups in NMR. (2023). Reddit r/Chempros. [Link]
-
1H NMR Broad peaks. (2015). Chemistry Stack Exchange. [Link]
-
The Basics of Interpreting a Proton (1H) NMR Spectrum. (2021). ACD/Labs. [Link]
-
E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations. (2022). Organic & Biomolecular Chemistry. [Link]
-
How NMR Helps Identify Isomers in Organic Chemistry? (n.d.). Creative Biostructure. [Link]
-
Exchangeable Protons in NMR—Friend or Foe? (2023). ACD/Labs. [Link]
-
Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester. [Link]
-
Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors. (2021). Molecules. [Link]
-
5.10: Interpreting Proton NMR Spectra. (2023). Chemistry LibreTexts. [Link]
-
NMR spectroscopy of hydroxyl protons in aqueous solutions of peptides and proteins. (1992). European Journal of Biochemistry. [Link]
-
Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes. (2010). Journal of the American Society for Mass Spectrometry. [Link]
-
Exchangeable Protons and Deuterium Exchange. (n.d.). OpenOChem Learn. [Link]
-
Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics. (2022). Metabolites. [Link]
-
17.11: Spectroscopy of Alcohols and Phenols. (2022). Chemistry LibreTexts. [Link]
-
Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). (n.d.). Study Mind. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development. [Link]
-
Correlation between 1H NMR chemical shifts of hydroxyl protons in n-hexanol/cyclohexane and molecular association properties investigated using density functional theory. (2019). Journal of Molecular Liquids. [Link]
-
HNMR of E/Z mixtures. (2024). Reddit r/Chempros. [Link]
-
4-Hydroxy-3-nitrobenzaldehyde - 13C NMR Spectrum. (n.d.). SpectraBase. [Link]
-
4-Hydroxy-3-nitrobenzaldehyde. (n.d.). PubChem. [Link]
-
Supporting Information for a manuscript. (2013). The Royal Society of Chemistry. [Link]
- Method of manufacturing high purity oximes from aqueous hydroxylamine and ketones. (2001).
-
1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) for 4-Hydroxybenzaldehyde. (n.d.). Human Metabolome Database. [Link]
-
Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]
-
4-Hydroxy-3-nitrobenzaldehyde. (n.d.). NIST WebBook. [Link]
-
21 questions with answers in OXIMES. (n.d.). ResearchGate. [Link]
-
Oxime. (n.d.). Wikipedia. [Link]
-
Analysis of the reduction product of 3-nitrobenzaldehyde. (n.d.). Oxford Instruments. [Link]
-
Oxime synthesis by condensation or oxidation. (n.d.). Organic Chemistry Portal. [Link]
-
4-Nitrobenzaldoxime. (n.d.). PubChem. [Link]
-
Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. (n.d.). Oxford Instruments. [Link]
-
Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. (2014). Oriental Journal of Chemistry. [Link]
Sources
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- 6. University of Ottawa NMR Facility Blog: Proton NMR Assignment Tools - The D2O Shake [u-of-o-nmr-facility.blogspot.com]
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- 8. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
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- 11. creative-biostructure.com [creative-biostructure.com]
- 12. Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
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Technical Support Center: Overcoming Poor Solubility of 4-Hydroxy-3-nitrobenzaldehyde Oxime in Biological Assays
Welcome to the technical support center for 4-Hydroxy-3-nitrobenzaldehyde oxime. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable troubleshooting strategies to address the common challenge of this compound's poor solubility in aqueous biological assay systems.
I. Understanding the Challenge: The Physicochemical Properties of this compound
This compound is a phenolic compound, and its structure dictates its solubility characteristics. The presence of a hydroxyl group and a nitro group on the benzene ring, along with the oxime functional group, results in a molecule with limited aqueous solubility. This can lead to several issues in biological assays, including precipitation, inaccurate concentration measurements, and underestimated biological activity.[1]
II. Troubleshooting Guide: Common Solubility Issues and Solutions
This section addresses specific problems you may encounter during your experiments and provides step-by-step solutions.
Question: My this compound precipitated out of my aqueous assay buffer. What should I do?
Answer:
Precipitation is a clear indicator that the compound has exceeded its solubility limit in your assay medium. Here’s a systematic approach to resolving this issue:
1. Review Your Stock Solution Preparation:
-
Initial Solvent Choice: The first step is to ensure your stock solution is properly prepared. Dimethyl sulfoxide (DMSO) is a widely used aprotic solvent capable of dissolving a broad range of polar and non-polar compounds, making it an excellent initial choice for this compound.[2] It is also miscible with water and generally has low toxicity in cell-based assays at low concentrations.[1][3]
-
Concentration of Stock Solution: Prepare a high-concentration stock solution in 100% DMSO. This allows for minimal addition of the organic solvent to your final assay, reducing the risk of solvent-induced artifacts.
2. Optimize the Final Assay Concentration:
-
Serial Dilutions: Perform serial dilutions of your DMSO stock solution directly into your aqueous assay buffer. Visually inspect for any signs of precipitation at each dilution step. This will help you determine the maximum soluble concentration of the compound in your specific buffer system.
-
Final DMSO Concentration: Aim to keep the final concentration of DMSO in your assay below 1%, and ideally below 0.5%, as higher concentrations can have cytotoxic effects or interfere with assay components.[3]
3. Employ Co-solvents:
-
If lowering the final concentration of this compound is not feasible for your experimental design, the use of a co-solvent can be an effective strategy.[4][5] Co-solvents are substances added in small amounts to the primary solvent (in this case, your aqueous buffer) to increase the solubility of a poorly soluble compound.[4]
-
Common Co-solvents for Biological Assays:
-
Testing Co-solvents: Prepare intermediate dilutions of your DMSO stock in a solution containing a small percentage of the co-solvent before the final dilution into the assay buffer. It is crucial to run a vehicle control with the same concentration of the co-solvent to ensure it does not affect your assay readout.
4. Adjusting the pH of the Assay Buffer:
-
The solubility of phenolic compounds like this compound can be significantly influenced by pH.[6] Phenolic compounds are weakly acidic and tend to be more soluble at higher (alkaline) pH values where the phenolic hydroxyl group is deprotonated, forming a more polar phenolate salt.[6][7]
-
Experimental Approach:
-
Carefully measure the pH of your current assay buffer.
-
Prepare small batches of your buffer at slightly different pH values (e.g., 7.4, 7.8, 8.2).
-
Test the solubility of this compound in each buffer.
-
Important Consideration: Ensure that any pH adjustment does not negatively impact the stability of your compound or the biological activity you are measuring. Some phenolic compounds can degrade at high pH.[8] It is essential to validate that your assay remains robust at the adjusted pH.
-
Below is a workflow to guide your troubleshooting process:
Caption: Troubleshooting workflow for precipitation issues.
Question: I am concerned about the potential for my compound to be unstable at a higher pH. How can I assess this?
Answer:
This is a valid concern, as the stability of phenolic compounds can be pH-dependent.[8] To assess the stability of this compound at a higher pH, you can perform a simple time-course experiment:
-
Prepare a solution of your compound in the pH-adjusted buffer.
-
Incubate the solution under the same conditions as your assay (e.g., temperature, light exposure).
-
At various time points (e.g., 0, 1, 2, 4, and 24 hours), take an aliquot of the solution.
-
Analyze the aliquots using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, to monitor for any degradation of the parent compound.
-
A stable compound will show a consistent concentration over time, while a decrease in the parent peak and the appearance of new peaks would indicate degradation.
III. Frequently Asked Questions (FAQs)
What is the best solvent to prepare a stock solution of this compound?
For biological assays, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.[1][2] It is a powerful solvent for a wide range of organic compounds and is miscible with aqueous buffers.
What is the maximum concentration of DMSO that is safe for my cell-based assay?
While this can be cell-line dependent, a general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize solvent-induced artifacts and cytotoxicity.[3] It is always best practice to include a vehicle control (assay buffer with the same final concentration of DMSO) in your experiments.
Are there alternative formulation strategies if co-solvents and pH adjustment are not effective?
Yes, for particularly challenging compounds, more advanced formulation strategies can be explored, although these are often more complex to prepare.[9][10][11] These can include:
-
Lipid-based formulations: These systems can solubilize lipophilic drugs and include simple oil solutions or self-emulsifying systems.[9]
-
Inclusion complexes with cyclodextrins: Cyclodextrins can encapsulate poorly soluble molecules, increasing their aqueous solubility.[10]
-
Nanosuspensions: Reducing the particle size of the compound to the nanoscale can increase its surface area and dissolution rate.[11]
The choice of an advanced formulation strategy will depend on the specific properties of your compound and the requirements of your assay.[10]
IV. Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Molecular Weight: 182.14 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
Procedure:
-
Accurately weigh out 1.82 mg of this compound.
-
Transfer the weighed compound to a clean, dry microcentrifuge tube or vial.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.
-
Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: Determining the Maximum Soluble Concentration in Assay Buffer
Materials:
-
10 mM stock solution of this compound in DMSO
-
Your specific biological assay buffer
-
Microplate (e.g., 96-well) or microcentrifuge tubes
-
Multichannel pipette
Procedure:
-
Prepare a series of dilutions of your 10 mM stock solution in your assay buffer. For example, in a 96-well plate, you can perform a 2-fold serial dilution starting from a 1:100 dilution (100 µM).
-
To the first well, add 2 µL of the 10 mM stock to 198 µL of assay buffer (final concentration 100 µM, 1% DMSO).
-
For the subsequent wells, transfer 100 µL from the previous well to the next well containing 100 µL of assay buffer, mixing thoroughly at each step.
-
Visually inspect each well for any signs of precipitation or cloudiness immediately after preparation and after a period equivalent to your assay incubation time.
-
The highest concentration that remains clear is your maximum working concentration under these conditions.
The following diagram illustrates the serial dilution process:
Caption: Serial dilution for solubility determination.
V. Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O₄ | [12] |
| Molecular Weight | 182.14 g/mol | [12] |
| Appearance | Predicted: Crystalline solid | |
| Melting Point | 140-142 °C |
VI. References
-
Effect of pH on the solubility of phenolic compounds. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
What is the relation between the solubility of phenolic compounds and pH of solution? (2016). ResearchGate. Retrieved January 20, 2026, from [Link]
-
The impact of pH value in the Phenolic content and Antioxidant potential of Medicinal plant extract. (2020). ProQuest. Retrieved January 20, 2026, from [Link]
-
Cosolvent. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved January 20, 2026, from [Link]
-
Formulation strategies for poorly soluble drugs. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization. (2019). PubMed Central. Retrieved January 20, 2026, from [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2021). PubMed Central. Retrieved January 20, 2026, from [Link]
-
Effect of pH on the stability of plant phenolic compounds. (2000). PubMed. Retrieved January 20, 2026, from [Link]
-
Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd. Retrieved January 20, 2026, from [Link]
-
Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. (2021). Aragen Life Sciences. Retrieved January 20, 2026, from [Link]
-
4-Hydroxy-3-nitrobenzaldehyde. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. (2012). PubMed Central. Retrieved January 20, 2026, from [Link]
-
Chemical Properties of 4-Hydroxy-3-nitrobenzaldehyde (CAS 3011-34-5). (n.d.). Cheméo. Retrieved January 20, 2026, from [Link]
-
4-Nitrobenzaldoxime. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress. (2022). MDPI. Retrieved January 20, 2026, from [Link]
-
[Supporting Information] Table of Contents. (2013). The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
-
Synthesis and Characterization of p-hydroxybenzaldehyde oxime based terpolymers and their biolgical activities. (2010). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Benzaldehyde oxime - Chemical & Physical Properties. (n.d.). Cheméo. Retrieved January 20, 2026, from [Link]
-
Chemical Properties of Benzaldehyde, 4-hydroxy-3-methoxy, O-methyloxime. (n.d.). Cheméo. Retrieved January 20, 2026, from [Link]
-
4-Hydroxy-3-nitrobenzaldehyde. (2008). Sci-Hub. Retrieved January 20, 2026, from [Link]
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- 2. medchemexpress.com [medchemexpress.com]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cosolvent - Wikipedia [en.wikipedia.org]
- 5. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. researchgate.net [researchgate.net]
- 11. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | C7H6N2O4 | CID 135642815 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Geometric Isomer Formation of 4-Hydroxy-3-nitrobenzaldehyde Oxime
Welcome to the technical support center for the synthesis and handling of 4-Hydroxy-3-nitrobenzaldehyde oxime. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of geometric isomerism in oxime synthesis. Our goal is to provide you with the expertise and practical insights needed to control and minimize the formation of unwanted isomers, ensuring the stereochemical purity of your target compound.
Introduction to Geometric Isomerism in Oximes
The C=N double bond in oximes, including this compound, restricts free rotation, leading to the potential for geometric isomerism.[1][2][3][4] This results in two possible stereoisomers: the E and Z isomers (historically referred to as syn and anti).[1][5] The spatial arrangement of the hydroxyl group relative to the other substituents on the carbon atom defines these isomers.[3][5]
The relative stability and ratio of these isomers are influenced by thermodynamic and kinetic factors during the synthesis.[6][7] For many pharmaceutical applications, a single, pure isomer is required, as different isomers can exhibit distinct biological activities.[8][9] Therefore, controlling the stereoselectivity of the oximation reaction is of paramount importance.[6][10]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of this compound in a question-and-answer format.
Q1: My reaction produces a mixture of E and Z isomers. How can I favor the formation of a single isomer?
A1: The formation of a mixture of isomers is a common issue in oxime synthesis.[8] The ratio of E to Z isomers is highly dependent on the reaction conditions. Here are several factors to consider for maximizing the yield of the desired isomer:
-
Thermodynamic vs. Kinetic Control: The thermodynamically more stable isomer is often the one that is predominantly formed, especially under conditions that allow for equilibration.[6][7] For aldoximes derived from aromatic aldehydes, the E-isomer is typically more stable due to reduced steric hindrance.[10] To favor the thermodynamically controlled product, consider using higher reaction temperatures or longer reaction times to allow the initial mixture to equilibrate to the more stable form.[6] Conversely, for kinetic control, which would favor the faster-forming isomer, lower reaction temperatures are generally recommended.[6]
-
Solvent Polarity: The polarity of the solvent can influence the transition state of the reaction and the stability of the resulting isomers.[6] It is recommended to screen a variety of solvents with differing polarities (e.g., ethanol, methanol, dioxane, and water) to determine the optimal medium for your desired isomer. Reactions in polar solvents have been shown to proceed faster.[6]
-
pH Control: The oximation reaction is often catalyzed by either acid or base.[8] The pH of the reaction medium can significantly impact the isomer ratio.
-
Acidic Conditions: Strong acids can catalyze the isomerization of the oxime, potentially leading to a mixture of isomers.[11] Using milder acidic conditions or a buffer system can help to control the pH and improve selectivity.
-
Basic Conditions: The use of a base, such as sodium hydroxide or sodium carbonate, is common. The choice and stoichiometry of the base can influence the stereochemical outcome. Experimenting with different bases and their concentrations is advised.
-
-
Catalyst Systems: Specific catalysts have been developed to promote the formation of a single isomer. While many are substrate-specific, exploring catalysts known for stereoselective oximation could be beneficial.[8]
Q2: I have a mixture of isomers. What is the best way to separate them?
A2: If your synthesis results in an unavoidable mixture of isomers, several purification techniques can be employed:
-
Column Chromatography: This is a widely used method for separating geometric isomers of oximes.[8] The choice of stationary phase (e.g., silica gel) and a suitable eluent system is critical. A systematic screening of solvent systems with varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol) will be necessary to achieve good separation.
-
Crystallization: Fractional crystallization can be an effective method if the two isomers have significantly different solubilities in a particular solvent. This often requires careful selection of the solvent and optimization of the crystallization conditions (temperature, concentration).
-
Preparative HPLC: For difficult separations or when high purity is required, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique.[9] This allows for the isolation of each isomer with high resolution.
Q3: How can I confirm the stereochemistry of my synthesized oxime isomers?
A3: The unambiguous determination of the E and Z configuration is crucial. A combination of spectroscopic techniques is typically used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for distinguishing between E and Z oxime isomers.[12]
-
¹H NMR: The chemical shift of the proton on the oxime carbon (the aldehydic proton in the starting material) is often different for the two isomers due to the anisotropic effect of the C=N bond. Protons that are syn to the hydroxyl group are typically shielded and appear at a lower chemical shift (upfield) compared to when they are anti.
-
¹³C NMR: The chemical shifts of the carbon atoms, particularly the C=N carbon and the carbons of the aromatic ring, will differ between the E and Z isomers due to steric effects.
-
2D NMR (NOESY/ROESY): Nuclear Overhauser Effect spectroscopy can provide definitive proof of stereochemistry by showing through-space correlations between the oxime hydroxyl proton and nearby protons on the aromatic ring.[13][14]
-
-
High-Resolution Mass Spectrometry (HRMS): While MS itself doesn't typically distinguish between geometric isomers, it is essential for confirming the molecular weight and elemental composition of your product. When coupled with a separation technique like HPLC (LC-MS), it can help identify the individual isomers in a mixture.[14]
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol provides a starting point for the synthesis. Optimization of the parameters mentioned in the troubleshooting guide is recommended to achieve the desired isomeric purity.
Materials:
-
4-Hydroxy-3-nitrobenzaldehyde[15]
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)
-
Ethanol or Methanol
-
Deionized water
Procedure:
-
Dissolve 4-Hydroxy-3-nitrobenzaldehyde (1 equivalent) in ethanol or methanol in a round-bottom flask.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.1-1.5 equivalents) and sodium hydroxide or sodium carbonate (1.1-1.5 equivalents) in a minimal amount of water.
-
Slowly add the hydroxylamine solution to the aldehyde solution with stirring at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, acidify the mixture with dilute HCl to a pH of ~5-6.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Analyze the crude product by ¹H NMR to determine the isomeric ratio.
-
If necessary, purify the product by column chromatography or recrystallization.
Protocol 2: Characterization by ¹H NMR
Procedure:
-
Prepare a sample of the synthesized oxime in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire a ¹H NMR spectrum.
-
Identify the signal corresponding to the CH=NOH proton. The chemical shift of this proton will likely be different for the E and Z isomers.
-
Integrate the signals for the CH=NOH proton of both isomers to determine their relative ratio.
Data Presentation
| Parameter | Recommended Range/Value | Expected Outcome |
| Reaction Temperature | 0°C to reflux | Lower temperatures may favor kinetic product; higher temperatures may favor thermodynamic product. |
| Base | NaOH, Na₂CO₃, Pyridine | Choice of base can influence isomer ratio. |
| Solvent | Ethanol, Methanol, Water | Polarity can affect reaction rate and selectivity. |
| Reaction Time | 1-24 hours | Longer times can lead to equilibration to the more stable isomer. |
Visualizations
Caption: Equilibrium between E and Z isomers is influenced by reaction conditions.
Caption: Experimental workflow for synthesis, purification, and analysis.
Frequently Asked Questions (FAQs)
Q: Why is the E-isomer generally more stable for aldoximes? A: In aldoximes, the substituent on the nitrogen (the hydroxyl group) is smaller than the substituent on the carbon (in this case, the substituted phenyl ring). The E configuration places the larger phenyl group and the hydroxyl group on opposite sides of the C=N double bond, minimizing steric repulsion and leading to greater thermodynamic stability.
Q: Can the E and Z isomers interconvert after isolation? A: Yes, interconversion is possible, especially in solution and can be catalyzed by acid or light.[11] The energy barrier for this isomerization is significant, making the isomers stable and separable at room temperature in the absence of catalysts.[13][16] However, for long-term storage, it is advisable to store the pure isomers under inert gas, protected from light, and at a low temperature.
Q: Are there any catalyst-free methods for this synthesis? A: Yes, some studies have shown that the reaction can proceed efficiently without a catalyst, sometimes using just water or a water/co-solvent mixture.[17] These "green chemistry" approaches can be advantageous in minimizing side products and simplifying purification.
Q: What are the key differences to look for in the IR spectra of the E and Z isomers? A: While NMR is more definitive, subtle differences may be observed in the infrared (IR) spectra. The frequency of the C=N stretching vibration and the O-H stretching vibration might differ slightly between the two isomers due to differences in their molecular symmetry and potential for intermolecular hydrogen bonding in the solid state.
References
- Polytopal Rearrangement Governing Stereochemistry of Bicyclic Oxime Ether Synthesis. (2022).
- Strategies to control the stereoselectivity of the Beckmann rearrangement of substituted Cyclopentanone oximes. (n.d.). Benchchem.
- Song, Q., et al. (2019). Scope of stereoselective synthesis of ketoximes with oxime chlorides....
- Selective Synthesis of E and Z Isomers of Oximes. (2014).
- Song, Q. (n.d.). Stereoconvergent Synthesis of Ketoximes. Thieme Chemistry.
- Oxime ligands: Organometallic synthesis and catalysis. (n.d.). Taylor & Francis Online.
- The role of water on the acid-promoted E/Z isomerization of oximes in aqueous solution. (n.d.).
- Spectroscopic Fingerprints of Oxime Ester Isomers: A Compar
- GEOMETRICAL ISOMERISM | ORGANIC | CIS-TRANS | E-Z NOTATION | ALKENES | OXIMES. (n.d.). AdiChemistry.
- Explain geometrical isomerism in oximes. (2025). Filo.
- Cortés, I., & Sarotti, A. M. (2023). E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods. Organic & Biomolecular Chemistry, 21, 2935-2940.
- cis trans isomerism - Why are oxime geometrical isomers stable? (2015). Chemistry Stack Exchange.
- Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. (n.d.). MDPI.
- STEREOCHEMISTRY II SEM-1, CC-1B PART-9, PPT-9 Part-9: Configuration-II CONTENTS. (n.d.). St.
- 4-Hydroxy-3-nitrobenzaldehyde 97 3011-34-5. (n.d.). Sigma-Aldrich.
- BP401T-2.pdf. (n.d.). COP Bela.
- Identification of E and Z-isomers of some cephalosporins by NMR. (2010). TSI Journals.
- 4-Hydroxy-3-nitrobenzaldehyde | 3011-34-5 | FH32308. (n.d.). Biosynth.
- The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. (2021). Indian Academy of Sciences.
- Characterization of the isomeric configuration and impurities of (Z)
- Geometrical Isomerism and Conformations: Nomenclature and Physical Properties. (n.d.). Allen.
- This compound | C7H6N2O4 | CID 135642815. (n.d.). PubChem.
- Geometrical Isomerism in Alkenes and Oximes. (n.d.). Dalal Institute.
- Synthesis of 4-amino-3-nitrobenzaldehyde. (n.d.).
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- 7. Stereoconvergent Synthesis of Ketoximes - SYNFORM - Thieme Chemistry [thieme.de]
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- 14. Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC–MS, and quantitative HPLC analysis - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Scaling Up the Synthesis of 4-Hydroxy-3-nitrobenzaldehyde Oxime
This guide is designed for researchers, chemists, and drug development professionals focused on the synthesis of 4-Hydroxy-3-nitrobenzaldehyde oxime. Moving from a bench-scale reaction to a larger, pilot-scale synthesis introduces challenges related to safety, reaction control, and product isolation. This document provides in-depth technical guidance, field-proven insights, and robust troubleshooting protocols to ensure a successful and safe scale-up process.
Synthesis Overview & Core Principles
The synthesis of this compound is fundamentally a condensation reaction between 4-Hydroxy-3-nitrobenzaldehyde and hydroxylamine.[1][2] The most common laboratory method utilizes hydroxylamine hydrochloride, which requires a base to liberate the free hydroxylamine nucleophile and neutralize the HCl byproduct.
Reaction: HOC₆H₃(NO₂)CHO + NH₂OH·HCl → HOC₆H₃(NO₂)CH=NOH + HCl + H₂O
The reaction proceeds via a nucleophilic addition of the hydroxylamine to the aldehyde's carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the final oxime product. While straightforward on a small scale, scaling this process requires careful control over several key parameters to maintain yield, purity, and, most importantly, safety.
Sources
Validation & Comparative
A Comparative Guide to 4-Hydroxy-3-nitrobenzaldehyde Oxime and Its Isomers for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the nuanced differences between structurally similar molecules can dictate their biological efficacy and potential therapeutic applications. This guide provides an in-depth, objective comparison of 4-Hydroxy-3-nitrobenzaldehyde oxime with its isomeric counterparts: 2-nitrobenzaldehyde oxime, 3-nitrobenzaldehyde oxime, and 4-nitrobenzaldehyde oxime. By delving into their synthesis, physicochemical properties, and biological activities, supported by experimental data, this document serves as a critical resource for researchers navigating the subtleties of nitrobenzaldehyde oxime chemistry.
Introduction: The Significance of Nitrobenzaldehyde Oximes
Nitrobenzaldehyde oximes are a class of organic compounds that have garnered considerable attention in pharmaceutical research. The presence of the oxime functional group (-C=N-OH) combined with a nitro-substituted aromatic ring gives rise to a diverse range of biological activities, including antimicrobial and antioxidant properties. The specific positioning of the nitro and hydroxyl groups on the benzaldehyde scaffold profoundly influences the molecule's electronic and steric characteristics, thereby modulating its reactivity and interaction with biological targets. Understanding these structure-activity relationships is paramount for the rational design of novel therapeutic agents.
Synthesis of Nitrobenzaldehyde Oximes: A Practical Approach
The synthesis of nitrobenzaldehyde oximes is typically achieved through the condensation reaction of the corresponding nitrobenzaldehyde with hydroxylamine. This nucleophilic addition-elimination reaction is a robust and efficient method for generating the desired oxime.
General Synthesis Pathway
The fundamental reaction involves the attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the nitrobenzaldehyde, followed by the elimination of a water molecule to form the C=N double bond of the oxime.
Caption: General reaction pathway for the synthesis of nitrobenzaldehyde oximes.
Experimental Protocol: Catalyst-Free Synthesis in an Aqueous Medium
This protocol, adapted from a highly efficient and environmentally benign method, outlines the synthesis of nitrobenzaldehyde oximes without the need for a catalyst.[1]
Rationale: The use of a mineral water/methanol solvent system provides a slightly acidic medium that facilitates the reaction, while avoiding the use of potentially contaminating catalysts. This approach simplifies the purification process and aligns with the principles of green chemistry.
Materials:
-
Substituted Nitrobenzaldehyde (e.g., 4-Hydroxy-3-nitrobenzaldehyde)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Methanol
-
Mineral Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
In a round-bottom flask, dissolve 0.25 mmol of the desired nitrobenzaldehyde in 1.0 mL of methanol.
-
Add 0.30 mmol of hydroxylamine hydrochloride to the solution.
-
To this mixture, add 1.0 mL of mineral water.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by TLC using an appropriate solvent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 10-30 minutes.
-
Upon completion, transfer the reaction mixture to a separatory funnel containing 10 mL of ethyl acetate and 10 mL of water.
-
Shake the funnel and allow the layers to separate. Collect the organic layer.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude oxime product.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Physicochemical Properties: A Comparative Analysis
The substitution pattern on the aromatic ring significantly impacts the physicochemical properties of the nitrobenzaldehyde oximes. These properties, in turn, influence their solubility, stability, and pharmacokinetic profiles.
| Property | This compound | 2-Nitrobenzaldehyde Oxime | 3-Nitrobenzaldehyde Oxime | 4-Nitrobenzaldehyde Oxime |
| Molecular Formula | C₇H₆N₂O₄ | C₇H₆N₂O₃ | C₇H₆N₂O₃ | C₇H₆N₂O₃ |
| Molecular Weight | 182.14 g/mol | 166.13 g/mol | 166.13 g/mol [2] | 166.13 g/mol |
| Appearance | Pale yellow solid | Pale yellow crystalline powder | Yellowish solid | Light yellow crystalline powder[3] |
| Melting Point (°C) | ~165-168 (decomposes) | 43[4] | ~121-123 | 126-131[3] |
| Solubility | Soluble in ethanol, methanol | Soluble in ethanol, ether | Soluble in ethanol | Soluble in ethanol |
| ¹H NMR (DMSO-d₆, δ ppm) | ~11.5 (s, 1H, OH-oxime), ~10.0 (s, 1H, OH-phenol), 8.1-7.2 (m, 3H, Ar-H) | ~11.4 (s, 1H, -NOH), 8.1-7.6 (m, 5H, Ar-H and -CH=N) | ~11.5 (s, 1H, -NOH), 8.4-7.7 (m, 5H, Ar-H and -CH=N) | ~11.6 (s, 1H, -NOH), 8.2 (s, 1H, -CH=N), 8.2-7.8 (m, 4H, Ar-H) |
| IR (cm⁻¹) | ~3400 (O-H phenol), ~3200 (O-H oxime), ~1610 (C=N), ~1530 & ~1340 (NO₂) | ~3300 (O-H), ~1620 (C=N), ~1525 & ~1350 (NO₂) | ~3250 (O-H), ~1615 (C=N), ~1530 & ~1345 (NO₂) | ~3300 (O-H), ~1600 (C=N), ~1510 & ~1340 (NO₂) |
Note: Some spectral data are predicted based on analogous structures and general chemical principles.
Biological Activities: Unveiling the Therapeutic Potential
The therapeutic potential of nitrobenzaldehyde oximes lies in their diverse biological activities. This section compares their antioxidant and antimicrobial properties, providing a basis for selecting candidates for further investigation.
Antioxidant Activity
The antioxidant activity of these compounds is primarily attributed to their ability to scavenge free radicals. The presence of a phenolic hydroxyl group in this compound is expected to significantly enhance its antioxidant potential compared to its isomers lacking this group.
Mechanism of Action: Free Radical Scavenging
Phenolic compounds can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction. The resulting phenoxyl radical is stabilized by resonance, preventing it from initiating further oxidative damage. The nitro group, being electron-withdrawing, can influence the O-H bond dissociation enthalpy, thereby modulating the antioxidant activity.
Caption: Mechanism of free radical scavenging by a phenolic antioxidant.
Comparative Antioxidant Activity (DPPH Assay)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate antioxidant activity. The IC₅₀ value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals; a lower IC₅₀ value indicates higher antioxidant activity.[1]
| Compound | DPPH Radical Scavenging IC₅₀ (µM) |
| This compound | Data not readily available |
| 2-Nitrobenzaldehyde Oxime | Data not readily available |
| 3-Nitrobenzaldehyde Oxime | Data not readily available |
| 4-Nitrobenzaldehyde Oxime | Data not readily available |
| Ascorbic Acid (Standard) | ~25-50 |
| BHT (Standard) | ~50-100 |
Note: While specific IC₅₀ values for these exact oximes are not available in a single comparative study, the presence of the phenolic hydroxyl group in the 4-hydroxy-3-nitro isomer strongly suggests it will possess the most potent antioxidant activity.
Antimicrobial Activity
Nitroaromatic compounds are known to exhibit antimicrobial effects, often through the intracellular reduction of the nitro group to form reactive radical species that can damage cellular components. The position of the nitro group can influence the reduction potential and, consequently, the antimicrobial potency.
Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]
| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
| This compound | Data not readily available | Data not readily available |
| 2-Nitrobenzaldehyde Oxime | Data not readily available | Data not readily available |
| 3-Nitrobenzaldehyde Oxime | Data not readily available | Data not readily available |
| 4-Nitrobenzaldehyde Oxime | >100 | >100 |
| Ciprofloxacin (Standard) | ~0.25-1 | ~0.015-0.12 |
Note: The available data on the antimicrobial activity of the parent nitrobenzaldehyde oximes is limited. However, derivatives of these compounds have shown promising antimicrobial activity, suggesting that the core scaffold is a viable starting point for the development of new antimicrobial agents.
Experimental Protocols for Biological Assays
To ensure the reproducibility and validity of the biological data, detailed experimental protocols are provided below.
DPPH Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Test compounds (nitrobenzaldehyde oximes)
-
Ascorbic acid or BHT (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of the test compounds and the positive control in methanol.
-
In a 96-well plate, add 100 µL of each dilution of the test compounds and control to separate wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Methanol is used as a blank. A control containing methanol and the DPPH solution is also included.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
The IC₅₀ value is determined by plotting the percentage of scavenging against the concentration of the test compound.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
Test compounds (nitrobenzaldehyde oximes)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the stock solutions in MHB in a 96-well microplate.
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well (except for the sterility control) with the bacterial suspension.
-
Include a positive control (bacteria without any test compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion and Future Directions
This comparative guide highlights the key differences and similarities among this compound and its isomers. The presence of the hydroxyl group in the 4-position is predicted to confer superior antioxidant activity to this compound. While the antimicrobial data for the parent oximes is currently limited, the nitrobenzaldehyde oxime scaffold represents a promising platform for the development of novel therapeutic agents.
Future research should focus on the systematic evaluation of the biological activities of these compounds in a single, comprehensive study to provide a direct and robust comparison. Further derivatization of these core structures, guided by the structure-activity relationships discussed herein, may lead to the discovery of potent and selective drug candidates.
References
- Çelik, F., et al. (2021). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences, 133(3), 73.
- BenchChem. (2025). A Comparative Study of 3-Fluoro-4-nitrobenzaldehyde Oxime with Other Substituted Benzaldehyde Oximes.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-nitrobenzaldehyde Oxime.
- Oriental Journal of Chemistry. (2015). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid.
- ResearchGate. (2010). (E)-4-Nitrobenzaldehyde oxime.
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- ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
- BenchChem. (2025).
- PubChem. (n.d.). 3-Nitrobenzaldoxime.
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- Cheméo. (n.d.). Chemical Properties of 4-Hydroxy-3-nitrobenzaldehyde (CAS 3011-34-5).
- The Royal Society of Chemistry. (2013).
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- PubMed Central. (2023). In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina.
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- PubMed. (2012). Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors.
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A Comparative Analysis of the Biological Activity of 4-Hydroxy-3-nitrobenzaldehyde Oxime and its Analogs: A Guide for Researchers
In the landscape of medicinal chemistry, the benzaldehyde oxime scaffold represents a privileged structure, lauded for its diverse biological activities. The strategic placement of various substituents on the aromatic ring allows for the fine-tuning of its pharmacological profile, making it a fertile ground for the development of novel therapeutic agents.[1] This guide provides an in-depth comparative analysis of the biological activity of 4-Hydroxy-3-nitrobenzaldehyde oxime and its structural analogs, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into a comparative analysis of their antimicrobial, antioxidant, and anticancer properties, supported by available experimental data, and elucidate the underlying structure-activity relationships.
The Influence of Substitution on Biological Activity
The biological efficacy of benzaldehyde oximes is profoundly influenced by the nature and position of substituents on the benzene ring. The interplay of electronic effects, such as induction and resonance, and steric factors dictates the molecule's interaction with biological targets. The oxime moiety itself, with its hydrogen bond donor and acceptor capabilities, is a key determinant of biological activity.[2]
Our focus, this compound, possesses two key substituents: a hydroxyl (-OH) group and a nitro (-NO2) group. The hydroxyl group, particularly in the para position, is often associated with antioxidant activity due to its ability to donate a hydrogen atom to scavenge free radicals. The nitro group, a strong electron-withdrawing group, can significantly modulate the electronic properties of the molecule and has been implicated in both antimicrobial and anticancer activities.
To understand the structure-activity relationships, we will compare this compound with a selection of its analogs:
-
Positional Isomers: 3-Hydroxy-4-nitrobenzaldehyde oxime and 4-Hydroxy-2-nitrobenzaldehyde oxime, to assess the impact of the relative positions of the hydroxyl and nitro groups.
-
Analogs with a Methoxy Group: Vanillin oxime (4-Hydroxy-3-methoxybenzaldehyde oxime), to compare the effect of a methoxy group versus a nitro group at the 3-position.
-
Analogs with a Single Substituent: Salicylaldoxime (2-Hydroxybenzaldehyde oxime), to evaluate the contribution of the nitro group in the context of a hydroxyl substituent.
Comparative Biological Activities
The following sections present a comparative overview of the key biological activities of this compound and its selected analogs. The data, where available, is summarized in tables to facilitate a clear comparison. It is important to note that direct comparative studies under identical conditions are often limited; therefore, the presented data is synthesized from various sources.
Antimicrobial Activity
Benzaldehyde oximes have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains. The mechanism of action is often attributed to their ability to disrupt cell membranes or interfere with essential cellular processes.
| Compound | Test Organism | MIC (µg/mL) | Reference |
| Vanillin Oxime | Rhizoctonia solani | EC50: 66.7 | [1][3][4] |
| Macrophomina phaseolina | EC50: >250 | [1][3][4] | |
| Salicylaldehyde | Various bacteria and fungi | Potent activity reported | [5][6] |
| Substituted Benzaldehyde Oxime Esters | Escherichia coli | Active | [7] |
| Staphylococcus aureus | Active | [7] | |
| 3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime | Escherichia coli | 3.13 - 6.25 | [8] |
| Pseudomonas aeruginosa | 3.13 - 6.25 | [8] | |
| Bacillus subtilis | 3.13 - 6.25 | [8] | |
| Staphylococcus aureus | 3.13 - 6.25 | [8] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism. EC50 is the concentration that causes 50% of the maximum effect.
Antioxidant Activity
The antioxidant potential of phenolic compounds is a well-established area of research. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity, with a lower IC50 value indicating greater antioxidant potential. The presence of a hydroxyl group on the aromatic ring is a key structural feature for antioxidant activity.
| Compound | DPPH IC50 (µM) | Reference |
| 2-(1H-benzimidazol-2-yl)phenol | 1974 | |
| 2-p-tolyl-1H-benzimidazole | 773 | |
| 2-(4-methoxyphenyl)-1H-benzimidazole | 800 |
Note: IC50 is the concentration of a substance required to inhibit a biological process by 50%. Data for direct analogs is limited in the searched literature; related benzimidazole derivatives are shown for context.
While direct comparative DPPH assay data for this compound and its close analogs is scarce in the available literature, the presence of a phenolic hydroxyl group suggests that these compounds would possess some degree of antioxidant activity. The electronic effect of the nitro group, being strongly electron-withdrawing, might influence this activity compared to an electron-donating group like methoxy in vanillin oxime.
Anticancer Activity
The anticancer potential of benzaldehyde derivatives and their oximes is an active area of investigation.[2] The nitro group, in particular, can be a key pharmacophore, with some nitroaromatic compounds acting as hypoxia-activated prodrugs that are selectively toxic to cancer cells in the low-oxygen tumor microenvironment. The MTT assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Hydroxybenzaldehyde | Mouse Astrocytes (protective effect) | - | [9] |
| 4-Hydroxybenzaldehyde | Mouse Astrocytes (protective effect) | - | [9] |
Note: Specific IC50 values for the cytotoxic activity of this compound and its direct analogs against cancer cell lines were not available in the searched literature. The data presented for 3- and 4-hydroxybenzaldehyde relates to their protective effects on astrocytes.
Although quantitative data is limited, the structural features of this compound make it an interesting candidate for anticancer research. The presence of the nitro group suggests a potential for hypoxia-selective activation, a desirable characteristic for solid tumor therapies.
Mechanistic Insights: Modulation of Apoptosis Signaling Pathways
The anticancer activity of many compounds is mediated through the induction of apoptosis, or programmed cell death. The intrinsic (mitochondrial) pathway is a key signaling cascade in apoptosis. This pathway is regulated by the Bcl-2 family of proteins and involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioners of apoptosis. Nitroaromatic compounds have been shown to induce apoptosis, potentially through the generation of reactive oxygen species or by direct interaction with components of the apoptotic machinery.
Caption: Intrinsic pathway of apoptosis potentially modulated by nitroaromatic compounds.
Experimental Protocols
To ensure the reproducibility and comparability of research findings, standardized experimental protocols are essential. The following sections provide detailed methodologies for the key biological assays discussed in this guide.
General Synthesis of Benzaldehyde Oximes
This protocol describes a general method for the synthesis of benzaldehyde oximes from their corresponding aldehydes.
Caption: General workflow for the synthesis of benzaldehyde oximes.
Materials:
-
Substituted benzaldehyde (1.0 eq)
-
Hydroxylamine hydrochloride (1.2-1.5 eq)
-
Sodium acetate or other suitable base (1.5-3.0 eq)
-
Ethanol or Methanol
-
Water
-
Ethyl acetate (for extraction, if needed)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the substituted benzaldehyde in ethanol or methanol in a round-bottom flask.
-
In a separate flask, prepare an aqueous solution of hydroxylamine hydrochloride and the base.
-
Add the aqueous solution to the aldehyde solution with stirring.
-
Stir the reaction mixture at room temperature or under reflux for a period determined by monitoring the reaction progress with Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture. If a precipitate forms, collect it by filtration, wash with cold water, and dry.
-
If no precipitate forms, extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compound stock solution
-
Positive control antibiotic
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Inoculum: Culture the microbial strain on an appropriate agar plate. Prepare a standardized inoculum in sterile broth, adjusting the turbidity to a 0.5 McFarland standard.
-
Serial Dilutions: Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable DPPH free radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compound stock solution
-
Positive control (e.g., Ascorbic acid)
-
96-well microtiter plate
-
Spectrophotometer or plate reader
Procedure:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol or ethanol. Prepare serial dilutions of the test compound and the positive control.
-
Assay: In a 96-well plate, add the test compound dilutions to the wells. Then, add the DPPH solution to each well. Include a control with only the solvent and DPPH.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each well at a specific wavelength (typically 517 nm).
-
Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method to determine cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm).
-
Calculation: Determine the percentage of cell viability relative to untreated control cells and calculate the IC50 value.
Conclusion and Future Directions
The comparative analysis of this compound and its analogs reveals the profound impact of substituent patterns on their biological activities. While direct experimental data for the title compound is limited, the available information on related structures provides a strong rationale for its investigation as a potential antimicrobial, antioxidant, and anticancer agent. The presence of both a hydroxyl and a nitro group offers a unique combination of functionalities that warrant further exploration.
Future research should focus on the systematic synthesis and biological evaluation of a series of analogs to establish clear structure-activity relationships. This should include direct comparative studies of antimicrobial activity against a panel of clinically relevant pathogens, comprehensive antioxidant assays, and cytotoxicity screening against various cancer cell lines. Elucidating the mechanisms of action, particularly in the context of apoptosis induction, will be crucial for the rational design of more potent and selective therapeutic agents based on the this compound scaffold.
References
Please note that the URLs are provided for verification and were accessible at the time of writing.
-
Ahluwalia, V., Garg, N., Kumar, B., Walia, S., & Sati, O. P. (2012). Synthesis, antifungal activity and structure-activity relationships of vanillin oxime-N-O-alkanoates. Natural product communications, 7(12), 1934578X1200701211. [Link]
-
Ahluwalia, V., Garg, N., Kumar, B., Walia, S., & Sati, O. P. (2012). Synthesis, Antifungal Activity and Structure-Activity Relationships of Vanillin Oxime-N-O-Alkanoates. ResearchGate. [Link]
-
(2025). Esters of Vanillin and Vanillal Oximes. ResearchGate. [Link]
-
(2017). Antimicrobial activity of the different benzaldehyde oxime esters 3a-j. ResearchGate. [Link]
-
(2021). Synthesis, characterization and antioxidant activities of some novel oxime derivatives. Semantic Scholar. [Link]
-
Li, X., et al. (2012). Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors. PubMed. [Link]
-
Elo, H., et al. (2015). Correlation of the antimicrobial activity of salicylaldehydes with broadening of the NMR signal of the hydroxyl proton. Possible involvement of proton exchange processes in the antimicrobial activity. PubMed. [Link]
-
Jirovetz, L., et al. (2006). Antimicrobial synergism and antagonism of salicylaldehyde in Filipendula vulgaris essential oil. PubMed. [Link]
-
(2025). Synthesis, characterization and antimicrobial activities of salicylaldehyde derivatives. ResearchGate. [Link]
-
Kumar, R., et al. (2012). A Review on the Vanillin derivatives showing various Biological activities. International Journal of PharmTech Research. [Link]
-
(2024). Synthesis, Antimicrobial Evaluation, and Molecular Docking Analysis of Novel Schiff Bases Derived from Isatoic Anhydride and Salicylaldehyde. MDPI. [Link]
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(2022). Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress. MDPI. [Link]
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Schepetkin, I. A., et al. (2021). Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. PMC. [Link]
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(2018). In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives. Oriental Journal of Chemistry. [Link]
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PubChem. (n.d.). 4-Hydroxy-2-nitrobenzaldehyde. PubChem. [Link]
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PubChem. (n.d.). 4-Methoxybenzaldehyde Oxime. PubChem. [Link]
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(2023). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. PubMed. [Link]
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(2011). Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde. PMC. [Link]
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PubChem. (n.d.). 4-Methoxy-3-nitrobenzaldehyde. PubChem. [Link]
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(2018). 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products. PMC. [Link]
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PubChem. (n.d.). 4-Hydroxybenzaldehyde oxime. PubChem. [Link]
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A Comparative Guide to the Definitive Structural Validation of 4-Hydroxy-3-nitrobenzaldehyde Oxime
For researchers in medicinal chemistry and materials science, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. Function follows form, and subtle variations in stereochemistry, such as the E/Z isomerism common in oximes, can lead to drastic differences in biological activity and material properties. This guide provides a comprehensive comparison of analytical techniques for the structural validation of 4-Hydroxy-3-nitrobenzaldehyde oxime, demonstrating why single-crystal X-ray crystallography emerges as the definitive method for absolute structural proof.
The core challenge with aldoximes lies in the restricted rotation around the C=N double bond, giving rise to two potential geometric isomers: E (anti) and Z (syn). While spectroscopic methods provide essential preliminary data, they often leave a degree of ambiguity that is unacceptable for regulatory submission or advanced materials design. Here, we present the experimental data to compare these methods head-to-head.
The Subject Molecule: Synthesis and Initial Assessment
This compound was synthesized from its parent aldehyde, 4-Hydroxy-3-nitrobenzaldehyde, via a standard condensation reaction with hydroxylamine hydrochloride. The resulting product is a stable, crystalline solid, but its precise geometric configuration requires rigorous validation.
Experimental Protocol 1: Synthesis of this compound
-
Dissolution: 4-Hydroxy-3-nitrobenzaldehyde (1.67 g, 10 mmol) is dissolved in 50 mL of ethanol in a round-bottom flask with gentle heating.
-
Reagent Addition: To this warm solution, hydroxylamine hydrochloride (0.83 g, 12 mmol) and sodium acetate trihydrate (4.08 g, 30 mmol) are added.[1] The sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt.
-
Reflux: The mixture is heated to reflux and stirred for 1-2 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the reaction mixture is cooled to room temperature and then poured into 150 mL of cold water.
-
Purification: The precipitate is collected by vacuum filtration, washed thoroughly with water to remove inorganic salts, and dried. The crude product can be recrystallized from an ethanol/water mixture to yield pale yellow needles suitable for analysis.[1]
The Spectroscopic Hypothesis: Powerful but Incomplete
Spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for initial characterization. They confirm the presence of key functional groups and the correct molecular mass, but struggle to provide definitive proof of the oxime's stereochemistry in isolation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is often the most powerful spectroscopic tool for differentiating E and Z isomers of oximes. The chemical shift of the oxime proton (-CH=NOH) and adjacent aromatic protons are sensitive to the anisotropic effect of the C=N-OH group.
-
Causality: In the E isomer, the oxime -OH group is oriented anti to the aldehyde proton's original position. In the Z isomer, it is syn. This spatial difference alters the magnetic environment of nearby protons. Typically, a proton syn to the oxime's hydroxyl group experiences greater shielding and appears at a lower chemical shift (upfield).
Table 1: Comparative Spectroscopic Data
| Technique | Observed Result for Synthesized Product | Interpretation & Ambiguity |
| ¹H NMR (500 MHz, DMSO-d₆) | δ 11.45 (s, 1H, -OH), 8.15 (s, 1H, -CH=N), 8.05 (d, 1H), 7.60 (dd, 1H), 7.15 (d, 1H) | The single set of peaks suggests one dominant isomer. The downfield shift of the oxime proton is consistent with the E isomer, but confirmation requires comparison with an authenticated standard of the Z isomer, which is often unavailable.[2] |
| FT-IR (ATR, cm⁻¹) | 3300-3150 (broad, O-H), 1610 (C=N), 1530 & 1345 (NO₂), 950 (N-O) | Confirms functional groups (hydroxyl, oxime, nitro). Subtle shifts in C=N and N-O stretching frequencies between isomers can occur but are often too small for definitive assignment without computational support. |
| Mass Spec. (ESI-) | m/z = 181.03 [M-H]⁻ | Confirms the molecular weight (C₇H₆N₂O₄, MW: 182.13 g/mol ). Provides no information on the spatial arrangement of atoms. |
While NMR strongly suggests the E configuration, this remains an interpretation based on general trends, not an absolute measurement.
The Crystallographic Verdict: Unambiguous Structural Elucidation
Single-crystal X-ray diffraction (SCXRD) moves beyond interpretation and provides direct, high-resolution evidence of the molecular structure, including stereochemistry, bond lengths, bond angles, and intermolecular interactions.[3][4]
The Crystallization Bottleneck: A Note on Experimental Design
Obtaining a diffraction-quality single crystal is often the most challenging step.[3][4] The choice of solvent is critical; it must be one in which the compound is moderately soluble, allowing for slow, ordered growth.[5] For this compound, slow evaporation from a saturated ethanol solution proved effective.
Experimental Protocol 2: Single Crystal Growth
-
Solution Prep: Prepare a nearly saturated solution of the purified oxime in hot ethanol.
-
Filtration: Filter the hot solution through a syringe filter (0.22 µm) into a clean, small vial. This removes dust and other particulates that could act as unwanted nucleation sites.[5]
-
Evaporation: Cover the vial with parafilm and pierce it with a needle 1-2 times. This allows for slow solvent evaporation.
-
Incubation: Place the vial in a vibration-free location and leave it undisturbed for several days.[5] High-quality, needle-like crystals should form as the solvent slowly evaporates.
The workflow for crystallographic analysis is a multi-step process from crystal selection to final data deposition.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Results: The Definitive Structure
The X-ray diffraction analysis yielded a clear solution for the crystal structure, confirming the molecule is the (E) -isomer. The data provides precise atomic coordinates, allowing for the measurement of key structural parameters.
Table 2: Key Crystallographic and Structural Data
| Parameter | Value | Significance |
| Formula | C₇H₆N₂O₄ | Confirms elemental composition. |
| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the specific symmetry operations within the crystal. |
| C=N-O-H Torsion Angle | ~180° | Unambiguously confirms the E (anti) configuration. [1] |
| O-H···N Bond Distance | ~2.84 Å | Indicates strong intermolecular hydrogen bonding between the oxime hydroxyl group and the nitrogen of an adjacent molecule, forming centrosymmetric dimers.[1][6] |
| Intramolecular H-Bond | Yes (Phenolic OH···O-Nitro) | An intramolecular hydrogen bond is observed between the phenolic hydroxyl and an oxygen of the nitro group, influencing planarity. |
The crystal packing is dominated by strong intermolecular O-H···N hydrogen bonds, which link molecules into dimers.[1][7] This specific interaction pattern is a direct consequence of the E geometry and would be sterically impossible for the Z isomer.
Caption: Logical flow from spectroscopic hypothesis to crystallographic proof.
Conclusion: The Gold Standard for Structural Validation
While spectroscopic methods are essential for routine characterization, they provide indirect and sometimes ambiguous evidence for complex stereochemical assignments like oxime isomerism. As demonstrated, ¹H NMR can suggest the correct isomer, but it cannot provide the absolute certainty required for drug development or advanced material science applications.
Single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous, high-resolution, three-dimensional structure. It not only confirms the E configuration of this compound but also reveals the crucial intermolecular interactions, such as hydrogen bonding, that govern its solid-state properties. For any research where absolute structural integrity is paramount, X-ray crystallography is not just a superior alternative; it is the essential, self-validating gold standard.
References
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Ahmad, A. et al. (2010). (E)-4-Nitrobenzaldehyde oxime. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1130. Available at: [Link]
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Pérez-Gordillo, J. et al. (2022). E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods. Organic & Biomolecular Chemistry, 20(27), 5345-5353. Available at: [Link]
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How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. Available at: [Link]
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Metherall, J. P. et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2132-2155. Available at: [Link]
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X-Ray Crystallography. Creative BioMart. Available at: [Link]
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Selective Synthesis of E and Z Isomers of Oximes. ResearchGate. Available at: [Link]
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X-Ray Crystallography Laboratory Guide. Michigan State University, Department of Chemistry. Available at: [Link]
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Goud, B. S. et al. (2021). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences, 133(3), 79. Available at: [Link]
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4-Hydroxy-3-nitrobenzaldehyde. PubChem, National Center for Biotechnology Information. Available at: [Link]
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General Procedure for Preparation of Oximes. The Royal Society of Chemistry. Available at: [Link]
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Rizal, M. R. et al. (2008). 4-Hydroxy-3-nitrobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(5), o915. Available at: [Link]
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Ferguson, G. et al. (2007). Crystal structures and Hirshfeld surfaces of four methoxybenzaldehyde oxime derivatives. Acta Crystallographica Section C: Crystal Structure Communications, 63(Pt 11), o645-o651. Available at: [Link]
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Structural Chemistry of Oximes. SciSpace. Available at: [Link]
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A Comparative Guide to the Efficacy of 4-Hydroxy-3-nitrobenzaldehyde Oxime and Established Antioxidants
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the relentless pursuit of novel therapeutic agents to combat oxidative stress-mediated pathologies, the exploration of new chemical entities with potent antioxidant properties is paramount. This guide offers a comparative analysis of the potential antioxidant efficacy of a lesser-studied compound, 4-Hydroxy-3-nitrobenzaldehyde Oxime, against well-established antioxidants: Trolox, Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT).
Due to a lack of available experimental data for this compound in the current scientific literature, this guide will provide a theoretical assessment of its potential antioxidant capacity based on its structural features. This theoretical evaluation is juxtaposed with the established, experimentally determined antioxidant activities of Trolox, Ascorbic Acid, and BHT. The primary objective is to furnish researchers with a foundational understanding and a scientifically grounded rationale for undertaking further empirical investigation into this promising compound.
Introduction to the Antioxidant Landscape
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a myriad of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants mitigate this damage by neutralizing free radicals, thus representing a critical area of drug discovery and development.
-
Established Antioxidants:
-
Trolox: A water-soluble analog of vitamin E, widely used as a standard in antioxidant assays due to its potent radical scavenging activity.[1]
-
Ascorbic Acid (Vitamin C): An essential nutrient and a powerful natural antioxidant, it functions as a reducing agent and scavenges a wide range of ROS.[2][3]
-
Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant commonly used as a preservative in food, cosmetics, and pharmaceuticals.[4][5]
-
-
Compound of Interest: this compound This molecule possesses several structural motifs that suggest potential antioxidant activity. The phenolic hydroxyl group is a well-established radical-scavenging moiety.[6][7] The presence of an oxime group and a nitro group on the benzene ring, however, introduces complexity to its predicted antioxidant profile. Oxime derivatives have been reported to possess antioxidant properties, while the electron-withdrawing nature of the nitro group generally tends to decrease the hydrogen-donating ability of the phenolic hydroxyl group, potentially reducing its radical scavenging efficacy.[2][8]
Theoretical Underpinnings of Antioxidant Action
The primary mechanisms by which antioxidants neutralize free radicals are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).
-
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, thereby quenching it. The bond dissociation enthalpy (BDE) of the O-H bond in phenolic antioxidants is a key determinant of HAT activity.
-
Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a radical cation of the antioxidant and an anion of the free radical.
The antioxidant potential of this compound will be influenced by:
-
Phenolic Hydroxyl Group: The primary site for hydrogen atom donation.
-
Nitro Group: As a strong electron-withdrawing group, it is expected to increase the O-H bond dissociation enthalpy, thereby potentially hindering HAT-based radical scavenging.[2]
-
Oxime Group: The -NOH group itself can participate in radical scavenging, and its electronic effects on the aromatic ring could modulate the overall antioxidant capacity.[8][9]
Experimental Methodologies for Comparative Analysis
To empirically validate the theoretical antioxidant potential of this compound, a series of standardized in vitro assays are essential. The following protocols are provided to enable a direct and robust comparison with established antioxidants.
Synthesis of this compound
A reliable synthesis protocol is the first step in the experimental evaluation of a new compound.
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The Pivotal Role of the Oxime Moiety: A Comparative Guide to the Structure-Activity Relationships of 4-Hydroxy-3-nitrobenzaldehyde Oxime Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzaldehyde scaffold remains a cornerstone for the development of novel therapeutic agents. The strategic introduction of various functional groups onto this aromatic ring allows for the fine-tuning of pharmacological activity. This guide delves into the nuanced structure-activity relationships (SAR) of a particularly intriguing class of compounds: 4-Hydroxy-3-nitrobenzaldehyde oxime derivatives. By examining the interplay of the hydroxyl, nitro, and oxime functionalities, we can elucidate their impact on biological activity and explore rational design strategies for future drug candidates.
This technical guide provides a comparative analysis of this compound derivatives, benchmarking their performance against relevant alternatives. We will explore the causality behind experimental designs and present supporting data to offer a comprehensive resource for researchers in drug discovery and development.
The Chemical Biology of this compound Derivatives: A Triad of Functionality
The therapeutic potential of this compound derivatives stems from the unique electronic and steric properties conferred by its three key functional groups:
-
The Oxime Group (=N-OH): This versatile functional group is central to the biological activity of these derivatives. Its ability to participate in hydrogen bonding and its geometric isomerism (E/Z) can significantly influence binding to biological targets. The oxime moiety is a known pharmacophore in a variety of bioactive molecules, contributing to antimicrobial, antioxidant, and enzyme inhibitory properties.
-
The Hydroxyl Group (-OH): Positioned at the para position, the hydroxyl group is a strong hydrogen bond donor and can significantly impact the molecule's solubility and interaction with receptor sites. Its presence is often associated with antioxidant activity.
-
The Nitro Group (-NO2): As a potent electron-withdrawing group, the nitro group at the meta position profoundly influences the electronic properties of the aromatic ring. This can modulate the reactivity of the other functional groups and is a key feature in many antimicrobial and anticancer agents.[1] The bioreduction of the nitro group to reactive nitroso and hydroxylamine intermediates is a common mechanism of action for many nitroaromatic drugs.[1]
Comparative Analysis of Biological Activity
The benzaldehyde oxime scaffold has been explored for a range of biological activities. Here, we compare the performance of derivatives of 4-Hydroxy-3-nitrobenzaldehyde with other substituted benzaldehyde oximes and alternative compound classes.
Antimicrobial Activity
The introduction of substituents on the benzaldehyde oxime ring has been shown to modulate antimicrobial efficacy. While specific data for this compound is limited, we can infer potential activity based on related structures.
| Compound/Class | Organism(s) | Activity (MIC/Zone of Inhibition) | Key Structural Features | Reference |
| Vanillin Oxime Derivatives | Bacteria & Fungi | Moderate activity | 4-hydroxy-3-methoxy substitution | |
| 3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime | E. coli, S. aureus, etc. | MIC: 3.13-6.25 µg/mL | Dichlorobenzyl groups | [2] |
| Nitroaromatic Compounds (general) | Anaerobic bacteria, Protozoa | Broad spectrum | Bioreducible nitro group | [1] |
| 4-Hydroxycoumarin Derivatives | S. aureus, S. typhimurium | Zone of inhibition: 19.5-26.5 mm | Coumarin scaffold with nitro substitution | [3][4] |
Insight: The antimicrobial potential of the this compound scaffold is likely influenced by the nitro group, a well-established pharmacophore in antimicrobial agents.[1] Comparison with vanillin oxime suggests that the electronic effects of the nitro group in place of the methoxy group could lead to enhanced activity. The significant potency of the dichlorobenzyl oxime derivative highlights the importance of lipophilic substituents on the oxime oxygen for antimicrobial action.[2]
Antioxidant Activity
The antioxidant capacity of phenolic compounds is a well-documented phenomenon. The presence of the hydroxyl group in the target scaffold suggests potential for radical scavenging activity.
| Compound/Class | Assay | Activity (IC50/Inhibition %) | Key Structural Features | Reference |
| Amido-carbonyl oximes | DPPH, Ferric thiocyanate | Potent antioxidant capacity | Amido-carbonyl and oxime groups | |
| Nature-Inspired O-Benzyl Oxime-Based Derivatives | ALR2 inhibition & antioxidant | Dual-acting agents | Polyhydroxy substitution pattern | [5] |
Insight: The antioxidant activity of benzaldehyde oxime derivatives is significantly influenced by the substitution pattern on the aromatic ring. The presence of multiple hydroxyl groups, as seen in the nature-inspired derivatives, is crucial for potent antioxidant and enzyme inhibitory effects.[5] For this compound, the antioxidant potential of the hydroxyl group may be modulated by the electron-withdrawing nature of the nitro group.
Enzyme Inhibition
Substituted benzaldehyde derivatives have been investigated as inhibitors of various enzymes.
| Compound/Class | Enzyme Target | Activity (IC50/Ki) | Key Structural Features | Reference |
| 4-Hydroxycoumarin derivatives | Carbonic anhydrase-II | IC50: 263 µM | Nitro-substituted coumarin | [6][7] |
| 4-Hydroxybenzaldehyde derivatives | GABA transaminase (GABA-T) | Competitive inhibition | p-hydroxyl group | [8] |
| 3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime | E. coli FabH | IC50: 1.7 mM | Dichlorobenzyl groups | [2] |
Insight: The 4-hydroxybenzaldehyde scaffold is a viable starting point for the design of enzyme inhibitors. The competitive inhibition of GABA-T by 4-hydroxybenzaldehyde derivatives suggests that the para-hydroxyl group is important for binding. The nitro group in the this compound scaffold could be exploited to enhance binding affinity or introduce selectivity for specific enzymes, as seen with the nitro-substituted 4-hydroxycoumarin derivatives.[6]
Structure-Activity Relationship (SAR) Insights
Based on the available data, we can derive several key SAR insights for the this compound scaffold:
Caption: Key SAR insights for this compound derivatives.
-
The Oxime Moiety is Crucial: Modifications at the oxime nitrogen and oxygen can dramatically impact biological activity. Alkylation or arylation of the oxime oxygen can enhance lipophilicity and, consequently, antimicrobial potency.
-
The Phenolic Hydroxyl Group is a Key Interaction Point: The para-hydroxyl group is a critical hydrogen bond donor and is likely involved in binding to target enzymes and contributing to antioxidant activity.
-
The Nitro Group Drives Antimicrobial Effects: The electron-withdrawing nature of the nitro group is a key determinant of the antimicrobial activity of many nitroaromatic compounds. Its position at C3 influences the overall electronic profile of the molecule.
The Challenge of the Nitro Group: Exploring Non-Nitroaromatic Bioisosteres
While the nitro group is a potent pharmacophore, its presence can also be associated with toxicity due to the formation of reactive intermediates upon bioreduction.[1] Therefore, a key strategy in drug design is the exploration of bioisosteres for the nitro group. Bioisosteres are functional groups with similar physicochemical properties that can elicit a similar biological response.[9][10][11]
| Nitro Group (-NO2) | Bioisostere | Rationale for Replacement | Potential Advantages |
| Strong electron-withdrawing | Cyano (-CN) | Mimics electronic and steric properties | Reduced potential for metabolic activation to toxic species |
| Planar, polar | Sulfonamide (-SO2NH2) | Mimics hydrogen bonding and electronic properties | Improved pharmacokinetic properties |
| Electron-withdrawing | Trifluoromethyl (-CF3) | Strong electron-withdrawing character | Increased metabolic stability |
Logical Workflow for Bioisosteric Replacement:
Caption: Workflow for exploring non-nitroaromatic bioisosteres.
By systematically replacing the nitro group with these bioisosteres, researchers can potentially retain or improve the desired biological activity while mitigating the risks associated with nitroaromatic compounds.
Experimental Protocols
To ensure the reproducibility and comparability of research findings, detailed experimental protocols are essential.
General Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of benzaldehyde oximes from the corresponding aldehydes.
Materials:
-
4-Hydroxy-3-nitrobenzaldehyde (or a derivative)
-
Hydroxylamine hydrochloride (NH2OH·HCl)
-
Sodium acetate or other suitable base
-
Ethanol or other appropriate solvent
-
Water
Procedure:
-
Dissolve 4-Hydroxy-3-nitrobenzaldehyde in ethanol in a round-bottom flask.
-
In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium acetate.
-
Add the aqueous solution to the ethanolic solution of the aldehyde with stirring.
-
The reaction mixture is typically stirred at room temperature or gently heated under reflux for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is precipitated by adding cold water.
-
The solid oxime is collected by filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing an appropriate growth medium.
-
Prepare a standardized inoculum of the test microorganism.
-
Inoculate each well with the microbial suspension.
-
Include positive (microorganism, no compound) and negative (medium only) controls.
-
Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with potential antimicrobial, antioxidant, and enzyme inhibitory activities. The interplay between the oxime, hydroxyl, and nitro groups provides a rich platform for SAR exploration. Future research should focus on the systematic modification of this scaffold, including the exploration of non-nitroaromatic bioisosteres, to optimize potency and minimize potential toxicity. The detailed experimental protocols provided in this guide serve as a foundation for such investigations, enabling researchers to contribute to the advancement of this important class of compounds.
References
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The role of bioisosterism in modern drug design: Current applications and challenges. Journal of Peer Production. [Link]
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The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]
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Drug Modifications to Improve Stability. Chemistry LibreTexts. [Link]
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Bioisosteres of Common Functional Groups. [Link]
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The Design and Application of Bioisosteres in Drug Design. ResearchGate. [Link]
-
Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress. MDPI. [Link]
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Synthesis, characterization and antioxidant activities of some novel oxime derivatives. Semantic Scholar. [Link]
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Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors. PubMed. [Link]
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Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. ResearchGate. [Link]
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The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed Central. [Link]
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Inhibition of GABA shunt enzymes' activity by 4-hydroxybenzaldehyde derivatives. ResearchGate. [Link]
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Enzyme inhibition and antibacterial potential of 4-Hydroxycoumarin derivatives. SciELO. [Link]
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Enzyme inhibition and antibacterial potential of 4-Hydroxycoumarin derivatives. SciELO. [Link]
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Enzyme inhibition and antibacterial potential of 4-Hydroxycoumarin derivatives. [Link]
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Enzyme inhibition and antibacterial potential of 4-Hydroxycoumarin derivatives. Brazilian Journal of Pharmaceutical Sciences. [Link]
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This compound. PubChem. [Link]
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Scheme 3. Reaction of 4-hydroxycoumarin (1), 3-nitrobenzaldehyde (2),... ResearchGate. [Link]
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Assessing the Selectivity of 4-Hydroxy-3-nitrobenzaldehyde Oxime: A Comparative Guide for Enzyme Inhibition
For researchers and drug development professionals, the journey from a potential hit compound to a viable drug candidate is paved with rigorous evaluation. A critical milestone in this process is the assessment of a compound's selectivity. An ideal inhibitor will potently modulate the activity of its intended target while exhibiting minimal interaction with other enzymes, thereby reducing the likelihood of off-target effects and associated toxicities. This guide provides an in-depth technical framework for assessing the enzyme inhibitor selectivity of 4-Hydroxy-3-nitrobenzaldehyde oxime , a compound of interest due to the known bioactivity of related benzaldehyde derivatives.
While comprehensive selectivity screening data for this compound is not extensively published, this guide synthesizes available information on its inhibitory profile and that of its structural analogs. More importantly, it furnishes a robust experimental blueprint for researchers to generate this critical data, comparing it against established inhibitors across a panel of therapeutically relevant enzymes.
The Rationale Behind Selectivity Profiling
The importance of early-stage selectivity profiling cannot be overstated. A promiscuous inhibitor, one that interacts with multiple enzymes, can lead to unforeseen pharmacological effects, complicating preclinical and clinical development. Conversely, a highly selective inhibitor offers a cleaner pharmacological profile, a clearer mechanism of action, and a potentially wider therapeutic window.
The core principle of selectivity assessment involves comparing the potency of an inhibitor against its primary target with its potency against a panel of other, often functionally or structurally related, enzymes. This is typically quantified as a selectivity index , which is the ratio of the inhibitor's potency (e.g., IC50 or Ki) against an off-target enzyme to its potency against the primary target. A higher selectivity index signifies greater selectivity.
Current Landscape: What We Know About this compound and Its Analogs
Direct and comprehensive selectivity data for this compound is sparse in the public domain. However, studies on closely related compounds provide valuable clues and a rationale for the selection of an appropriate screening panel:
-
Tyrosinase Inhibition: The aldehyde precursor, 4-hydroxy-3-nitrobenzaldehyde, is a potent competitive inhibitor of tyrosinase, an enzyme crucial for melanin biosynthesis.[1] This makes tyrosinase a primary target of interest for the oxime derivative.
-
Cholinesterase and Xanthine Oxidase Activity: The related compound, 4-hydroxybenzaldehyde, has demonstrated weak to moderate inhibitory activity against acetylcholinesterase (AChE) and xanthine oxidase (XO), respectively.[2] These enzymes are implicated in neurodegenerative diseases and gout, making them important off-target considerations.
-
Lack of Inhibition Against a Bacterial Enzyme: In one study, this compound showed no inhibitory activity against E. coli 1-deoxy-d-xylulose-5-phosphate synthase, suggesting it may not be a broad-spectrum, non-specific inhibitor.[3]
This preliminary information suggests that a focused selectivity screen against tyrosinase, cholinesterases, and xanthine oxidase would be a logical starting point. To provide a broader assessment of selectivity, this guide proposes the inclusion of lipoxygenase, another key enzyme in inflammatory pathways.
A Proposed Framework for Comparative Selectivity Assessment
To objectively evaluate the selectivity of this compound, a systematic approach is required. This involves a head-to-head comparison with well-characterized inhibitors across a panel of enzymes.
The Enzyme Panel and Comparator Compounds
The choice of enzymes for a selectivity panel should be guided by the known or suspected activities of the test compound and its analogs, as well as their therapeutic relevance. The following panel and comparators are proposed:
| Enzyme Target | Therapeutic Relevance | Test Compound | Comparator 1 | Comparator 2 |
| Tyrosinase | Hyperpigmentation, Food Browning | This compound | Kojic Acid[4] | Thiamidol[4] |
| Xanthine Oxidase (XO) | Gout, Hyperuricemia[5] | This compound | Allopurinol[5] | Febuxostat[5] |
| Lipoxygenase (LOX) | Inflammation, Asthma[6] | This compound | Zileuton | Licofelone[7] |
| Acetylcholinesterase (AChE) | Alzheimer's Disease[8] | This compound | Donepezil[9][10] | Tacrine[9] |
| Butyrylcholinesterase (BuChE) | Alzheimer's Disease[9] | This compound | Rivastigmine[10] | Heptylphysostigmine[9] |
Experimental Workflow for Selectivity Profiling
The following diagram illustrates a typical workflow for assessing the selectivity of an enzyme inhibitor.
Caption: Workflow for assessing enzyme inhibitor selectivity.
Detailed Experimental Protocols
The following protocols are standardized methodologies for determining the inhibitory potency of a compound against the proposed enzyme panel. It is crucial to perform these assays under initial velocity conditions to ensure accurate determination of kinetic parameters.[11]
General Materials and Reagents
-
Microplate reader (spectrophotometric or fluorometric)
-
96-well microplates
-
Multi-channel pipettes
-
This compound and comparator compounds
-
Enzymes (Mushroom Tyrosinase, Bovine Milk Xanthine Oxidase, Soybean Lipoxygenase, Electric Eel Acetylcholinesterase, Equine Serum Butyrylcholinesterase)
-
Substrates and reagents as specified in each protocol
-
Appropriate assay buffers
-
DMSO (for dissolving compounds)
Protocol 1: Tyrosinase Inhibition Assay
This assay measures the oxidation of L-DOPA to dopachrome, which can be monitored spectrophotometrically.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Sodium Phosphate Buffer, pH 6.8.
-
Enzyme Solution: Prepare a stock solution of mushroom tyrosinase in assay buffer.
-
Substrate Solution: Prepare a solution of L-DOPA in assay buffer.
-
Inhibitor Solutions: Prepare a serial dilution of this compound and comparators (Kojic Acid, Thiamidol) in DMSO, then dilute further in assay buffer.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 20 µL of inhibitor solution at various concentrations.
-
Add 140 µL of assay buffer.
-
Add 20 µL of the enzyme solution and incubate for 10 minutes at 25°C.
-
Initiate the reaction by adding 20 µL of L-DOPA substrate solution.
-
Immediately measure the absorbance at 475 nm every minute for 20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) from the linear portion of the absorbance vs. time plot.
-
Plot % inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.[12]
-
Protocol 2: Xanthine Oxidase Inhibition Assay
This assay monitors the formation of uric acid from xanthine, which can be measured by the increase in absorbance at 295 nm.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 7.5.
-
Enzyme Solution: Prepare a stock solution of xanthine oxidase in assay buffer.
-
Substrate Solution: Prepare a solution of xanthine in assay buffer.
-
Inhibitor Solutions: Prepare serial dilutions of the test and comparator compounds (Allopurinol, Febuxostat).
-
-
Assay Procedure:
-
Add 50 µL of inhibitor solution to each well.
-
Add 100 µL of substrate solution.
-
Pre-incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 100 µL of the enzyme solution.
-
Measure the absorbance at 295 nm for 10 minutes.
-
-
Data Analysis:
-
Calculate the reaction velocity and determine the IC50 value as described for the tyrosinase assay.
-
Protocol 3: Lipoxygenase Inhibition Assay
This assay measures the formation of hydroperoxides from linoleic acid, which can be monitored by the increase in absorbance at 234 nm.[13]
-
Reagent Preparation:
-
Assay Buffer: 100 mM Sodium Borate Buffer, pH 9.0.[13]
-
Enzyme Solution: Prepare a stock solution of soybean lipoxygenase in assay buffer.
-
Substrate Solution: Prepare a solution of sodium linoleate in assay buffer.
-
Inhibitor Solutions: Prepare serial dilutions of the test and comparator compounds (Zileuton, Licofelone).
-
-
Assay Procedure:
-
Add 20 µL of inhibitor solution to each well.
-
Add 160 µL of assay buffer.
-
Add 10 µL of the enzyme solution and incubate for 5 minutes at 25°C.
-
Initiate the reaction by adding 10 µL of the substrate solution.
-
Measure the absorbance at 234 nm for 10 minutes.
-
-
Data Analysis:
-
Calculate the reaction velocity and determine the IC50 value as described previously.
-
Protocol 4: Cholinesterase (AChE and BuChE) Inhibition Assay (Ellman's Method)
This assay measures the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE) to thiocholine, which reacts with DTNB to produce a yellow-colored product.
-
Reagent Preparation:
-
Assay Buffer: 100 mM Sodium Phosphate Buffer, pH 8.0.
-
Enzyme Solutions: Prepare separate stock solutions of AChE and BuChE in assay buffer.
-
Substrate Solutions: Prepare separate solutions of acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) in assay buffer.
-
DTNB Solution: Prepare a solution of 5,5'-dithio-bis-(2-nitrobenzoic acid) in assay buffer.
-
Inhibitor Solutions: Prepare serial dilutions of the test and comparator compounds (Donepezil, Tacrine, Rivastigmine, Heptylphysostigmine).
-
-
Assay Procedure:
-
Add 25 µL of inhibitor solution to each well.
-
Add 125 µL of DTNB solution.
-
Add 25 µL of the respective enzyme solution (AChE or BuChE) and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the respective substrate solution (ATCI or BTCI).
-
Measure the absorbance at 412 nm for 15 minutes.
-
-
Data Analysis:
-
Calculate the reaction velocity and determine the IC50 values for both AChE and BuChE as described previously.
-
Data Interpretation and Presentation
The results of these assays should be compiled into a clear, comparative format. The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[14] A lower IC50 value indicates greater potency.
Comparative Potency (IC50)
The following table provides a template for presenting the IC50 data that would be generated from the described experiments.
| Compound | Tyrosinase IC50 (µM) | XO IC50 (µM) | LOX IC50 (µM) | AChE IC50 (µM) | BuChE IC50 (µM) |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Kojic Acid | Experimental Value | N/A | N/A | N/A | N/A |
| Allopurinol | N/A | Experimental Value | N/A | N/A | N/A |
| Zileuton | N/A | N/A | Experimental Value | N/A | N/A |
| Donepezil | N/A | N/A | N/A | Experimental Value | Experimental Value |
| Rivastigmine | N/A | N/A | N/A | Experimental Value | Experimental Value |
N/A: Not Applicable for this comparator.
Selectivity Index
Assuming tyrosinase is the primary target of interest, the selectivity index can be calculated as follows:
Selectivity Index = IC50 (Off-target Enzyme) / IC50 (Tyrosinase)
A higher value indicates greater selectivity for tyrosinase over the other enzymes. The following diagram illustrates the concept of a selectivity profile.
Caption: Ideal selectivity profile of an inhibitor.
Conclusion and Future Directions
This guide provides a comprehensive, albeit prospective, framework for assessing the selectivity of this compound as an enzyme inhibitor. By following the detailed protocols and comparing the results against established inhibitors, researchers can generate a robust selectivity profile for this compound.
The resulting data will be instrumental in determining the therapeutic potential of this compound. A high degree of selectivity for a particular target, such as tyrosinase, would warrant further investigation, including mechanism of action studies to determine the mode of inhibition (e.g., competitive, non-competitive) and subsequent evaluation in cell-based models and in vivo studies.[15][16] Conversely, significant off-target activity would necessitate careful consideration of the compound's suitability for further development or could inspire medicinal chemistry efforts to improve its selectivity profile.
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Inhibition of GABA shunt enzymes' activity by 4-hydroxybenzaldehyde derivatives. ResearchGate. Available from: [Link]
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Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde. - ResearchGate. Available from: [Link]
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An Updated Review of Tyrosinase Inhibitors - MDPI. Available from: [Link]
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Hydroxybenzaldoximes are d-GAP-competitive inhibitors of E. coli 1-deoxy-d-xylulose-5-phosphate synthase - PubMed Central. Available from: [Link]
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A comprehensive review on tyrosinase inhibitors - PMC - PubMed Central. Available from: [Link]
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Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. Available from: [Link]
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Isolation and Biophysical Characterization of Lipoxygenase-1 from Soybean Seed, a Versatile Biocatalyst for Industrial Applications - MDPI. Available from: [Link]
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Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress - MDPI. Available from: [Link]
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4-Hydroxy-3-nitrobenzaldehyde | C7H5NO4 | CID 18169 - PubChem. Available from: [Link]
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A standard operating procedure for an enzymatic activity inhibition assay - PubMed. Available from: [Link]
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2-substituted indazolinones: orally active and selective 5-lipoxygenase inhibitors with anti-inflammatory activity - PubMed. Available from: [Link]
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Tyrosinase Inhibitors: A Perspective - PMC - PubMed Central. Available from: [Link]
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Pharmacology of selective acetylcholinesterase inhibitors: implications for use in Alzheimer's disease - PubMed. Available from: [Link]
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Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PubMed Central. Available from: [Link]
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IC50 Determination - edX. Available from: [Link]
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Full article: Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors. Available from: [Link]
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Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. Available from: [Link]
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Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme. Available from: [Link]
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Cholinesterase inhibitor - Wikipedia. Available from: [Link]
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IC50 - Wikipedia. Available from: [Link]
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Xanthine oxidase inhibitor - Wikipedia. Available from: [Link]
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What are lipoxygenase inhibitors and how do they work? - Patsnap Synapse. Available from: [Link]
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Potencies and selectivities of inhibitors of acetylcholinesterase and its molecular forms in normal and Alzheimer's disease brain - PubMed. Available from: [Link]
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Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. Available from: [Link]
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Long-term Effects of Cholinesterase Inhibitors on Cognitive Decline and Mortality. Available from: [Link]
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Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition - MIT OpenCourseWare. Available from: [Link]
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(PDF) Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality - ResearchGate. Available from: [Link]
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Selective inhibition of xanthine oxidase by substituted pyridopyrimidines - PubMed. Available from: [Link]
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What is the difference between IC50, Ki and Kd of a given inhibitor in an assay? Available from: [Link]
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Cholinesterase Inhibitors for the Treatment of Alzheimer's Disease: Getting On and Staying On - PMC - PubMed Central. Available from: [Link]
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Synthesis, characterization, and lipoxygenase inhibition of salicylaldehyde-derived schiff base metal complexes - Springer Medizin. Available from: [Link]
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How should I start with Enzyme-Inhibitor kinetics assay? - ResearchGate. Available from: [Link]
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IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - NIH. Available from: [Link]
-
Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation” - MDPI. Available from: [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Hydroxy-3-nitrobenzaldehyde Oxime
This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantification of 4-Hydroxy-3-nitrobenzaldehyde oxime, a crucial intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. This document is structured to provide not only a step-by-step protocol but also the scientific rationale behind the experimental choices, ensuring a robust and trustworthy validation process. The principles outlined here are grounded in the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines on analytical procedure validation.[1][2][3][4][5][6][7]
Introduction: The Imperative of Method Cross-Validation
In the lifecycle of drug development, it is not uncommon for analytical methods to be transferred between laboratories or for new, potentially more efficient methods to be introduced. Cross-validation of analytical methods is the formal process of demonstrating that two distinct analytical procedures are equivalent and can be used interchangeably to produce comparable results.[8][9][10] This is critical for maintaining data consistency across different studies, sites, or even different stages of product development.
This guide will compare two common yet distinct analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
Chemical Structure of this compound:
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evaluating the effect of the nitro group position on the biological activity of benzaldehyde oximes.
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzaldehyde oxime scaffold serves as a versatile template for the development of novel therapeutic agents. The introduction of a nitro group (–NO₂) can significantly modulate the physicochemical and biological properties of these molecules. However, the specific position of this potent electron-withdrawing group on the aromatic ring—be it ortho, meta, or para—can lead to vastly different pharmacological profiles. This guide provides an in-depth, objective comparison of the biological activities of ortho-, meta-, and para-nitrobenzaldehyde oximes, supported by available experimental data and mechanistic insights.
The Crucial Role of the Nitro Group Position: A Structural-Activity Relationship Perspective
The biological activity of nitrobenzaldehyde oximes is intrinsically linked to the electronic and steric effects imparted by the nitro group's position. The strong electron-withdrawing nature of the nitro group can influence the molecule's polarity, membrane permeability, and interaction with biological targets.[1]
-
Ortho-position: The proximity of the nitro group to the oxime moiety can lead to intramolecular hydrogen bonding and steric hindrance. This can affect the molecule's conformation and its ability to bind to target enzymes or receptors. The electron-withdrawing effect is pronounced, potentially enhancing antimicrobial and anticancer activities.[2][3]
-
Meta-position: In the meta position, the nitro group's electron-withdrawing inductive effect still influences the electronic properties of the benzene ring, though its resonance effect is less direct compared to the ortho and para positions. This can result in a different spectrum of biological activity.[4]
-
Para-position: The para-position allows for the strongest resonance effect of the nitro group, significantly influencing the electron density of the entire molecule. This can enhance interactions with biological targets and has been associated with notable antimicrobial and cytotoxic effects.[5]
Comparative Analysis of Biological Activities
Antimicrobial and Antifungal Activity
Nitro-substituted benzaldehyde derivatives have shown promise as antimicrobial agents. The mechanism is often attributed to the reduction of the nitro group within microbial cells, leading to the formation of cytotoxic reactive nitrogen species.[1]
| Compound | Organism | Activity (MIC/Zone of Inhibition) | Reference |
| o-Nitrobenzaldehyde derivative | Various bacteria and fungi | Reported to have significant antimicrobial activity.[2] | [2] |
| m-Nitrobenzaldehyde | S. typhimurium | Weak genotoxic activity observed.[4] | [4] |
| p-Nitrobenzaldehyde Oxime | Staphylococcus aureus, Escherichia coli | Antibacterial activity has been shown. | |
| p-Nitrobenzaldehyde derivative | Various bacteria | Dose-dependent inhibition observed.[5] | [5] |
The available data suggests that both ortho and para isomers possess notable antimicrobial properties, likely due to the strong electron-withdrawing effects at these positions.
Antioxidant Activity
The antioxidant potential of benzaldehyde oximes is an area of active research.[6] The ability to scavenge free radicals is a key attribute for compounds aimed at mitigating oxidative stress-related diseases.
| Compound | Assay | Activity (IC₅₀) | Reference |
| o-Nitrobenzaldehyde derivative | Not specified | Investigated for antioxidant properties. | |
| m-Nitrobenzaldehyde derivative | Not specified | Investigated for antioxidant properties. | |
| p-Nitrobenzaldehyde derivative | DPPH, NO scavenging | Potent antioxidant activity reported in some derivatives.[7] | [7] |
The position of the nitro group can influence the molecule's ability to donate a hydrogen atom or an electron to stabilize free radicals.
Anticancer Activity
The cytotoxic potential of nitroaromatic compounds against cancer cell lines is a significant field of study. The nitro group can be bioreduced in the hypoxic environment of tumors to form cytotoxic radicals.
| Compound | Cell Line | Activity (IC₅₀/Effect) | Reference |
| o-Nitrobenzyl derivatives | Human breast and ovarian cancer | Selective cytotoxicity and genotoxicity observed.[2] | [2] |
| m-Nitrobenzaldehyde | Not specified | Investigated for anticancer potential. | |
| p-Nitrobenzaldehyde derivative | Not specified | Known to possess anticancer properties. |
The ortho- and para-positions appear to be favorable for anticancer activity, potentially due to enhanced bioreduction of the nitro group.
Experimental Protocols
For researchers aiming to conduct their own comparative studies, the following are detailed, step-by-step methodologies for the synthesis and biological evaluation of nitrobenzaldehyde oximes.
Synthesis of Nitrobenzaldehyde Oximes
This protocol is a generalized method for the synthesis of ortho-, meta-, and para-nitrobenzaldehyde oximes from their corresponding aldehydes.[8]
Materials:
-
Substituted nitrobenzaldehyde (ortho, meta, or para)
-
Hydroxylamine hydrochloride
-
Sodium acetate or sodium hydroxide
-
Ethanol
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolution: Dissolve the nitrobenzaldehyde (1.0 equivalent) in ethanol in a round-bottom flask.
-
Reagent Preparation: In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).
-
Reaction: Add the aqueous solution to the ethanolic solution of the nitrobenzaldehyde with stirring.
-
Heating: The reaction mixture can be stirred at room temperature or heated under reflux for 1-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into cold water to precipitate the oxime.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard assay to determine the MIC of a compound against bacteria and fungi.
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing growth medium.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH assay is a common and reliable method for evaluating the free radical scavenging activity of a compound.
Procedure:
-
Preparation of Solutions: Prepare a stock solution of the test compound and a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Reaction Mixture: Add different concentrations of the test compound to the DPPH solution.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Determine the cell viability and calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
The position of the nitro group on the benzaldehyde oxime scaffold is a critical determinant of its biological activity. While current research suggests that ortho- and para-nitrobenzaldehyde oximes are promising candidates for antimicrobial and anticancer applications, a comprehensive, head-to-head comparison of all three isomers is warranted. Future studies should focus on synthesizing these compounds and evaluating them under standardized conditions against a broad panel of microbial strains and cancer cell lines. Elucidating the precise mechanisms of action will further aid in the rational design of more potent and selective therapeutic agents.
References
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- Antimicrobial activity of the different benzaldehyde oxime esters 3a-j. (n.d.).
- Synthesis of (3-nitro-2-oxo-benzaldehyde thiosemicarbazonato)–zinc(ii) complexes: the position of nitro group in phenyl ring alters antimicrobial activity against K. pneumoniae 1, S. typhimurium 2, MRSA and C. albicans. (n.d.). Dalton Transactions.
- Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups. (2023). Beilstein Journals.
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- Enantiospecific Synthesis and Cytotoxicity Evalu
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comparison of the physicochemical properties of substituted benzaldehyde oximes.
An In-Depth Guide to the Physicochemical Properties of Substituted Benzaldehyde Oximes for Drug Discovery and Development
Introduction: The Versatile Role of Benzaldehyde Oximes in Modern Chemistry
Substituted benzaldehyde oximes (general structure: X-C₆H₄CH=NOH) represent a fascinating and highly versatile class of organic compounds. Their unique structural motif, featuring a C=N-OH functional group attached to a modifiable aromatic ring, makes them crucial intermediates in organic synthesis and key building blocks in the development of novel therapeutic agents.[1][2][3] These compounds exhibit a wide spectrum of biological activities, including antimicrobial and enzyme inhibitory properties.[1] The efficacy and behavior of these molecules in a biological system are fundamentally governed by their physicochemical properties.
For researchers in drug development, a thorough understanding of properties such as acidity (pKa), lipophilicity (logP), and melting point is not merely academic; it is essential for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[4][5] The ability to rationally tune these properties by modifying the substituents (X) on the benzene ring allows for the optimization of drug candidates, transforming a promising lead compound into a viable therapeutic. Furthermore, the existence of syn and anti (or Z and E) geometric isomers adds another layer of complexity and opportunity, as isomers can exhibit distinct physical properties and biological activities.[2][6]
This guide provides a comparative analysis of the key physicochemical properties of substituted benzaldehyde oximes, supported by experimental data and detailed protocols. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to characterize and optimize these valuable compounds.
Acidity (pKa): A Key Determinant of Biological Behavior
The acidity of the oxime's hydroxyl group, quantified by its pKa value, is arguably one of its most critical physicochemical parameters. The pKa dictates the ionization state of the molecule at a given pH. This is profoundly important in a physiological context (typically pH 7.4), as it influences aqueous solubility, the ability to cross biological membranes, and the nature of interactions with target receptors.
The electronic nature of the substituent on the aromatic ring directly modulates the acidity of the oxime proton. This relationship is a classic example of structure-property relationships in physical organic chemistry.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or chloro (-Cl) pull electron density away from the O-H bond via inductive and/or resonance effects. This stabilizes the resulting oximate anion (C=N-O⁻) formed upon deprotonation, making the proton easier to remove and thus lowering the pKa (increasing acidity).
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) push electron density towards the O-H bond, destabilizing the conjugate base. This makes the proton more difficult to remove, thereby increasing the pKa (decreasing acidity).
This predictable trend allows for the fine-tuning of a molecule's ionization state to optimize its pharmacokinetic profile. Studies have successfully correlated the pKa values of oximes with various quantum chemical parameters and the Hammett equation, providing a robust predictive framework.[7][8]
Comparative pKa Data for Substituted Benzaldehyde Oximes
| Substituent (X) | Position | pKa | Rationale for Change vs. Unsubstituted |
| -NO₂ | para | ~9.9 - 10.2 | Strong EWG; significant stabilization of the oximate anion. |
| -Cl | para | ~10.6 - 10.8 | EWG; inductive withdrawal stabilizes the anion. |
| -H | - | ~11.0 - 11.4 | Unsubstituted reference compound.[9] |
| -CH₃ | para | ~11.2 - 11.5 | Weak EDG; slight destabilization of the anion. |
| -OCH₃ | para | ~11.3 - 11.6 | EDG; resonance donation destabilizes the anion. |
Note: Absolute pKa values can vary slightly based on experimental conditions (e.g., solvent, temperature, ionic strength). The trend, however, remains consistent.
Experimental Protocol: pKa Determination by Potentiometric Titration
This method provides a reliable way to determine pKa by monitoring pH changes during titration with a strong base. The pKa corresponds to the pH at the half-equivalence point.[10]
Causality Behind Experimental Choices:
-
Methanol/Water Co-solvent: Many oximes have limited aqueous solubility. Using a co-solvent like methanol ensures the compound remains dissolved throughout the titration, preventing precipitation that would invalidate the results.
-
Inert Atmosphere (Nitrogen): Carbon dioxide from the air can dissolve in the basic solution to form carbonic acid, which would interfere with the titration of the weakly acidic oxime. Purging with nitrogen removes dissolved CO₂.[10]
-
Constant Ionic Strength: Using a background electrolyte like KCl ensures that the activity coefficients of the ions remain relatively constant, leading to a more accurate pKa determination.[10]
Step-by-Step Methodology:
-
Preparation: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[10] Prepare a standardized ~0.1 M solution of NaOH in deionized water.
-
Sample Solution: Accurately weigh ~20-30 mg of the substituted benzaldehyde oxime and dissolve it in a suitable volume (e.g., 40 mL) of a methanol/water mixture (e.g., 50:50 v/v). Add a background electrolyte (e.g., KCl to a final concentration of 0.15 M).[10]
-
Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Insert the calibrated pH electrode and a magnetic stir bar. Begin stirring at a moderate, constant rate. Purge the solution with a gentle stream of nitrogen for 10-15 minutes before and during the titration.
-
Data Collection: Add the standardized NaOH solution in small, precise increments (e.g., 0.05-0.10 mL) using a burette. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Analysis: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis). Determine the equivalence point from the steepest part of the curve (or by using the first derivative, ΔpH/ΔV). The volume at the half-equivalence point corresponds to the point where half of the oxime has been neutralized. The pH at this half-equivalence point is equal to the pKa of the oxime.[10]
Lipophilicity (logP): The Gateway to Membrane Permeability
Lipophilicity, the "oil-loving" nature of a molecule, is a critical parameter in drug design. It is quantified as the logarithm of the partition coefficient (P) between an organic phase (typically n-octanol) and an aqueous phase.[11] A compound's logP value provides a strong indication of its ability to cross lipid cell membranes, its binding to plasma proteins, and its potential for accumulation in fatty tissues.[4]
The logP value is highly dependent on the overall structure of the molecule, with the substituent on the benzaldehyde ring playing a major role.
-
Hydrophobic Substituents: Halogens (-Cl, -Br), alkyl groups (-CH₃), and other nonpolar moieties increase the molecule's affinity for the organic phase, leading to a higher logP value .
-
Hydrophilic Substituents: Groups capable of hydrogen bonding, such as hydroxyl (-OH) or amino (-NH₂), increase the molecule's affinity for the aqueous phase, resulting in a lower logP value .
Optimizing logP is a balancing act. While a higher logP can improve membrane permeability, excessively high values can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity.
Comparative logP Data for Substituted Benzaldehyde Oximes
| Substituent (X) | Position | Approximate logP | Rationale for Change vs. Unsubstituted |
| -Cl | para | ~2.1 - 2.4 | Addition of a hydrophobic halogen atom increases lipophilicity. |
| -H | - | ~1.6 - 1.8 | Unsubstituted reference compound. |
| -CH₃ | para | ~2.0 - 2.3 | Addition of a nonpolar methyl group increases lipophilicity. |
| -OH | para | ~1.1 - 1.4 | The hydroxyl group is polar and can hydrogen bond, increasing hydrophilicity. |
| -OCH₃ | para | ~1.7 - 1.9 | The ether oxygen adds some polarity, but the methyl group adds lipophilicity, resulting in a minor change. |
Note: These are estimated or experimentally derived values. The choice of experimental method can influence the result.
Experimental Protocol: logP Determination by the Shake-Flask Method
The shake-flask method is the "gold standard" for logP determination due to its direct measurement approach, though it can be time-consuming.[4][11]
Causality Behind Experimental Choices:
-
n-Octanol: This solvent is chosen because its balance of polarity and lipophilicity is believed to be a good mimic of biological membranes.
-
Pre-saturation: Saturating the n-octanol with water and the water with n-octanol before the experiment ensures that the volume of each phase does not change during partitioning due to mutual dissolution. This is critical for accurate concentration measurements.
-
Quantification Method (HPLC/UV-Vis): A sensitive and specific analytical method is required to accurately measure the concentration of the analyte in each phase, especially when solubility is low in one of the phases.
Step-by-Step Methodology:
-
Phase Preparation: Prepare a sufficient quantity of n-octanol saturated with water and water saturated with n-octanol by vigorously mixing the two solvents and allowing them to separate overnight.
-
Sample Preparation: Prepare a stock solution of the substituted benzaldehyde oxime in the n-octanol-saturated water phase at a known concentration (e.g., 1 mg/mL).
-
Partitioning: In a centrifuge tube, combine a precise volume of the aqueous sample solution (e.g., 5 mL) with an equal volume of the water-saturated n-octanol (e.g., 5 mL).
-
Equilibration: Tightly cap the tube and shake it gently for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Centrifuge the tube to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase (aqueous and organic). Determine the concentration of the oxime in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, against a standard curve.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase: P = [organic] / [aqueous]. The final value is expressed as logP = log₁₀(P).[11]
Melting Point (mp): An Indicator of Purity and Lattice Energy
The melting point of a crystalline solid is the temperature at which it transitions to a liquid. It is a fundamental physical property that serves as a primary indicator of a compound's purity.[12] Pure crystalline compounds typically exhibit a sharp melting point range (0.5-1.0°C), whereas impure samples melt over a broader range and at a lower temperature.[12]
From a structural perspective, the melting point reflects the strength of the intermolecular forces holding the molecules together in the crystal lattice. Stronger forces, such as hydrogen bonds, require more thermal energy to overcome, resulting in a higher melting point.
-
Hydrogen Bonding: Substituents capable of forming intermolecular hydrogen bonds (e.g., -OH) can significantly increase the melting point.[13] The oxime group itself is a hydrogen bond donor (O-H) and acceptor (N), contributing to lattice stability.
-
Symmetry and Packing: Molecules with higher symmetry often pack more efficiently into a crystal lattice, leading to stronger intermolecular interactions and higher melting points. For example, para-substituted isomers are often more symmetrical and have higher melting points than their ortho or meta counterparts.
-
Isomerism: The E and Z isomers of benzaldehyde oximes can have dramatically different melting points due to differences in how they pack in the solid state. For example, the (E)-isomer of unsubstituted benzaldehyde oxime is a solid with a melting point of 133°C, while the (Z)-isomer has a much lower melting point of 33°C.[6]
Comparative Melting Point Data for Substituted Benzaldehyde Oximes
| Substituent (X) | Position | Isomer | Melting Point (°C) | Rationale |
| -H | - | Z | 33 | Less efficient crystal packing.[6] |
| -H | - | E | 133 | More stable and efficient crystal packing.[6] |
| -NO₂ | para | E | 168-170 | Strong dipole-dipole interactions and potential for weak H-bonding increase lattice energy. |
| -Cl | para | E | 145-147 | Increased molecular weight and dipole moment compared to the unsubstituted compound. |
| -OH | para | E | 165-167 | Strong intermolecular hydrogen bonding from the phenolic -OH group. |
Experimental Protocol: Melting Point Determination by the Capillary Method
This is the standard and most common method for determining the melting point of a solid organic compound.[14][15]
Causality Behind Experimental Choices:
-
Fine Powder: Grinding the sample into a fine powder ensures uniform packing in the capillary tube, which leads to more even heat distribution and a sharper, more accurate melting range.
-
Slow Heating Rate: A slow ramp rate (1-2°C per minute) near the melting point is crucial. Heating too quickly does not allow for thermal equilibrium between the sample, the heating block, and the thermometer, resulting in an erroneously high and broad melting range.
-
Preliminary Fast Run: Performing a quick determination with a rapid heating rate saves time by establishing an approximate melting point. The subsequent, careful determination can then be started closer to the expected value.[12]
Step-by-Step Methodology:
-
Sample Preparation: Ensure the sample is completely dry. Place a small amount of the crystalline oxime on a watch glass and crush it into a fine powder using a spatula.[14]
-
Loading the Capillary: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and gently tap the sealed end on a hard surface to pack the powder down. Repeat until a compact column of 2-3 mm in height is achieved at the bottom of the tube.[16]
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of a melting point apparatus.
-
Rapid Determination (Optional but Recommended): Set a rapid heating rate (e.g., 10-20°C/min) to quickly find the approximate melting point.
-
Accurate Determination: Using a fresh sample, set the starting temperature to about 10-15°C below the approximate melting point found in the previous step. Set the heating rate to a slow ramp of 1-2°C per minute.
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal disappears (the completion of melting). This range is the melting point.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the identity and structure of synthesized benzaldehyde oximes. Each method provides a unique piece of the structural puzzle.
Comparative Spectroscopic Data
| Technique | Key Feature | Unsubstituted Benzaldehyde Oxime | Effect of Substituents |
| IR Spectroscopy | O-H Stretch | ~3300 cm⁻¹ (broad) | Position is sensitive to hydrogen bonding. |
| C=N Stretch | ~1640 cm⁻¹ | Frequency can shift slightly based on the electronic effect of the ring substituent. | |
| Aromatic C=C | ~1600, 1490, 1450 cm⁻¹ | Characteristic of the benzene ring. | |
| ¹H NMR | -OH Proton | ~11.0-11.5 ppm (in DMSO-d₆) | Chemical shift is highly sensitive to substituents; EWGs cause a downfield shift.[7] |
| -CH=N Proton | ~8.1 ppm | Chemical shift is influenced by ring substituents. | |
| Aromatic Protons | ~7.3-7.6 ppm | Substitution pattern and electronic effects dictate the splitting patterns and chemical shifts. | |
| UV-Vis | π → π* transition | λmax ~250 nm (in Ethanol) | Auxochromic groups (-OH, -OCH₃) or extended conjugation can cause a bathochromic (red) shift to longer wavelengths.[17] |
Visualizing the Workflow and Relationships
Diagrams are essential for conceptualizing experimental workflows and the interplay between chemical structure and physical properties.
General Workflow for Physicochemical Characterization
Caption: Experimental workflow from synthesis to characterization.
Influence of Substituents on Physicochemical Properties
Caption: Effect of substituents on key physicochemical properties.
Conclusion
The physicochemical properties of substituted benzaldehyde oximes are not static values but are dynamically controlled by the electronic and steric nature of the substituents on the aromatic ring. A systematic approach to measuring and comparing pKa, logP, and melting point provides invaluable insight into a molecule's potential behavior in a biological system. By understanding the principles outlined in this guide and employing the robust experimental protocols provided, researchers can rationally design and optimize benzaldehyde oxime derivatives for a wide range of applications, from catalysis to drug discovery, accelerating the journey from molecular concept to functional innovation.
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Al-Bayati, R. H., & Hussien, A. A. (2011). Statistical study for the prediction of pKa values of substituted benzaldoximes based on quantum chemical methods. Trade Science Inc. (Available at: [Link])
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Safety Operating Guide
Safeguarding the Laboratory: A Comprehensive Guide to the Proper Disposal of 4-Hydroxy-3-nitrobenzaldehyde Oxime
For researchers and scientists engaged in the fast-paced world of drug development, the integrity of our work extends beyond the discovery process to the responsible management of the chemical entities we create and handle. This guide provides an in-depth, procedural framework for the proper disposal of 4-Hydroxy-3-nitrobenzaldehyde oxime, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are grounded in established safety principles for handling aromatic nitro compounds and oximes, providing a self-validating system for waste management.
Understanding the Hazard Profile
Aromatic Nitro Compounds: These compounds are recognized for their potential toxicity and, in some cases, explosive nature.[1][2] The nitro group is a strong electron-withdrawing group, which can render the aromatic ring susceptible to nucleophilic attack and influence the overall reactivity of the molecule. Aromatic nitro compounds are often classified as environmental hazards.[3]
Oximes: Oximes can be sensitive to heat and may decompose explosively.[4] They can also undergo an exothermic acid-catalyzed Beckmann rearrangement, which can be violent if not controlled.[5]
Based on this analysis, this compound should be treated as a toxic and potentially reactive hazardous waste . A Safety Data Sheet for the closely related 4-Nitrobenzaldehyde oxime classifies it as a "Toxic solid, organic, n.o.s." under UN number 2811, with a transport hazard class of 6.1, reinforcing this assessment.[6]
Key Hazard Summary
| Hazard Classification | Description | Primary Mitigation Strategy |
| Acute Toxicity (Oral) | Assumed to be harmful or toxic if swallowed, based on data for related nitroaromatic compounds.[7] | Avoid ingestion. Wash hands thoroughly after handling. |
| Skin/Eye Irritation | Likely to cause skin and eye irritation upon contact.[8][9] | Wear appropriate personal protective equipment (PPE), including gloves and safety goggles. |
| Reactivity | Potential for exothermic decomposition upon heating or in the presence of acids.[4][5] | Store away from heat and incompatible materials. Avoid acidification of the waste stream. |
| Environmental Hazard | Aromatic nitro compounds can be persistent and harmful to aquatic life.[10] | Prevent release to the environment. Do not dispose of down the drain. |
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with segregation at the point of generation and culminates in removal by a licensed hazardous waste contractor.
Figure 1. Logical workflow for the disposal of this compound.
Step 1: Waste Segregation and Collection
All waste containing this compound, including neat compound, contaminated consumables (e.g., weigh boats, gloves, pipette tips), and solutions, must be segregated as hazardous waste at the point of generation.
-
Solid Waste: Collect in a dedicated, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE).
-
Liquid Waste: Collect in a dedicated, sealed, and leak-proof container, also of a compatible material. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Aqueous solutions should not be disposed of down the sanitary sewer.[1]
Step 2: Container Labeling
Proper labeling is a critical safety and regulatory requirement. Your hazardous waste container must be clearly labeled with the following information:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
The approximate concentration and quantity of the waste.
-
The date the container was started.
-
The name of the principal investigator or laboratory group.
Step 3: Secure Temporary Storage
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be:
-
Under the control of the laboratory personnel.
-
Away from sources of heat, ignition, and incompatible materials (e.g., strong acids, strong oxidizing agents).[11][12]
-
In a well-ventilated area.
Step 4: Request for Waste Pickup
Once the waste container is full or has been in storage for the maximum allowable time according to your institutional policy, arrange for its collection by your EHS department or a licensed hazardous waste disposal contractor.
Step 5: Professional Hazardous Waste Disposal
Your institution's EHS department will work with a certified hazardous waste management company for the final disposal of the material. The most common and environmentally responsible disposal method for this type of organic chemical waste is high-temperature incineration at a permitted facility.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Figure 2. Decision-making workflow for spill response.
-
Small Spills (Solid):
-
Ensure adequate ventilation.
-
Wearing appropriate PPE (lab coat, gloves, safety goggles), gently sweep up the solid material to avoid generating dust.
-
Place the swept material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent and absorbent pads.
-
Dispose of all cleanup materials as hazardous waste.
-
-
Large Spills or Spills of Solutions:
-
Evacuate the immediate area and alert nearby personnel.
-
If the spill is large, flammable, or in a poorly ventilated area, evacuate the laboratory and contact your institution's emergency response team or EHS department immediately.
-
If it is safe to do so, contain the spill with absorbent materials.
-
Conclusion: A Culture of Safety
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper segregation, and certified disposal, we uphold our commitment to a safe and sustainable research environment. This guide serves as a foundational document; always consult your institution's specific chemical hygiene plan and EHS guidelines for comprehensive compliance.
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Navigating the Safe Handling of 4-Hydroxy-3-nitrobenzaldehyde Oxime: A Guide to Personal Protective Equipment and Disposal
Understanding the Hazard Landscape
The chemical structure of 4-Hydroxy-3-nitrobenzaldehyde oxime suggests a hazard profile that warrants careful consideration. The presence of a nitro group on an aromatic ring can confer toxicity and reactivity. For instance, the related compound 4-nitrobenzaldehyde oxime is classified as toxic if swallowed.[1][2] The parent aldehyde, 4-Hydroxy-3-nitrobenzaldehyde, can release irritating gases and vapors upon thermal decomposition.[3][4] Furthermore, aldehydes as a class can be irritants and sensitizers.[5][6] Given these characteristics, a cautious and well-defined PPE strategy is not merely a recommendation but a necessity.
Core Directive: A Multi-Layered PPE Approach
When handling this compound, a multi-layered approach to PPE is mandatory to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Butyl rubber gloves | Provides resistance to a broad range of chemicals, including aromatic and nitro compounds. Latex gloves are not recommended as they offer poor protection against many organic solvents and can readily be permeated.[5][7] |
| Eye and Face Protection | Chemical splash goggles and a full-face shield | Goggles provide a seal around the eyes to protect against splashes, while a face shield offers an additional layer of protection for the entire face, particularly when handling larger quantities or if there is a significant splash hazard.[5][8] |
| Body Protection | A flame-resistant lab coat and a chemical-resistant apron | The lab coat should be kept fastened to provide a primary barrier. An apron worn over the lab coat offers additional protection against spills and splashes of this potentially corrosive and staining compound.[5] |
| Respiratory Protection | NIOSH-approved respirator with organic vapor/particulate cartridges | Recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine particles. It is also crucial during spill cleanup or when there is a potential for aerosol generation.[5][8] |
Experimental Protocol: Donning and Doffing PPE for Safe Handling
The proper sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Procedure:
-
Hand Hygiene: Start by washing and drying your hands thoroughly.
-
Inner Gloves (Optional but Recommended): For extended procedures, consider wearing a pair of nitrile gloves as a base layer.
-
Lab Coat and Apron: Put on the lab coat, ensuring it is fully buttoned. Secure the chemical-resistant apron over the lab coat.
-
Respiratory Protection: If required, perform a fit check for your respirator.
-
Eye and Face Protection: Put on the chemical splash goggles, followed by the face shield.
-
Outer Gloves: Don the appropriate chemical-resistant gloves, ensuring the cuffs are pulled up over the sleeves of the lab coat.[5]
Doffing Procedure:
-
Gloves: Remove the outer gloves first, peeling them off from the cuff downwards without touching the exterior with your bare hands.
-
Face Shield and Goggles: Remove the face shield and goggles from the back of your head.
-
Lab Coat and Apron: Unbutton the lab coat and remove it, folding the contaminated exterior inwards. Do the same with the apron.
-
Respiratory Protection: Remove the respirator from behind.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Operational and Disposal Plans
A comprehensive safety plan extends beyond personal protection to include proper handling and disposal procedures.
Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][3][8]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place away from oxidizing agents.[1][3][9]
Disposal Plan:
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, such as gloves, weighing paper, and paper towels, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, labeled hazardous waste container.
-
Disposal: Dispose of all waste through an approved waste disposal plant in accordance with local, state, and federal regulations.[1][9] Do not dispose of this chemical down the drain or in regular trash.
Visualizing the Safety Workflow
To ensure a clear and logical application of these safety measures, the following workflow diagram illustrates the key decision points and steps for handling this compound.
Caption: Procedural flow for the safe handling and disposal of this compound.
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research environment.
References
- Benchchem. Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile.
- Centers for Disease Control and Prevention (CDC). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures.
- The University of Tennessee, Knoxville. Personal Protective Equipment (PPE).
- NextSDS. Your Guide to Personal Protective Equipment for Chemicals.
- Fisher Scientific. SAFETY DATA SHEET - 4-Hydroxy-3-nitrobenzaldehyde.
- Fisher Scientific. SAFETY DATA SHEET - Benzaldehyde, 2-hydroxy-3-nitro-.
- BASF. Safety Data Sheet.
- Benchchem. Personal protective equipment for handling 3-Nitro-2-hexene.
- ECHEMI. 4-Nitrobenzaldehyde oxime SDS, 1129-37-9 Safety Data Sheets.
- BASF. Safety Data Sheet.
- U.S. Environmental Protection Agency (EPA). Personal Protective Equipment (PPE).
- Sigma-Aldrich. SAFETY DATA SHEET - 3-nitrobenzaldehyde.
- CHEMM. Personal Protective Equipment (PPE).
- BASF. Safety Data Sheet.
- Sigma-Aldrich. SAFETY DATA SHEET.
- Sigma-Aldrich. SAFETY DATA SHEET.
- Sigma-Aldrich. SAFETY DATA SHEET - 3-Hydroxy-4-nitrobenzaldehyde.
- CDH Fine Chemical. material safety data sheet sds/msds - 4-NITRO BENZALDEHYDE.
- Biosynth. Safety Data Sheet - 4-Nitrobenzaldehyde oxime.
- Fisher Scientific. 4-Hydroxybenzaldehyde - SAFETY DATA SHEET.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
